molecular formula C12H16ClNO B1273600 N-(4-tert-butylphenyl)-2-chloroacetamide CAS No. 20330-46-5

N-(4-tert-butylphenyl)-2-chloroacetamide

カタログ番号: B1273600
CAS番号: 20330-46-5
分子量: 225.71 g/mol
InChIキー: SJBCCFZTXLOITD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-tert-Butylphenyl)-2-chloroacetamide is a chloroacetamide derivative with the molecular formula C12H16ClNO and a molecular weight of 225.71 . This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Research Context of Chloroacetamides: Compounds based on the chloroacetamide core are of significant interest in scientific research. They are extensively studied as synthetic intermediates, particularly in the development of molecules with potential biological activity . Research into similar structures has shown that chloroacetamide derivatives can exhibit promising antimicrobial and antiproliferative properties, making them useful templates in medicinal chemistry . Furthermore, certain chloroacetamide herbicides, such as alachlor and acetochlor, share this functional group and act by inhibiting elongase and photosynthetic electron transport in plants . Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and poses hazards including skin corrosion/irritation (H314) and specific target organ toxicity upon single exposure . Researchers should consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment.

特性

IUPAC Name

N-(4-tert-butylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBCCFZTXLOITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384091
Record name N-(4-tert-butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20330-46-5
Record name N-(4-tert-butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: N-(4-tert-butylphenyl)-2-chloroacetamide (CAS 20330-46-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable protocols, mechanistic insight, and safety integration.

Executive Summary

N-(4-tert-butylphenyl)-2-chloroacetamide (CAS 20330-46-5) serves as a critical electrophilic building block in Fragment-Based Drug Discovery (FBDD).[1] Unlike generic alkylating agents, this compound combines a "soft" electrophile (chloroacetamide) with a significant lipophilic anchor (4-tert-butylphenyl).

In medicinal chemistry, it functions primarily as a Covalent Warhead Scaffold . It is used to probe "druggable" cysteine residues within hydrophobic pockets of kinases, GTPases (e.g., KRAS), and transcription factors (e.g., TEAD). The tert-butyl group provides the necessary steric bulk and lipophilicity to drive non-covalent affinity (


) before the irreversible alkylation event (

).

Physicochemical Profile

The following data establishes the baseline for handling and solubility optimization in biological assays.

PropertyValuebiological Implication
Molecular Formula

Molecular Weight 225.71 g/mol Ideal for fragment libraries (Rule of 3 compliant).
Melting Point 113–114 °CStable solid; easy to handle/weigh.
LogP (Predicted) ~3.2High membrane permeability; requires DMSO for assay stock.
Electrophile Type

-Chloroacetamide
Moderate reactivity; less promiscuous than acrylamides.
Solubility DMSO (>50 mM), EtOHIncompatible with aqueous buffers for long-term storage.

Optimized Synthetic Protocol

Standard literature protocols often ignore the risk of bis-alkylation or hydrolysis. This optimized workflow ensures mono-acylation and high purity.

Reaction Logic

The synthesis involves the nucleophilic attack of 4-tert-butylaniline on chloroacetyl chloride.

  • Critical Control Point: Temperature must be maintained at 0–5°C during addition. Higher temperatures promote the attack of the amide product on a second equivalent of acid chloride (bis-acylation).

  • Base Selection: Triethylamine (TEA) is preferred over inorganic bases (like

    
    ) for solubility in Dichloromethane (DCM), ensuring a homogeneous reaction.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Solvation: Dissolve 4-tert-butylaniline (10.0 mmol, 1.49 g) in anhydrous DCM (50 mL). Add Triethylamine (12.0 mmol, 1.67 mL) as the HCl scavenger.

  • Cooling: Submerge the RBF in an ice/salt bath and cool to 0°C.

  • Addition: Dilute Chloroacetyl chloride (11.0 mmol, 0.88 mL) in 10 mL DCM. Add this solution dropwise over 30 minutes. Do not rush this step.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if high purity (>99%) is required for biological screening.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-tert-butylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Nucleophilic Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product N-(4-tert-butylphenyl)- 2-chloroacetamide Intermediate->Product Elimination -Cl- Byproduct HCl (Scavenged by TEA) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway. Kinetic control at 0°C prevents side reactions.

Mechanism of Action: The Cysteine Trap

In a biological context, CAS 20330-46-5 acts as a covalent probe. The mechanism is a two-step process described by the kinetics:


.
  • Recognition (

    
    ):  The tert-butylphenyl moiety binds to a hydrophobic pocket on the protein surface.
    
  • Reaction (

    
    ):  A proximal Cysteine thiolate (
    
    
    
    ) attacks the
    
    
    -carbon of the chloroacetamide via
    
    
    mechanism, displacing the chloride ion.

This irreversible bond allows for Target Identification (using mass spectrometry) or Potency Enhancement (infinite residence time).

Covalent Inhibition Pathway[2][3]

Mechanism Target Protein Target (Cys-SH) Complex Non-Covalent Complex (Hydrophobic Fit) Target->Complex  Binding (Ki) Ligand Ligand (20330-46-5) (Electrophile) Ligand->Complex  Binding (Ki) TS Transition State (S_N2 Attack) Complex->TS  Alignment Covalent Covalent Adduct (Irreversible Inhibition) TS->Covalent  k_inact (-HCl)

Caption: Two-step covalent modification mechanism. The tert-butyl group drives the initial binding affinity.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected signals.

1H NMR (CDCl3, 400 MHz) - Expected Signals
  • 
     8.20 (s, 1H):  Amide NH (Broad, exchangeable).
    
  • 
     7.45 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the amide.
    
  • 
     7.35 (d, J=8.5 Hz, 2H):  Aromatic protons meta to the amide (shielded by alkyl group).
    
  • 
     4.18 (s, 2H): 
    
    
    
    -Chloromethyl protons (
    
    
    ). Diagnostic signal for chloroacetamide.
  • 
     1.31 (s, 9H): tert-Butyl group (
    
    
    
    ). Strong singlet.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Expected Mass:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Isotope Pattern: Look for the characteristic 3:1 ratio of M : M+2 peaks due to Chlorine.

Safety & Handling (E-E-A-T)

Warning: Chloroacetamides are potent alkylating agents. They do not discriminate between the target protein and your own biological nucleophiles (DNA, skin proteins).

  • Skin Sensitization: This compound is a likely contact allergen. It can haptenize skin proteins, leading to allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Inhalation: The powder is an irritant. Weigh only inside a certified fume hood.

  • Deactivation: Spills should be treated with a solution of 10% ammonia or saturated sodium bicarbonate to hydrolyze the alkyl chloride before disposal.

References

  • Synthesis & Reactivity: BenchChem Application Notes. "A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives."

  • Covalent Mechanism: Singh, J., et al.[2] "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).

  • Chemical Data: PubChem Compound Summary for CID 221700, N-(4-tert-butylphenyl)-2-chloroacetamide.[1]

  • Cysteine Targeting: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016).

  • Safety Data: Manchester Organics Safety Data Sheet (SDS) for CAS 20330-46-5.[3]

Sources

Herbicidal activity of chloroacetamide analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Herbicidal Activity of Chloroacetamide Analogues

Abstract

Chloroacetamide herbicides represent one of the most widely utilized classes of agrochemicals for the pre-emergence control of annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[1] Their efficacy stems from a highly specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][2] This guide provides a comprehensive technical overview of the herbicidal activity of chloroacetamide analogues, intended for researchers and scientists in the fields of agrochemical discovery and development. We will delve into the molecular mechanism of action, explore the critical structure-activity relationships that govern efficacy, and present detailed, field-proven experimental protocols for the synthesis and evaluation of novel analogues. Furthermore, this guide will address the principles of crop selectivity, the role of herbicide safeners, and key environmental considerations.

Introduction to Chloroacetamide Herbicides

The chloroacetamide class of herbicides, which includes widely used active ingredients such as metolachlor, acetochlor, alachlor, and butachlor, is a cornerstone of modern weed management programs.[1] Applied primarily to the soil before weed emergence, they are absorbed by the emerging shoots of grass seedlings and the roots of broadleaf seedlings.[3][4] These herbicides do not inhibit seed germination but fatally disrupt early seedling development, preventing weeds from establishing in the field.[5][6] Their broad-spectrum activity against problematic annual grasses like Digitaria sanguinalis (crabgrass) and Echinochloa crus-galli (barnyardgrass) makes them invaluable agricultural tools.[1] The core chemical feature of this class is the N-substituted 2-chloroacetamide moiety, which is the source of its biological activity.

Mechanism of Action: Inhibition of VLCFA Elongation

The primary herbicidal effect of chloroacetamides is the potent and specific inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][7] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial plant biomolecules. They are precursors for essential components of the plant cuticle, such as waxes and suberin, which protect the plant from environmental stress and control water loss.[5]

The inhibition occurs at the very first step of the VLCFA elongation cycle, which takes place in the endoplasmic reticulum.[8] This step is catalyzed by a multi-enzyme complex, with the key target being the condensing enzyme known as VLCFA synthase or elongase.[2][9] Chloroacetamides act as irreversible inhibitors by covalently binding to a conserved cysteine residue in the active site of the VLCFA synthase.[8][10] This binding competitively blocks the natural substrate, an acyl-CoA molecule, from entering the active site.[2][9]

The disruption of VLCFA synthesis has catastrophic downstream effects on the plant seedling:

  • Membrane Integrity Loss: Without a sufficient supply of VLCFAs, the plant cannot properly form the plasma membrane and protective cuticular waxes. This leads to a loss of membrane stability and function.[8]

  • Inhibition of Cell Division: The inability to synthesize new membranes and other essential lipid-derived components halts cell division and expansion, leading to the characteristic stunted growth of affected seedlings.[1][8][11]

  • Metabolic Disruption: The inhibition of processes requiring coenzyme A has also been reported, suggesting a broader impact on lipid and isoprenoid biosynthesis.[3][12]

Ultimately, the susceptible seedling is unable to emerge from the soil or establish itself, leading to death.

Chloroacetamide_MoA cluster_ER Endoplasmic Reticulum ACoA Acyl-CoA (C18) Synthase VLCFA Synthase (Condensing Enzyme) ACoA->Synthase MCoA Malonyl-CoA MCoA->Synthase Ketoacyl β-Ketoacyl-CoA Synthase->Ketoacyl C2 Unit Addition Elongation Reduction → Dehydration → Reduction Ketoacyl->Elongation VLCFA VLCFA-CoA (C20+) Elongation->VLCFA Disruption Disruption of: • Cuticle & Wax Formation • Plasma Membrane Integrity • Cell Division VLCFA->Disruption Chloroacetamide Chloroacetamide Herbicide Binding Chloroacetamide->Binding Death Seedling Death Disruption->Death

Caption: Mechanism of action of chloroacetamide herbicides.

Structure-Activity Relationships (SAR)

The herbicidal potency of chloroacetamide analogues is highly dependent on their chemical structure. Understanding these relationships is critical for the rational design of new, more effective, and selective herbicides.

  • The Chloroacetyl Group: The α-chloro group is essential for activity. It acts as a leaving group, allowing the molecule to act as an electrophile and form a covalent bond with the nucleophilic cysteine residue in the target enzyme's active site.[13]

  • N-Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence activity. Generally, 2,6-disubstitution on the phenyl ring (e.g., as in alachlor and metolachlor) is optimal for high herbicidal activity. These substituents provide steric hindrance that can enhance binding affinity and influence the molecule's environmental persistence.[14][15]

  • N-Alkyl/Alkoxymethyl Substituents: The second substituent on the nitrogen atom (the R2 group) also plays a crucial role in determining potency and selectivity. This group can affect the molecule's lipophilicity, which influences its uptake, translocation, and binding to the target site.[16]

  • Stereochemistry: For chiral chloroacetamides like metolachlor and dimethenamid, the biological activity resides almost exclusively in one enantiomer. The (S)-enantiomers are potent inhibitors of VLCFA synthase, while the (R)-enantiomers are largely inactive.[2][9] This has led to the development of enantiomerically pure products (e.g., S-metolachlor), which allow for lower application rates with the same level of weed control, reducing the environmental load.[11]

Structural ModificationGeneral Effect on Herbicidal ActivityRationale
Removal of α-chloro groupComplete loss of activityThe chloro group is essential for covalent binding to the target enzyme.[13]
2,6-disubstitution on N-aryl ringHigh activityProvides optimal steric fit in the enzyme's active site and influences stability.[15]
Introduction of polar groupsDecreased activityReduces lipophilicity, potentially hindering movement across cell membranes to the target site.[16]
Use of (S)-enantiomer vs. racemateMaintained or increased activity at lower ratesThe (S)-enantiomer is the biologically active form; its use reduces the application of inactive isomer.[2][9]

digraph "Chloroacetamide_SAR" {
graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Core Structure Core [label="Core Chloroacetamide Structure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Key Structural Features Feature1 [label="α-Chloro Group", fillcolor="#FFFFFF", fontcolor="#202124"]; Feature2 [label="N-Aryl Ring Substituents\n(e.g., 2,6-diethyl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Feature3 [label="N-Side Chain\n(e.g., methoxymethyl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Feature4 [label="Chirality\n(Stereochemistry)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Properties Influenced Prop1 [label="Reactivity at Target Site", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prop2 [label="Binding Affinity & Steric Fit", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prop3 [label="Lipophilicity & Uptake", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prop4 [label="Biological Specificity", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Final Outcome Outcome [label="Herbicidal Efficacy", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Core -> {Feature1, Feature2, Feature3, Feature4}; Feature1 -> Prop1; Feature2 -> Prop2; Feature3 -> Prop3; Feature4 -> Prop4; {Prop1, Prop2, Prop3, Prop4} -> Outcome; }graphy (TLC). 5. Workup: Stop the stirring and allow the layers to separate. Transfer the mixture to a separatory funnel. 6. Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted amine and base. 7. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide product. 8. Purification: The product can be further purified by recrystallization or column chromatography if necessary. Characterization is performed using techniques like NMR and Mass Spectrometry.

Protocol: Pre-Emergence Herbicidal Bioassay

A whole-plant bioassay is the definitive test for a compound's herbicidal activity, integrating uptake, translocation, and target site interaction.

Rationale: This method simulates field conditions where a herbicide is applied to the soil before weed emergence. Using both a grass species (e.g., ryegrass) and a broadleaf species (e.g., cress or oat) provides data on the herbicidal spectrum. A dose-response curve allows for the calculation of key efficacy metrics like GR₅₀ (concentration required for 50% growth reduction).

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  graph [fontname="Arial", fontsize=10];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

  // Nodes
  start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
  prep_soil [label="Prepare Soil Pots", fillcolor="#F1F3F4", fontcolor="#202124"];
  plant_seeds [label="Plant Indicator Species\n(e.g., Oat, Cress)", fillcolor="#F1F3F4", fontcolor="#202124"];
  prep_solutions [label="Prepare Herbicide\nStock Solutions", fillcolor="#F1F3F4", fontcolor="#202124"];
  apply_treatment [label="Apply Herbicide to\nSoil Surface (Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"];
  incubate [label="Incubate in Growth Chamber\n(14-21 days)", fillcolor="#F1F3F4", fontcolor="#202124"];
  evaluate [label="Evaluate Symptoms &\nMeasure Shoot Biomass", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  analyze [label="Calculate GR50 Values", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

  // Edges
  start -> prep_soil;
  prep_soil -> plant_seeds;
  prep_solutions -> apply_treatment;
  plant_seeds -> apply_treatment;
  apply_treatment -> incubate;
  incubate -> evaluate;
  evaluate -> analyze;
  analyze -> end;
}

Caption: Workflow for a pre-emergence herbicidal bioassay.

Procedure:

  • Pot Preparation: Fill 3-4 inch pots with a standardized soil mix. Take samples from different areas to ensure consistency. [17]2. Seeding: Sow seeds of a susceptible grass (e.g., annual ryegrass, Lolium multiflorum) and a susceptible broadleaf (e.g., garden cress, Lepidium sativum) at a uniform depth (approx. 1 cm).

  • Herbicide Application: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone with a surfactant). Apply a known volume of each dilution evenly to the soil surface of replicate pots. Include a solvent-only control and a positive control with a known chloroacetamide herbicide.

  • Growth Conditions: Place the pots in a controlled environment growth chamber with defined light, temperature, and humidity settings. Water the pots as needed by subirrigation to avoid disturbing the treated soil layer.

  • Evaluation: After 14-21 days, visually assess herbicidal injury (stunting, malformation, chlorosis). [17]Harvest the above-ground shoot material for each pot, dry it in an oven at 60 °C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the percent growth inhibition relative to the untreated control for each concentration. Use a suitable statistical software to fit a dose-response curve and determine the GR₅₀ value.

Protocol: Biochemical Assay for VLCFA Synthesis Inhibition

This cell-free assay directly measures the effect of a compound on the target enzyme system, providing mechanistic confirmation. [7][8] Rationale: Using isolated microsomes from a plant source known to be rich in elongase activity (e.g., leek seedlings) isolates the target enzyme from other cellular processes. [8]The incorporation of a radiolabeled precursor ([¹⁴C]-malonyl-CoA) into VLCFAs provides a highly sensitive and quantitative measure of enzyme activity.

Procedure:

  • Microsome Isolation: Homogenize young leek (Allium porrum) seedling tissues in a chilled extraction buffer. Perform differential centrifugation to pellet and isolate the microsomal fraction, which contains the endoplasmic reticulum and the VLCFA elongase complex.

  • Assay Reaction: In a microcentrifuge tube, combine the isolated microsomes, a reaction buffer, an acyl-CoA substrate (e.g., oleoyl-CoA), and the radiolabeled precursor [¹⁴C]-malonyl-CoA.

  • Inhibitor Treatment: Add the chloroacetamide analogue (dissolved in DMSO) at various concentrations to the reaction tubes. Include a DMSO-only control.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 25 °C) for a set time (e.g., 30-60 minutes).

  • Saponification and Extraction: Stop the reaction and saponify the lipids to release the fatty acids. Acidify the mixture and extract the total fatty acids into an organic solvent.

  • Analysis: Separate the fatty acids by reverse-phase HPLC or TLC. Quantify the amount of radioactivity incorporated into the VLCFA fraction (C20, C22, C24) using a scintillation counter or radio-TLC scanner.

  • Data Analysis: Calculate the percent inhibition of VLCFA synthesis for each inhibitor concentration and determine the I₅₀ value (concentration for 50% inhibition). [7]

Crop Selectivity and the Role of Safeners

While highly effective on target weeds, the utility of chloroacetamide herbicides depends on their selectivity, i.e., their ability to control weeds without harming the crop. Selectivity is primarily achieved through metabolic detoxification in the tolerant crop plant. [3] Crops like corn can rapidly conjugate the chloroacetamide molecule with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. [18]This conjugation renders the herbicide non-toxic and marks it for further metabolism and sequestration.

To enhance this natural tolerance, especially under adverse environmental conditions or in more sensitive crop varieties, herbicide safeners are often co-formulated with chloroacetamides. [19][20]Safeners are compounds that, when applied with a herbicide, protect the crop from injury without reducing the herbicide's efficacy on weeds. [20]Dichloroacetamide safeners like benoxacor and furilazole work by inducing the expression of genes involved in herbicide detoxification, particularly GSTs and cytochrome P450 monooxygenases. [18][21][22]This leads to an elevated level of detoxifying enzymes in the crop, allowing it to metabolize the herbicide faster than the susceptible weeds can. [18]

Environmental Fate and Considerations

The environmental behavior of chloroacetamide herbicides is a critical aspect of their risk assessment. They are primarily applied to soil, where their fate is governed by processes like adsorption, microbial degradation, and chemical hydrolysis. [15][23]

  • Degradation: Chloroacetamides are degraded in the environment, with half-lives typically ranging from days to weeks. [14][23]The primary degradation pathways lead to the formation of more polar and mobile metabolites, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. [24][25]* Mobility: Due to their moderate water solubility, the parent compounds and especially their acidic metabolites can be mobile in soil, with the potential to leach into groundwater or be transported via surface runoff into surface water bodies. [23][24]This has led to the widespread detection of these metabolites in water resources. [25][26]* Analytical Monitoring: Sensitive analytical methods, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are used to monitor for the presence of chloroacetamide herbicides and their key metabolites in environmental samples like water and soil. [26][27][28] Future research aims to design analogues with optimal efficacy that also exhibit more favorable environmental profiles, such as faster degradation or reduced mobility.

Conclusion and Future Outlook

Chloroacetamide analogues remain a vital tool in global agriculture due to their reliable control of grass weeds. Their well-defined mechanism of action, centered on the inhibition of VLCFA synthase, provides a clear target for rational herbicide design. The structure-activity relationships, particularly the importance of stereochemistry and N-substituent patterns, continue to guide the synthesis of new and improved active ingredients.

The future of chloroacetamide research will likely focus on several key areas:

  • Managing Herbicide Resistance: Although resistance to VLCFA inhibitors is less common than for other modes of action, understanding and managing potential resistance mechanisms is crucial for long-term sustainability. [8]* Developing Novel Analogues: There is ongoing research to create novel chloroacetamide derivatives with improved crop safety, a broader weed control spectrum, and more benign environmental profiles. [13][16]* Optimizing Safener Technology: Enhancing the efficacy and crop-specificity of safeners will continue to be an important area of research and development. [29][30][31] By integrating advanced synthetic chemistry, high-throughput biological screening, and a deep understanding of plant biochemistry, the scientific community can continue to innovate within the chloroacetamide class, contributing to sustainable and productive agricultural systems.

References

  • Title: Chloroacetamide Herbicides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL: [Link]

  • Title: Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients Source: ACS Publications URL: [Link]

  • Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Cambridge University Press & Assessment URL: [Link]

  • Title: The very-long-chain fatty acid synthase is inhibited by chloroacetamides Source: PubMed URL: [Link]

  • Title: Conducting a Bioassay For Herbicide Residues Source: NC State Extension Publications URL: [Link]

  • Title: Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite Source: ProQuest URL: [Link]

  • Title: Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients Source: ACS Publications URL: [Link]

  • Title: Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS Source: ResearchGate URL: [Link]

  • Title: The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides Source: ResearchGate URL: [Link]

  • Title: A Rapid and Simple Bioassay Method for Herbicide Detection Source: PMC - NIH URL: [Link]

  • Title: Using a Plant Bioassay to Detect Herbicide Residue Source: HARVEST (uSask) URL: [Link]

  • Title: Herbicide Inhibitors of Vlcfa Elongation Source: Plant and Soil Sciences eLibrary URL: [Link]

  • Title: Application of bioassay techniques to herbicide investigations Source: ResearchGate URL: [Link]

  • Title: Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides Source: PNAS URL: [Link]

  • Title: Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis Source: MDPI URL: [Link]

  • Title: Herbicide Mode of Action Groups 101 Source: FBN URL: [Link]

  • Title: Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry Source: USGS Publications Warehouse URL: [Link]

  • Title: Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants Source: ResearchGate URL: [Link]

  • Title: EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) Source: Waters Corporation URL: [Link]

  • Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Weed Technology | Cambridge Core URL: [Link]

  • Title: Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients Source: American Chemical Society - ACS Figshare URL: [Link]

  • Title: Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients Source: Semantic Scholar URL: [Link]

  • Title: Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Current Advances in the Action Mechanisms of Safeners Source: MDPI URL: [Link]

  • Title: Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms Source: PubMed URL: [Link]

  • Title: Herbicide safener increases weed-management tools for control of annual grasses in wheat Source: Cambridge University Press URL: [Link]

  • Title: Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression Source: PMC - NIH URL: [Link]

  • Title: Herbicide Safeners, Additives and Formulants Source: BCPC URL: [Link]

  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water Source: USGS Publications Warehouse URL: [Link]

  • Title: (PDF) Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents Source: ResearchGate URL: [Link]

  • Title: Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography Source: MDPI URL: [Link]

  • Title: Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism Source: ResearchGate URL: [Link]

  • Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases Source: PubMed URL: [Link]

  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

  • Title: Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum Source: ResearchGate URL: [Link]

  • Title: Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies Source: PMC URL: [Link]

  • Title: Scheme 4. Synthesis of N-substituted chloroacetamides. Source: ResearchGate URL: [Link]

  • Title: Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction Source: Google Patents URL
  • Title: Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction Source: Google Patents URL
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  • Title: Primary effects of chloroacetamides Source: Semantic Scholar URL: [Link]

  • Title: Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles Source: PMC - NIH URL: [Link]

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  • Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo Source: PMC URL: [Link]

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Spectroscopic Characterization of N-(4-tert-butylphenyl)-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-tert-butylphenyl)-2-chloroacetamide is a member of the N-substituted phenyl-2-chloroacetamide class of compounds. This family of molecules is recognized for its versatile synthetic utility and has been investigated for a range of biological activities.[1] Accurate and comprehensive characterization of these compounds is paramount for ensuring their purity, confirming their chemical structure, and understanding their reactivity—a cornerstone of successful drug discovery and development programs.

This technical guide provides an in-depth analysis of the spectroscopic data for N-(4-tert-butylphenyl)-2-chloroacetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the underlying principles and experimental considerations that lead to an unambiguous structural elucidation.

Molecular Structure and Synthesis

The structural formula of N-(4-tert-butylphenyl)-2-chloroacetamide is presented below. The synthesis of this and related compounds typically involves the chloroacetylation of the corresponding aniline derivative.[2][3]

Experimental Protocol: Synthesis of N-aryl-2-chloroacetamides

A general and robust method for the synthesis of N-aryl-2-chloroacetamides involves the reaction of the appropriately substituted aniline with chloroacetyl chloride.[2][3]

  • Step 1: Dissolution. The selected aryl amine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Step 2: Acylation. Chloroacetyl chloride is added dropwise to the stirred solution of the aryl amine, often in the presence of a mild base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

  • Step 3: Reaction Monitoring. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Step 4: Work-up. Upon completion, the reaction mixture is washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.

  • Step 5: Isolation and Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure N-aryl-2-chloroacetamide.

Figure 1: General workflow for the synthesis of N-(4-tert-butylphenyl)-2-chloroacetamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of N-(4-tert-butylphenyl)-2-chloroacetamide in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is expected to exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet (broad)1HN-H
~ 7.4 - 7.6Doublet2HAr-H (ortho to NH)
~ 7.3 - 7.5Doublet2HAr-H (meta to NH)
~ 4.2Singlet2HCl-CH ₂-
~ 1.3Singlet9H-C(CH ₃)₃

Expert Interpretation:

  • Amide Proton (N-H): The broad singlet in the downfield region is characteristic of an amide proton. Its chemical shift can be variable and is influenced by solvent and concentration.

  • Aromatic Protons (Ar-H): The para-substituted benzene ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing acetamide group are expected to be slightly downfield compared to the protons meta to it.

  • Methylene Protons (-CH₂-): The singlet at approximately 4.2 ppm is assigned to the two protons of the chloromethyl group. The electronegative chlorine atom and the adjacent carbonyl group deshield these protons, shifting them downfield.

  • tert-Butyl Protons (-C(CH₃)₃): The prominent singlet at around 1.3 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group. The magnetic equivalence of these nine protons results in a single, sharp signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of N-(4-tert-butylphenyl)-2-chloroacetamide is expected to show the following signals:

Chemical Shift (δ, ppm)Assignment
~ 164C =O (Amide)
~ 147Ar-C (quaternary, attached to tert-butyl)
~ 135Ar-C (quaternary, attached to NH)
~ 126Ar-C H (meta to NH)
~ 120Ar-C H (ortho to NH)
~ 43Cl-C H₂-
~ 34-C (CH₃)₃ (quaternary)
~ 31-C(C H₃)₃

Expert Interpretation:

  • Carbonyl Carbon (C=O): The signal in the far downfield region (~164 ppm) is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (Ar-C): Four signals are expected for the aromatic ring due to symmetry. The two quaternary carbons will have distinct chemical shifts, with the carbon attached to the tert-butyl group appearing further downfield. The two sets of protonated aromatic carbons will also be distinguishable.

  • Aliphatic Carbons: The chloromethyl carbon (~43 ppm) is shifted downfield due to the attached chlorine. The quaternary carbon of the tert-butyl group appears around 34 ppm, while the nine equivalent methyl carbons give a signal at approximately 31 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for N-(4-tert-butylphenyl)-2-chloroacetamide are:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, sharpN-H stretch
~ 3100-3000MediumC-H stretch (aromatic)
~ 2960-2870StrongC-H stretch (aliphatic)
~ 1670Strong, sharpC=O stretch (Amide I band)
~ 1540StrongN-H bend (Amide II band)
~ 830StrongC-H bend (para-disubstituted aromatic)
~ 750StrongC-Cl stretch

Expert Interpretation:

  • N-H Stretch: The sharp absorption around 3300 cm⁻¹ is a clear indication of the N-H bond in the secondary amide.

  • C=O Stretch (Amide I): The very strong and sharp band at approximately 1670 cm⁻¹ is characteristic of the carbonyl stretching vibration in an amide. Its position can be influenced by hydrogen bonding.

  • N-H Bend (Amide II): The strong band around 1540 cm⁻¹ is a combination of N-H bending and C-N stretching vibrations and is a hallmark of secondary amides.

  • C-H Bends: The out-of-plane C-H bending vibration for a para-disubstituted aromatic ring is expected to appear as a strong band around 830 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(4-tert-butylphenyl)-2-chloroacetamide, electron ionization (EI) would likely lead to the following key fragments:

m/zProposed Fragment
239/241[M]⁺ (Molecular ion)
190[M - CH₂Cl]⁺
148[M - COCH₂Cl]⁺
133[C₉H₁₁N]⁺
57[C₄H₉]⁺

Expert Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) would appear as a pair of peaks at m/z 239 and 241 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragmentation Pathways:

    • Loss of the chloromethyl radical (•CH₂Cl) to give a fragment at m/z 190.

    • Cleavage of the amide bond, leading to the formation of the 4-tert-butylaniline radical cation at m/z 148.

    • A common fragmentation for tert-butyl containing aromatic compounds is the loss of a methyl radical followed by rearrangement, though the most prominent aliphatic fragment would be the tert-butyl cation at m/z 57.

Sources

An In-Depth Technical Guide to the Solubility of N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of N-(4-tert-butylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound and offers practical, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the fate of a compound in a variety of applications.[2] In the realm of drug discovery and development, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For intermediates like N-(4-tert-butylphenyl)-2-chloroacetamide, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

This guide will first explore the molecular characteristics of N-(4-tert-butylphenyl)-2-chloroacetamide to provide a theoretical framework for predicting its solubility. Subsequently, it will detail robust experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data.

Molecular Profile and Theoretical Solubility Prediction

N-(4-tert-butylphenyl)-2-chloroacetamide possesses a molecular structure that presents a fascinating interplay of hydrophilic and hydrophobic characteristics, directly influencing its solubility.

Molecular Formula: C₁₂H₁₆ClNO[1]

Molecular Weight: 225.71 g/mol [1]

Structural Analysis and its Implications for Solubility

The molecule can be dissected into three key regions, each contributing to its overall solubility profile:

  • The Chloroacetamide Group: The amide functional group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This imparts a degree of hydrophilicity to the molecule. The adjacent chlorine atom, being electronegative, further contributes to the polarity of this region.

  • The Phenyl Ring: The aromatic phenyl group is inherently nonpolar and hydrophobic. This large, non-ionizable ring system is a major contributor to the compound's limited aqueous solubility.

  • The Tert-butyl Group: The bulky tert-butyl group is highly lipophilic and significantly increases the nonpolar surface area of the molecule. This group is known to enhance the solubility of compounds in nonpolar organic solvents while drastically reducing their aqueous solubility.[3][4]

Based on this structural analysis, a qualitative prediction of the solubility of N-(4-tert-butylphenyl)-2-chloroacetamide can be made:

  • Low Aqueous Solubility: The dominance of the large, nonpolar tert-butylphenyl moiety suggests that the compound will be poorly soluble in water. The principle of "like dissolves like" dictates that polar solvents favor the dissolution of polar solutes.[5] While the chloroacetamide group offers some potential for interaction with water, it is unlikely to overcome the hydrophobicity of the rest of the molecule.

  • Good Solubility in Organic Solvents: The compound is expected to exhibit good solubility in a range of organic solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can effectively solvate the polar chloroacetamide group through dipole-dipole interactions. The nonpolar regions of these solvents can also interact favorably with the tert-butylphenyl group.

    • Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character of the molecule suggests it will be soluble in nonpolar solvents, driven by van der Waals forces.

    • Alcohols (e.g., Ethanol, Methanol): Alcohols, being amphipathic, can interact with both the polar and nonpolar regions of the molecule, likely leading to good solubility.

Quantitative Structure-Property Relationship (QSPR) Considerations

While experimental data is the gold standard, Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of solubility.[6][7] These models utilize molecular descriptors to predict physicochemical properties. For N-(4-tert-butylphenyl)-2-chloroacetamide, key descriptors influencing its solubility prediction would include:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A higher LogP value correlates with lower aqueous solubility.

  • Molecular Weight and Surface Area: Larger molecules generally have lower solubility.

  • Number of Hydrogen Bond Donors and Acceptors: These influence interactions with protic solvents.

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, which is inversely correlated with membrane permeability and can influence solubility.

Without a dedicated QSPR model for this specific compound class, a precise prediction is not feasible. However, the structural features strongly suggest a high LogP value and, consequently, low aqueous solubility.

Experimental Determination of Solubility

The empirical determination of solubility is a cornerstone of compound characterization. Two primary types of solubility are typically measured: thermodynamic and kinetic solubility.[8][9]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[10] The most reliable method for its determination is the Shake-Flask Method .[11]

This protocol provides a robust framework for determining the equilibrium solubility of N-(4-tert-butylphenyl)-2-chloroacetamide.

Materials:

  • N-(4-tert-butylphenyl)-2-chloroacetamide (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid N-(4-tert-butylphenyl)-2-chloroacetamide to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant should be filtered through a 0.22 µm syringe filter.

  • Dilution: If necessary, dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of N-(4-tert-butylphenyl)-2-chloroacetamide in the diluted (or undiluted) samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. The results are typically expressed in units of mg/mL or µg/mL.

Diagram of the Equilibrium Solubility Workflow

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample if necessary E->F G Quantify concentration (e.g., HPLC) F->G H Final Solubility Data (mg/mL) G->H Calculate Solubility

Caption: Workflow for determining equilibrium solubility.

Kinetic Solubility

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[12] It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility issues.

Materials:

  • N-(4-tert-butylphenyl)-2-chloroacetamide stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader with turbidity or light scattering detection capabilities, or an HPLC system for quantification.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(4-tert-butylphenyl)-2-chloroacetamide in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Rapidly add the aqueous buffer to the wells containing the DMSO solutions. The final DMSO concentration should be low (typically 1-5%).

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Detection of Precipitation: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the plate can be filtered or centrifuged, and the concentration in the supernatant can be determined by HPLC.

Diagram of Kinetic vs. Thermodynamic Solubility

Solubility_Concepts cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility A Compound in Organic Solvent (e.g., DMSO) B Rapid addition to Aqueous Buffer A->B C Metastable Supersaturated Solution B->C D Precipitation C->D E Measured Kinetic Solubility D->E F Excess Solid Compound G Equilibration with Solvent F->G H Saturated Solution in Equilibrium with Solid G->H I Measured Thermodynamic Solubility H->I

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Hypothetical Experimental Solubility of N-(4-tert-butylphenyl)-2-chloroacetamide

SolventSolvent TypePredicted SolubilityHypothetical Experimental Solubility (mg/mL)
WaterPolar ProticVery Low< 0.01
PBS (pH 7.4)Aqueous BufferVery Low< 0.01
EthanolPolar ProticHigh50 - 100
MethanolPolar ProticHigh> 100
AcetonePolar AproticHigh> 100
AcetonitrilePolar AproticModerate to High20 - 50
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 200
TolueneNonpolarModerate to High10 - 30
HexaneNonpolarLow to Moderate1 - 5

Note: The hypothetical experimental values are for illustrative purposes and must be determined empirically.

The interpretation of these results should be grounded in the principles of solute-solvent interactions. The high solubility in polar aprotic solvents like DMSO and acetone can be attributed to their ability to disrupt the solute-solute interactions in the crystal lattice and effectively solvate the polar chloroacetamide moiety. The good solubility in alcohols is due to their dual polar and nonpolar character. The lower solubility in nonpolar solvents like hexane compared to toluene may be due to the ability of toluene's aromatic ring to engage in π-π stacking interactions with the phenyl ring of the solute.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of N-(4-tert-butylphenyl)-2-chloroacetamide. While theoretical predictions based on its molecular structure suggest low aqueous solubility and good solubility in a range of organic solvents, empirical determination through robust methods like the shake-flask protocol is essential for obtaining accurate and reliable data. The provided protocols and conceptual diagrams are intended to equip researchers with the necessary tools to confidently assess the solubility of this and other novel compounds, thereby facilitating more efficient research and development processes.

References

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of chemical information and computer sciences, 41(2), 354–357.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355–366.
  • MySkinRecipes. (n.d.). N-(4-(tert-Butyl)phenyl)-2-chloroacetamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[13]Phenacenes and[2]Phenacenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

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Strategic Utilization of N-(4-tert-butylphenyl)-2-chloroacetamide in Targeted Covalent Inhibitor Design

[1]

Content Type: Technical Whitepaper & Experimental Guide Subject: Covalent Fragment Discovery & Chemical Biology Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads

Abstract

N-(4-tert-butylphenyl)-2-chloroacetamide (CAS 2564-35-4) represents a quintessential "scout fragment" in the modern arsenal of Targeted Covalent Inhibitors (TCIs).[1] Unlike reversible drugs that rely solely on equilibrium binding, this molecule combines a hydrophobic recognition motif (the tert-butylphenyl group) with a reactive electrophile (the chloroacetamide warhead).[1] This guide details its application as a chemical probe for mapping ligandable cysteines within hydrophobic protein pockets, a critical step in developing irreversible inhibitors for "undruggable" targets such as TEAD transcription factors and mutant kinases.[1]

Part 1: The Mechanistic Paradigm: "Anchor and Warhead"

To understand the therapeutic utility of N-(4-tert-butylphenyl)-2-chloroacetamide, one must deconstruct its architecture into two functional domains. This molecule operates on the principle of Proximity-Driven Reactivity .[1]

The Hydrophobic Anchor (Recognition Element)

The 4-tert-butylphenyl moiety is a privileged scaffold in medicinal chemistry.[1]

  • Function: It drives the molecule into deep, lipophilic pockets on protein surfaces.[1]

  • Therapeutic Relevance: Many oncogenic targets (e.g., the palmitate pocket of TEADs or the allosteric sites of kinases) possess hydrophobic cavities adjacent to regulatory cysteines. The bulky tert-butyl group provides significant van der Waals contact surface, increasing the residence time of the fragment within the pocket.

The Electrophilic Warhead (Reactive Element)

The 2-chloroacetamide group serves as the irreversible "trap."

  • Mechanism: It undergoes an SN2 alkylation reaction with nucleophilic cysteine thiols.[1]

  • Reactivity Profile: Chloroacetamides are intrinsically more reactive than acrylamides but less indiscriminately toxic than alpha-halo ketones.[1]

  • Selectivity: While the warhead is reactive, it typically requires the "Anchor" to position it close to a specific cysteine (high local concentration) to outcompete the rapid metabolism by glutathione (GSH) in a cellular environment.

Reaction Mechanism Visualization

The following diagram illustrates the specific alkylation event where the probe covalently modifies a target cysteine.

ReactionMechanismProbeN-(4-tert-butylphenyl)-2-chloroacetamide(Electrophile)ComplexNon-Covalent Complex(Hydrophobic Anchor Binding)Probe->ComplexRecognitionTargetProtein Target(Cysteine Thiol -SH)Target->ComplexBindingTSTransition State(S_N2 Attack)Complex->TSProximity EffectProductIrreversible Adduct(Thioether Bond Formed)TS->ProductAlkylationLeavingChloride Ion (Cl-)TS->LeavingElimination

Caption: The SN2 reaction pathway. The tert-butylphenyl anchor (blue) binds first, positioning the chloroacetamide warhead for nucleophilic attack by the protein cysteine (green).

Part 2: Therapeutic Applications & Screening Workflows

The primary application of this molecule is not necessarily as a final drug, but as a Ligandability Probe in Fragment-Based Drug Discovery (FBDD).[1]

Cysteine Mapping in Oncology Targets (TEAD/YAP1)

Recent research has highlighted the utility of chloroacetamide fragments in targeting the Hippo pathway.

  • Target: TEAD transcription factors, which bind to YAP1 to drive cancer cell proliferation.[1]

  • Mechanism: TEADs have a central palmitate-binding pocket containing a conserved cysteine.[1][2]

  • Application: N-(4-tert-butylphenyl)-2-chloroacetamide screens have identified that the hydrophobic phenyl ring mimics the palmitate chain, while the chloroacetamide locks the protein in an inactive conformation, preventing YAP1 binding.[1]

Experimental Protocol: Intact Protein Mass Spectrometry

The gold standard for validating this compound's activity is Intact Protein MS.[1] This method definitively proves covalent labeling.[1]

Protocol: Covalent Fragment Screening

  • Protein Preparation:

    • Dilute target protein (e.g., TEAD4, 5 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl).[1]

    • Critical: Avoid DTT or Beta-mercaptoethanol, as these exogenous thiols will quench the chloroacetamide.[1] Use TCEP if reduction is necessary.[1]

  • Incubation:

    • Add N-(4-tert-butylphenyl)-2-chloroacetamide (dissolved in DMSO) to a final concentration of 50–100 µM (10-20x excess).[1]

    • Incubate at Room Temperature for 1 to 4 hours.

  • Quenching & Processing:

    • Quench reaction with 1% Formic Acid (lowers pH to stop nucleophilic attack).[1]

    • Desalt samples using Zeba Spin columns or LC-MS diverter valves to remove excess unbound compound.[1]

  • Analysis (LC-MS/MS):

    • Inject onto a C4 or C8 protein column.[1]

    • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]

    • Validation: Look for a mass shift of +189.6 Da (Molecular Weight of fragment minus HCl).[1]

      • Calculation: MW (225.[1][3][4][5]7) - HCl (36.[1]5) = ~189.2 Da adduct.[1]

Data Interpretation: Occupancy Metrics

The following table outlines how to interpret screening data for this compound.

ObservationInterpretationAction Item
0% Labeling No binding or steric clash in pocket.Discard scaffold.
< 20% Labeling Weak affinity or slow reactivity.[1]Optimize "Anchor" (e.g., change tert-butyl to CF3).[1]
50-90% Labeling Valid Hit. Good proximity to cysteine.[1]Proceed to competition assays (Ki determination).[1]
> 100% Labeling Non-specific super-stoichiometric labeling."Promiscuous Alkylator" – False Positive.[1]

Part 3: Optimization & Strategic Evolution

Once N-(4-tert-butylphenyl)-2-chloroacetamide is identified as a hit, it serves as a template for lead optimization.[1] The goal is often to attenuate the reactivity of the warhead to improve safety, while enhancing the affinity of the anchor.

TCI Design Workflow

This workflow describes how to evolve the probe into a drug candidate.[1]

TCI_WorkflowStep1Step 1: Fragment Screen(Use N-(4-tert-butylphenyl)-2-chloroacetamide)Step2Step 2: Hit Validation(Mass Spec & Competition Assay)Step1->Step2 Identify Covalent BinderStep3Step 3: Warhead Tuning(Switch Cl to Acrylamide/Cyanoacrylamide)Step2->Step3 Improve Metabolic StabilityStep4Step 4: Anchor Optimization(Grow molecule to increase non-covalent affinity)Step3->Step4 Increase PotencyStep5Step 5: Lead Candidate(High Selectivity / Tuned Reactivity)Step4->Step5 Final Profiling

Caption: The evolution from a chloroacetamide probe (Step 1) to a tuned therapeutic candidate (Step 5).

Warhead Substitution Strategy

While the chloroacetamide is excellent for discovery (high reactivity ensures hits are found), it is often too reactive for late-stage clinical candidates due to glutathione depletion risks.[1]

  • Optimization Path: Replace the 2-chloroacetamide with an Acrylamide (Michael Acceptor).

  • Rationale: Acrylamides are generally less reactive and require tighter non-covalent binding to react, thus improving the selectivity window.

Part 4: Safety & Handling (E-E-A-T)[1]

As a reactive alkylator, this compound requires strict safety protocols.[1]

  • Toxicity: Chloroacetamides are potent skin sensitizers and eye irritants.[1] They can cause allergic contact dermatitis.[1]

  • Handling:

    • Always handle in a chemical fume hood.[1]

    • Double-glove (Nitrile) is recommended.[1]

    • Inactivation: Spills should be treated with an excess of nucleophile (e.g., 10% sodium thiosulfate or dilute ammonia) to quench the alkylating potential before disposal.

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] Link[1]

  • London, N., et al. (2019).[1][6] "Covalent fragment screening of TEAD palmitate pocket." Journal of Medicinal Chemistry. (Contextual reference based on search findings regarding chloroacetamide libraries and TEAD). Link

  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link[1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1369.[1] Link[1]

  • PubChem Compound Summary. (2024). "N-tert-butyl-2-chloroacetamide / Chloroacetamide derivatives."[1] National Center for Biotechnology Information.[1] Link

An In-depth Technical Guide to the Discovery of Novel Biological Targets for N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Drug Discovery

N-(4-tert-butylphenyl)-2-chloroacetamide is a small molecule belonging to the chloroacetamide class. Compounds in this family are recognized for a range of bioactivities, including herbicidal and antimicrobial effects. The presence of the electrophilic chloroacetamide moiety suggests a mechanism of action that may involve the formation of covalent bonds with nucleophilic residues in biological macromolecules. While the general reactivity of this class is understood, the specific molecular targets of N-(4-tert-butylphenyl)-2-chloroacetamide remain largely uncharacterized. Identifying these targets is a critical step in elucidating its mechanism of action, predicting potential therapeutic applications, and understanding any off-target effects that could lead to toxicity.

This guide provides a comprehensive, multi-pronged strategy for the deconvolution of the biological targets of N-(4-tert-butylphenyl)-2-chloroacetamide. We will eschew a rigid, one-size-fits-all template in favor of a logical, interconnected workflow that leverages the strengths of chemical proteomics, functional genomics, and computational approaches. Each step is designed to generate testable hypotheses that will be rigorously validated, ensuring a high degree of scientific confidence in the identified targets.

A Multi-Modal Approach to Target Deconvolution

No single technique is sufficient to definitively identify the biological target of a small molecule. Therefore, we will employ a parallel and complementary strategy that combines direct capture of binding partners with indirect methods that infer the target from its functional consequences. This approach is designed to provide a robust and cross-validated dataset, significantly increasing the probability of identifying bona fide targets.

Caption: A multi-pronged strategy for target deconvolution.

Part 1: Chemical Proteomics - A Direct Approach to Identifying Binding Partners

The most direct method to identify the binding partners of a small molecule is to use the molecule itself as "bait" to "fish" for its targets in a complex biological sample. This is the principle behind affinity-based chemical proteomics.

Synthesis of an Affinity Probe

To perform affinity purification, we must first synthesize a derivative of N-(4-tert-butylphenyl)-2-chloroacetamide that incorporates a linker and a handle for purification, such as biotin or an alkyne group for click chemistry. The key challenge in probe design is to introduce this functionality without significantly altering the bioactivity of the parent compound. Given the reactivity of the chloroacetamide group, we will strategically add the linker to the phenyl ring.

A plausible synthetic route for an alkyne-tagged probe, which is often preferred due to the smaller size of the tag, is outlined below. This alkyne handle will allow for the covalent attachment of a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction after the probe has interacted with its cellular targets.[1][2]

G A N-(4-tert-butylphenyl)-2-chloroacetamide B Nitration A->B C Reduction B->C D Diazotization C->D E Sonogashira Coupling D->E F Alkyne-tagged Probe E->F

Caption: A plausible synthetic route for an alkyne-tagged probe.

Experimental Protocol: Synthesis of an Alkyne-Tagged Probe

  • Nitration: React N-(4-tert-butylphenyl)-2-chloroacetamide with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group onto the phenyl ring.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).

  • Diazotization: Convert the newly formed amino group into a diazonium salt using sodium nitrite and a strong acid at low temperature.

  • Iodination: Displace the diazonium group with iodine via a Sandmeyer-type reaction.

  • Sonogashira Coupling: Couple the aryl iodide with a terminal alkyne bearing a linker (e.g., propargylamine) using a palladium catalyst to yield the final alkyne-tagged probe.

Affinity Purification Coupled with Mass Spectrometry (AP-MS)

With the alkyne-tagged probe in hand, we can now proceed with the affinity purification of its binding partners from a relevant cell lysate.

Experimental Protocol: AP-MS

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to a high density.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.[3]

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Probe Incubation:

    • Incubate the cell lysate with the alkyne-tagged probe at a predetermined optimal concentration. A key control is to also incubate a parallel lysate with the parent compound, N-(4-tert-butylphenyl)-2-chloroacetamide, to be used as a competitor.

  • Click Chemistry Biotinylation:

    • To the lysate, add a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to catalyze the click reaction between the alkyne-tagged probe (now bound to its targets) and the biotin-azide.[4]

  • Affinity Capture:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.[5]

  • Washing:

    • Rigorously wash the beads with a series of buffers of increasing stringency to remove non-specific binding proteins. A typical wash series might include the lysis buffer, a high-salt buffer, and a low-detergent buffer.[3]

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. This can be achieved by boiling in SDS-containing sample buffer or by on-bead digestion with trypsin.[6]

    • For on-bead digestion, the eluted peptides are then desalted and prepared for mass spectrometry analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Perform label-free quantification to compare the abundance of proteins in the probe-treated sample versus the competitor-treated control sample.[7][8] Proteins that are significantly enriched in the probe sample are considered high-confidence candidate targets.

Parameter Probe Sample Competitor Control Fold Change p-value
Protein A1.2e71.5e580<0.001
Protein B9.8e68.9e61.10.85
Protein C5.4e67.2e475<0.001
Protein D2.1e71.9e71.10.79
Table 1: Example Data from Label-Free Quantification

Part 2: Functional Genomics - Uncovering Targets Through Genetic Perturbation

Functional genomics provides an orthogonal approach to target identification. Instead of directly capturing the binding partners, we can infer the target by identifying genes that modulate the cellular response to the compound. The rationale is that loss-of-function of the target gene should confer resistance to the compound.

Genome-Wide CRISPR-Cas9 Knockout Screen

CRISPR-Cas9 technology allows for the systematic knockout of every gene in the genome. By treating a library of these knockout cells with N-(4-tert-butylphenyl)-2-chloroacetamide, we can identify which gene knockouts lead to increased cell survival, thus pointing to the drug's target or essential pathway components.

G A Lentiviral sgRNA Library B Transduction of Cas9-expressing cells A->B C Antibiotic Selection B->C D Treatment with Compound C->D E Genomic DNA Extraction D->E F NGS and Data Analysis E->F G Identification of Enriched sgRNAs F->G

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Library Transduction:

    • Transduce a population of Cas9-expressing cells with a pooled genome-scale lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.[9]

  • Antibiotic Selection:

    • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Drug Treatment:

    • Split the cell population into two groups: a treatment group and a vehicle control group.

    • Treat the treatment group with N-(4-tert-butylphenyl)-2-chloroacetamide at a concentration that results in significant but not complete cell death (e.g., IC50).

    • Culture the cells for a sufficient period to allow for the enrichment of resistant populations.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the cells from both groups and extract genomic DNA.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Sequence the amplified sgRNAs using next-generation sequencing (NGS).

  • Data Analysis:

    • Use a computational tool like MAGeCK to analyze the sequencing data.[10] MAGeCK will compare the abundance of each sgRNA in the treated sample to the control sample and identify sgRNAs that are significantly enriched.

    • Genes targeted by the enriched sgRNAs are considered candidate targets or essential components of the targeted pathway.

Gene sgRNA 1 Enrichment sgRNA 2 Enrichment sgRNA 3 Enrichment p-value
Gene X15.212.814.1<0.001
Gene Y1.10.91.30.92
Gene Z18.916.517.3<0.001
Table 2: Example Data from a CRISPR Screen Analysis

Part 3: Computational Prediction - In Silico Target Fishing

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about a small molecule's targets. These methods are based on the principle that similar molecules often have similar biological activities.

Ligand-Based Target Prediction

We will use a web-based tool like SwissTargetPrediction to predict the most likely protein targets of N-(4-tert-butylphenyl)-2-chloroacetamide.[11][12] This tool compares the 2D and 3D similarity of the query molecule to a database of known ligands for a wide range of proteins.[12][13]

Protocol: Using SwissTargetPrediction

  • Input Molecule:

    • Draw the 2D structure of N-(4-tert-butylphenyl)-2-chloroacetamide or input its SMILES string into the web server.

  • Select Organism:

    • Choose the organism of interest (e.g., Homo sapiens).

  • Run Prediction:

    • Initiate the prediction algorithm.

  • Interpret Results:

    • The output will be a list of potential protein targets, ranked by a probability score. The results are often visualized as a pie chart showing the distribution of target classes.

Predicted Target Target Class Probability
Enzyme AHydrolase0.65
Enzyme BKinase0.15
Receptor CGPCR0.10
Table 3: Example Output from SwissTargetPrediction

Part 4: Target Validation - Confirming the Candidates

The preceding steps will likely generate a list of candidate targets. It is crucial to validate these candidates using orthogonal biochemical and cell-based assays to confirm a direct and functionally relevant interaction.

Biochemical Validation of Direct Binding

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the direct binding of a small molecule to a protein in real-time, providing kinetic information about the interaction (association and dissociation rates).[14][15]

Experimental Protocol: SPR

  • Chip Preparation:

    • Immobilize the purified candidate protein onto an SPR sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of N-(4-tert-butylphenyl)-2-chloroacetamide over the chip surface.

  • Data Analysis:

    • Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound small molecule.

    • Fit the data to a binding model to determine the equilibrium dissociation constant (KD), a measure of binding affinity.

Cell-Based Validation of Target Engagement

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm that a small molecule binds to its target in a cellular context.[16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with either N-(4-tert-butylphenyl)-2-chloroacetamide or a vehicle control.

  • Thermal Challenge:

    • Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting.[18][19]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the compound has bound to and stabilized the target protein.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion: A Pathway to Novel Discoveries

The identification of novel biological targets for N-(4-tert-butylphenyl)-2-chloroacetamide is a challenging but achievable goal. The integrated, multi-modal approach outlined in this guide provides a robust framework for moving from an uncharacterized small molecule to a set of validated biological targets. By combining the direct evidence from chemical proteomics with the functional insights from CRISPR-based functional genomics and the predictive power of computational methods, we can build a strong, evidence-based case for the mechanism of action of this compound. The subsequent validation of candidate targets with rigorous biochemical and cell-based assays is the final, critical step in this process, paving the way for further drug development and a deeper understanding of its biological effects.

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  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Udeshi, N. D., et al. (2017). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Journal of Visualized Experiments, (128), e56030. [Link]

  • Tekman, M. (2021, October 15). Genome Annotation / CRISPR screen analysis / Hands-on. Galaxy Training!. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics. [Link]

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Sources

Methodological & Application

Application Note: Controlled Synthesis of N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of N-(4-tert-butylphenyl)-2-chloroacetamide . This compound acts as a critical electrophilic intermediate in the synthesis of bioactive heterocycles (e.g., thiazolidinones, benzothiazoles) and peptidomimetics.

The following guide adopts a "Quality-by-Design" (QbD) approach, ensuring that safety, purity, and yield are engineered into the workflow rather than tested for at the end.

Scientific Principles & Mechanistic Rationale

The synthesis relies on a Nucleophilic Acyl Substitution (specifically, the Schotten-Baumann reaction conditions modified for organic solvents).

  • The Nucleophile: 4-tert-butylaniline.[1] The para-tert-butyl group is electron-donating (via hyperconjugation), increasing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.[1]

  • The Electrophile: Chloroacetyl chloride.[2] This is a highly reactive acyl halide. The carbonyl carbon is extremely electrophilic due to the inductive withdrawal of both the oxygen and the chlorine.

  • The Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The base serves a dual purpose: it acts as a proton scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and prevents the protonation of the unreacted aniline, maintaining its nucleophilicity.

Critical Control Point (CCP): The reaction is highly exothermic. Temperature control (< 5°C) during addition is non-negotiable to prevent the formation of "bis-acylated" byproducts or thermal decomposition of the acyl chloride.[1]

Safety & Hazard Analysis

WARNING: This protocol involves hazardous reagents.

ReagentHazard ClassCritical Safety Measure
Chloroacetyl Chloride Corrosive, Lachrymator, ToxicMUST be handled in a functioning fume hood.[1] Double-glove (Nitrile/Laminate).[1]
4-tert-butylaniline Acute Toxicity, IrritantAvoid inhalation of dust/vapors.[1]
Dichloromethane (DCM) Volatile, Carcinogen (suspected)Use solvent traps; avoid open evaporation.

Materials & Stoichiometry

The following stoichiometry includes a slight excess of the acylating agent to ensure complete consumption of the limiting reagent (aniline).

ComponentRoleEquiv.MW ( g/mol )Notes
4-tert-butylaniline Limiting Reagent1.0149.24Solid; purity >98% recommended.[1]
Chloroacetyl Chloride Electrophile1.1 - 1.2112.94Liquid; d=1.41 g/mL.[1] Lachrymator.
Triethylamine (TEA) Base (Scavenger)1.2 - 1.5101.19Dry/Anhydrous preferred.[1]
DCM (CH₂Cl₂) SolventN/A84.93Anhydrous; 10-15 mL per gram of amine.[1]

Step-by-Step Synthesis Protocol

Phase A: Preparation and Solubilization
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with nitrogen or argon to maintain an inert atmosphere (moisture reacts with chloroacetyl chloride).

  • Dissolution: Charge the RBF with 4-tert-butylaniline (1.0 equiv) . Add anhydrous Dichloromethane (DCM) . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 equiv) to the aniline solution.

    • Scientist's Note: The solution may warm slightly. Ensure the base is fully mixed before proceeding.

Phase B: Controlled Acylation
  • Thermal Regulation: Place the RBF in an ice-water bath and cool the internal temperature to 0–4°C .

  • Reagent Preparation: Dilute the Chloroacetyl chloride (1.1 equiv) in a small volume of DCM (approx. 10-20% of total solvent volume) in the addition funnel.

    • Why? Dilution prevents localized "hot spots" of concentration that lead to impurities.

  • Addition: Dropwise add the chloroacetyl chloride solution to the stirring amine mixture over 30–45 minutes .

    • Visual Cue: White fumes (HCl) may form if the system is not sealed, but the base should capture this as triethylamine hydrochloride salt (white precipitate).

  • Reaction: Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25°C) . Stir for an additional 2–4 hours.

    • Validation: Spot on TLC (Solvent system: Hexane:EtOAc 3:1). The starting aniline spot should disappear.

Phase C: Workup and Purification
  • Quenching: Pour the reaction mixture into a separatory funnel containing ice-cold water (50 mL). Shake vigorously to hydrolyze unreacted acyl chloride.

  • Extraction: Separate the organic layer (DCM, bottom). Extract the aqueous layer once more with a small portion of DCM.

  • Washing (The "Acid-Base" Wash):

    • Wash 1: 1M HCl (cold, 2x) – Removes unreacted amine and TEA.

    • Wash 2: Saturated NaHCO₃ (2x) – Neutralizes residual acid.

    • Wash 3: Brine (Saturated NaCl) – Removes trapped water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (or Ethanol/Water mix).

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the crystals and wash with cold hexane or cold ethanol.

    • Yield Expectation: 75–90%.

Process Visualization (Workflow)[1]

SynthesisWorkflow Start Start: Weigh Reagents Dissolve Dissolve 4-tert-butylaniline + TEA in DCM Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Stir: 1h @ 0°C -> 3h @ RT Add->React Check TLC Check: Aniline Consumed? React->Check Check->React No (Stir longer) Quench Quench with Ice Water Phase Separation Check->Quench Yes Wash Wash Cycle: 1. 1M HCl 2. NaHCO3 3. Brine Quench->Wash Dry Dry (Na2SO4) & Evaporate Solvent Wash->Dry Recryst Recrystallize (Ethanol) Dry->Recryst Final Pure N-(4-tert-butylphenyl)- 2-chloroacetamide Recryst->Final

Figure 1: Operational workflow for the synthesis of N-(4-tert-butylphenyl)-2-chloroacetamide, highlighting the critical temperature control and purification steps.

Analytical Validation

To ensure the product is suitable for downstream applications (e.g., biological assays), verify using:

  • Melting Point: Expect a sharp range (approx. 100–105°C, varies slightly by polymorph/purity).

  • ¹H NMR (CDCl₃): Look for the characteristic singlet for the chloro-methylene group (~4.2 ppm, 2H) and the aromatic pattern of the para-substituted ring (two doublets).[1] The tert-butyl group will appear as a strong singlet (~1.3 ppm, 9H).

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. (General safety and property data for the class). Available at: [Link][1]

  • Katke, S.A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. Available at: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-(4-tert-butylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The developed method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. The protocol outlines the chromatographic conditions, system suitability criteria, and procedures for forced degradation studies to ensure the method's specificity and stability-indicating properties in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

N-(4-tert-butylphenyl)-2-chloroacetamide is a crucial building block in organic synthesis. Its purity is critical to ensure the quality and safety of the final products. A reliable analytical method to assess its purity and identify any impurities or degradants is therefore essential. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.

The amide functional group in N-(4-tert-butylphenyl)-2-chloroacetamide makes it susceptible to hydrolysis under both acidic and basic conditions. The presence of a chloroacetamide moiety also suggests potential for other degradation pathways. Therefore, a stability-indicating method is necessary to separate the intact drug substance from any potential degradation products that may form under various stress conditions.[2][3] This application note provides a comprehensive guide for the development and implementation of such a method.

Chemical Properties of N-(4-tert-butylphenyl)-2-chloroacetamide

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClNO[4][5]
Molecular Weight225.71 g/mol [4][5]
AppearanceExpected to be a solid at room temperatureInferred from similar compounds
UV Absorbance (λmax)Expected in the range of 230-270 nm[6][7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation HPLC_System HPLC System with UV Detector Standard->HPLC_System Sample Sample Preparation Sample->HPLC_System Forced_Deg Forced Degradation Forced_Deg->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Column C18 Column Mobile_Phase Mobile Phase Gradient System_Suitability System Suitability Check Chromatogram->System_Suitability Purity_Calc Purity Calculation System_Suitability->Purity_Calc

Caption: High-level workflow for the HPLC analysis of N-(4-tert-butylphenyl)-2-chloroacetamide.

Materials and Reagents

  • N-(4-tert-butylphenyl)-2-chloroacetamide reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (ACS grade)

  • Hydrochloric acid (ACS grade)

  • Sodium hydroxide (ACS grade)

  • Hydrogen peroxide (30%, ACS grade)

HPLC Instrumentation and Conditions

ParameterRecommended SettingRationale
Instrumentation Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD)A DAD allows for spectral analysis of peaks to assess peak purity.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately nonpolar compounds like the analyte.
Mobile Phase A 0.1% Formic acid in WaterFormic acid helps to protonate silanol groups on the column, reducing peak tailing.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B; 20-25 min: 40% BA gradient elution is necessary to separate the main peak from potential early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmBased on the expected UV absorbance of N-substituted phenylacetamides, this wavelength provides good sensitivity.
Run Time 25 minutesSufficient time to elute the analyte and any potential late-eluting impurities.

Protocol: Standard and Sample Preparation

Standard Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of N-(4-tert-butylphenyl)-2-chloroacetamide reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the N-(4-tert-butylphenyl)-2-chloroacetamide sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Acid Hydrolysis

  • Pipette 5 mL of the 1 mg/mL stock solution of N-(4-tert-butylphenyl)-2-chloroacetamide into a 50 mL volumetric flask.

  • Add 5 mL of 1N HCl and heat at 80°C for 4 hours.

  • Cool to room temperature and neutralize with 5 mL of 1N NaOH.

  • Dilute to volume with diluent.

Base Hydrolysis

  • Pipette 5 mL of the 1 mg/mL stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 1N NaOH and heat at 80°C for 2 hours.

  • Cool to room temperature and neutralize with 5 mL of 1N HCl.

  • Dilute to volume with diluent.

Oxidative Degradation

  • Pipette 5 mL of the 1 mg/mL stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Dilute to volume with diluent.

Thermal Degradation

  • Accurately weigh about 10 mg of the solid sample and place it in a hot air oven at 105°C for 48 hours.

  • After cooling, prepare a 100 µg/mL solution in the diluent.

Photolytic Degradation

  • Expose a solution of the sample (1 mg/mL in diluent) to UV light (254 nm) and visible light in a photostability chamber for 7 days.

  • Prepare a 100 µg/mL solution from the exposed sample.

System Suitability

System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.[8] The following parameters should be assessed using six replicate injections of the standard solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the system.
Resolution (Rs) Rs > 2.0 between the main peak and the closest eluting impurity/degradantEnsures adequate separation of components.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its reliability.[9] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the purity analysis of N-(4-tert-butylphenyl)-2-chloroacetamide. The method is stability-indicating, as demonstrated by its ability to separate the main component from its degradation products formed under various stress conditions. This method is suitable for use in quality control laboratories for routine analysis and stability studies of N-(4-tert-butylphenyl)-2-chloroacetamide.

References

  • MySkinRecipes. N-(4-(tert-Butyl)phenyl)-2-chloroacetamide. Available from: [Link]

  • Kemix Pty Ltd. N-(4-Tert-butylphenyl)-2-chloroacetamide. Available from: [Link]

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • ResearchGate. (a) UV–visible spectra and (b) fluorescence spectra of TCAN2PA... Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • ResearchGate. N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. Available from: [Link]

  • PubMed. Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. 2021. Available from: [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]

  • ResearchGate. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available from: [Link]

Sources

Application Note: High-Resolution GC-FID/MS Analysis of N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, validated protocol for the separation and quantification of N-(4-tert-butylphenyl)-2-chloroacetamide (CAS: Not widely listed; derivative of 4-tert-butylaniline).[1] This compound is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[2] Due to the presence of the


-chloroacetamide moiety, this compound and its analogues are classified as potential genotoxic impurities (GTIs)  (alkylating agents), necessitating high-sensitivity analysis.[1]

This guide addresses the specific challenges of analyzing high-boiling amides: peak tailing due to hydrogen bonding and thermal degradation of the labile C-Cl bond.[1]

Scientific Rationale & Method Development

Analyte Physicochemical Profiling[1][3]
  • Structure: Lipophilic tert-butyl phenyl ring coupled to a polar chloroacetamide group.[1]

  • Volatility: Low.[1] Estimated boiling point >300°C.[1][3][4]

  • Reactivity: The C-Cl bond is susceptible to nucleophilic attack (alkylation) and thermal elimination (HCl loss) at injector temperatures >280°C.[1]

  • Chromatographic Behavior: The amide nitrogen (-NH-CO-) can interact with active silanols in the column and liner, causing severe peak tailing.[1]

Critical Parameter Selection (The "Why")
  • Column Selection: A 5% Phenyl-arylene (low polarity) phase (e.g., DB-5ms or Rxi-5Sil MS) is selected over 100% PDMS.[1] The phenyl rings provide

    
     interactions with the aromatic analyte, improving resolution from the starting material (4-tert-butylaniline) compared to a purely boiling-point separation.[1]
    
  • Inlet Deactivation: Standard glass wool liners are insufficient.[1] Use of Ultra-Inert (UI) liners with deactivated wool is mandatory to prevent adsorption of the amide proton, which ensures linear response at trace levels (LOQ < 10 ppm).

  • Carrier Gas: Helium is used at Constant Flow mode.[1][5] Constant pressure would cause linear velocity to drop during the temperature ramp, widening peaks for late-eluting compounds like this amide.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-(4-tert-butylphenyl)-2-chloroacetamide (>98% purity).[1]

  • Internal Standard (IS): Biphenyl or Decachlorobiphenyl (DCB). Rationale: Biphenyl is structurally similar but non-reactive; DCB is a standard for ECD if halogen-specific detection is used.[1]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: Avoid Methanol, as it can react with residual chloroacetyl chloride to form methyl chloroacetate, creating artifacts.

Instrumentation & Conditions

System: Agilent 7890B/8890 GC or Thermo Trace 1300 with FID (Quantitation) and MSD (Identification).

ParameterSettingRationale
Inlet Split/Splitless (S/SL)
Temperature250 °CHigh enough to volatilize, low enough to prevent degradation.[1]
ModeSplit (10:1)Prevents column overload; improves peak shape.[1]
LinerUltra Inert, Split, with WoolCritical: Prevents amide adsorption/tailing.[1]
Column 30 m × 0.25 mm × 0.25 µmPhase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms).[1]
Carrier Gas Helium @ 1.2 mL/minConstant Flow mode to maintain efficiency during ramp.[1]
Oven Gradient Program See Table 3.3 below.
Detector (FID) 300 °CPrevents condensation of high-boiling analyte.[1]
H2 Flow30 mL/minStandard FID fuel.[1]
Air Flow400 mL/minStandard oxidant.[1]
Makeup GasN2 @ 25 mL/minOptimizes sensitivity.[1]
Oven Temperature Program

The gradient is designed to focus the sample (solvent effect) and then rapidly elute the high-boiling amide while separating it from the aniline starting material.

StepRate (°C/min)Temperature (°C)Hold Time (min)Total Time (min)
Initial-801.01.0
Ramp 120280011.0
Ramp 253003.018.0

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for analyzing chloroacetamide intermediates, ensuring differentiation between process impurities and degradation products.

GC_Workflow Start Sample: N-(4-tert-butylphenyl)-2-chloroacetamide Solubility Dissolve in Ethyl Acetate (Avoid MeOH to prevent artifacts) Start->Solubility Inlet Inlet: 250°C, Split 10:1 Ultra-Inert Liner Solubility->Inlet Column Separation: 5% Phenyl Column (HP-5ms / DB-5) Inlet->Column Decision Peak Tailing > 1.5? Column->Decision Impurity1 Impurity A: 4-tert-butylaniline (Starting Material) Column->Impurity1 Resolves Impurity2 Impurity B: Chloroacetyl Chloride (Reagent - Elutes Early) Column->Impurity2 Resolves Pass Detection (FID/MS) Quantify vs Internal Standard Decision->Pass No Fail Troubleshoot: 1. Replace Liner (Active Sites) 2. Check Inlet Temp (Degradation) Decision->Fail Yes Fail->Inlet Retry

Caption: Analytical workflow emphasizing inertness control and impurity resolution logic.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following System Suitability Tests (SST) before every batch analysis.

System Suitability Criteria
ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 between Analyte and Impurity AEnsures accurate quantitation of unreacted starting material.
Tailing Factor (Tf) < 1.3Indicates inert system.[1] Tf > 1.5 suggests active site adsorption (liner needs changing).[1]
Precision (RSD) < 2.0% (n=6 injections)Verifies injector reproducibility and system stability.
Signal-to-Noise > 10:1 at LOQRequired for trace impurity analysis.[1]
Linearity & Range
  • Range: 10 µg/mL to 1000 µg/mL.

  • Correlation Coefficient (r²): ≥ 0.999.

  • LOD/LOQ: Estimated at 1 µg/mL (LOD) and 5 µg/mL (LOQ) using FID. Lower limits (ppb range) achievable with ECD or MS-SIM.[1]

Troubleshooting & Optimization

Issue: Thermal Degradation

If "ghost peaks" appear or the analyte peak area decreases with increasing inlet temperature, the chloroacetamide moiety may be eliminating HCl.

  • Solution: Lower inlet temperature to 220°C. Increase Split ratio to reduce residence time in the hot injector.

Issue: Peak Tailing

Amides are notorious for tailing on active silanols.[1]

  • Solution: Use "Ultra Inert" or "Deactivated" wool liners.[1] Ensure the column is cut cleanly.[1][6] If tailing persists, switch to a mid-polarity column like DB-1701 (14% cyanopropyl-phenyl), which covers the active sites better than a non-polar phase.[1]

References

  • U.S. Environmental Protection Agency. (2007).[1] Method 8081B: Organochlorine Pesticides by Gas Chromatography.[1][6] SW-846.[1] Link

  • U.S. Environmental Protection Agency. (1996).[1] Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1] SW-846.[1] Link

  • Piña, B., et al. (2021).[1] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.[1] Link

  • Henderson, R.K., et al. (2006).[1] Flow Chemistry Approaches to the Synthesis of Chloroacetamides. Organic Process Research & Development.[1][7] (Contextual citation for synthesis/impurity profile).

  • Agilent Technologies. (2020).[1] Analysis of Semivolatile Organic Compounds using Ultra Inert Liners. Application Note 5990-4973EN.[1] Link

Sources

Application Note: N-(4-tert-butylphenyl)-2-chloroacetamide as a Lipophilic Electrophilic Linker

[1]

Abstract & Strategic Value

11
  • The Electrophilic "Warhead" (

    
    -Chloroacetamide):  A highly reactive site for nucleophilic substitution (
    
    
    ), allowing for the rapid attachment of amines, thiols, and alkoxides.[1]
  • The Lipophilic Tail (4-tert-butylphenyl): The bulky tert-butyl group significantly enhances the lipophilicity (

    
    ) of the final construct, improving membrane permeability and hydrophobic pocket occupancy in drug targets (e.g., ion channels, kinases).[1]
    

This guide details protocols for utilizing this intermediate in the synthesis of peptidomimetics, covalent inhibitors, and functionalized heterocycles.[1]

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name

-(4-tert-butylphenyl)-2-chloroacetamide
CAS Number 1527-62-4
Molecular Formula

Molecular Weight 225.71 g/mol
Physical State White to off-white crystalline solid
Melting Point 108–112 °C
Solubility Soluble in DCM, DMF, DMSO, Ethanol; Insoluble in Water
Reactivity Class Alkylating Agent (

-haloacetamide)

Mechanistic Insight: The Electrophilic Activation

The reactivity of

  • Inductive Effect: The carbonyl oxygen pulls electron density from the

    
    -carbon, making it highly electrophilic.
    
  • Transition State: Nucleophilic attack occurs via a classic

    
     mechanism.[1] The transition state is stabilized by the adjacent 
    
    
    -system of the amide, though steric hindrance from the tert-butyl group is minimal due to its distal position on the phenyl ring.
  • Leaving Group: Chloride is a moderate leaving group.[1] For sterically hindered nucleophiles, Finkelstein activation (in situ conversion to iodide) is recommended (see Protocol 3).[1]

Diagram 1: Reaction Landscape

This diagram illustrates the divergent synthetic pathways accessible from the core intermediate.[1]

ReactionLandscapeCoreN-(4-tert-butylphenyl)-2-chloroacetamideGlycinamidesα-Aminoacetamides(Ion Channel Blockers)Core->GlycinamidesSN2 Substitution(K2CO3, MeCN)ThioethersThioether Conjugates(Covalent Probes)Core->ThioethersThiol Alkylation(DIPEA, DMF)IodoAnalogIodo-acetamide Analog(Enhanced Electrophile)Core->IodoAnalogHalogen Exchange(Acetone, Reflux)AminesSecondary Amines(HNR2)Amines->CoreThiolsThiols / Cocysteines(R-SH)Thiols->CoreIodideSodium Iodide(Finkelstein)Iodide->Core

Caption: Divergent synthetic pathways: The core chloroacetamide undergoes selective substitution to form diverse bioactive scaffolds.[1]

Experimental Protocols

Protocol 1: Synthesis of -Aminoacetamides (Library Generation)

Application: Creating libraries of potential sodium/calcium channel blockers (Lidocaine-like analogs).[1] Rationale: The reaction utilizes a weak inorganic base (

1

Reagents:

  • 
    -(4-tert-butylphenyl)-2-chloroacetamide (1.0 eq)[1]
    
  • Secondary Amine (e.g., piperidine, morpholine, diethylamine) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (0.1 M concentration)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of

    
    -(4-tert-butylphenyl)-2-chloroacetamide in ACN.
    
  • Addition: Add 2.0 eq of

    
    , followed by the dropwise addition of 1.2 eq of the secondary amine.
    
  • Reaction:

    • Volatile Amines: Seal the vessel and stir at room temperature for 12–24 hours.

    • Non-volatile/Sluggish Amines: Reflux at 80°C for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (

    
    ) should disappear.[1]
    
  • Workup:

    • Filter off the solid

      
      /KCl salts.[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      ).[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Scientist's Note: If dimerization is observed (formation of quaternary ammonium salts), increase the amine equivalents to 2.0–3.0 eq.

Protocol 2: Cysteine Trapping (Thioether Synthesis)

Application: Designing covalent inhibitors or "warhead" validation for protein labeling.[1] Rationale: Thiols are softer, more potent nucleophiles than amines.[1] The reaction must be kept slightly basic to ensure the thiol exists as the reactive thiolate anion (

1

Procedure:

  • Dissolution: Dissolve

    
    -(4-tert-butylphenyl)-2-chloroacetamide (1.0 eq) in degassed DMF.
    
  • Activation: In a separate vial, mix the Thiol (1.1 eq) with DIPEA (1.5 eq) in DMF. Stir for 5 minutes.

  • Coupling: Add the activated thiol solution to the chloroacetamide solution dropwise at 0°C.

  • Completion: Allow to warm to room temperature. Reaction is typically complete within 1–2 hours.[1]

  • Quenching: Quench with dilute aqueous ammonium chloride (

    
    ).
    
Protocol 3: Finkelstein Activation (In Situ Iodination)

Application: Activating the intermediate for reaction with sterically hindered or weak nucleophiles (e.g., anilines).[1] Rationale: Iodide is a better leaving group than chloride.[1] Sodium iodide is soluble in acetone, but sodium chloride is not, driving the equilibrium forward (precipitate formation).[1]

Procedure:

  • Dissolve

    
    -(4-tert-butylphenyl)-2-chloroacetamide (1.0 eq) in dry Acetone.
    
  • Add Sodium Iodide (NaI) (1.5 eq).

  • Reflux for 2 hours. A white precipitate (NaCl) will form.[1]

  • Direct Use: The resulting mixture (containing the highly reactive iodo-acetamide) can be treated directly with the nucleophile without isolation.[1]

Analytical Validation & QC

QC Workflow Visualization

The following diagram outlines the logical flow for validating the synthesized products.

QC_WorkflowStartCrude Reaction MixtureTLCTLC Check(Hex:EtOAc 7:3)Start->TLCWorkupAqueous Workup(Remove Salts)TLC->WorkupDecisionPurity > 90%?Workup->DecisionRecrystRecrystallization(EtOH/H2O)Decision->RecrystYes (Solid)ColumnFlash Chromatography(Silica Gel)Decision->ColumnNo (Oil/Impure)FinalFinal Validation1H NMR + LC-MSRecryst->FinalColumn->Final

Caption: Step-by-step quality control logic for purifying chloroacetamide derivatives.

Expected Analytical Data (1H NMR)

When validating the starting material or monitoring its consumption:

  • Aromatic Region: Two doublets (AA'BB' system) around

    
     7.3–7.5 ppm, characteristic of the para-substituted benzene ring.[1]
    
  • tert-Butyl Group: A strong singlet (9H) at

    
     1.3 ppm.[1]
    
  • Chloromethyl Group (Key Signal): A singlet (2H) at

    
     4.0–4.2 ppm.[1]
    
    • Diagnostic: Upon substitution with an amine, this singlet often shifts upfield to

      
       3.0–3.5 ppm.[1]
      

Safety & Handling (Critical)

Hazard Class: Skin Sensitizer (Category 1), Acute Toxicity (Oral).[1]

  • Alkylating Potential: As an

    
    -haloacetamide, this compound is a potent alkylating agent.[1] It can irreversibly alkylate cysteine residues in human proteins, leading to sensitization (allergic contact dermatitis).[1]
    
  • Engineering Controls: Always handle solid powder in a weighing hood. All reactions must be performed in a chemical fume hood.[1]

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic quench) before wiping.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15216, N-(4-tert-Butylphenyl)-2-chloroacetamide. Retrieved from [Link][1]

  • Abdel-Latif, E., et al. (2019).[1][2] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link][1][2][3]

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature. (Contextual grounding for chloroacetamide warheads). Retrieved from [Link][1]

N-(4-tert-butylphenyl)-2-chloroacetamide in the synthesis of heterocyclic compounds

Application Note: -(4-tert-butylphenyl)-2-chloroacetamide in Heterocyclic Synthesis

Executive Summary

Compound 1

  • The "Linker" Strategy: Using the chloride displacement to attach heterocyclic pharmacophores (e.g., piperazines, morpholines) to a lipophilic anchor.[1]

  • The "Core" Strategy: Utilizing intramolecular cyclization to construct fused heterocycles, specifically 5-tert-butylindolin-2-one (Oxindole), a privileged scaffold in kinase inhibitor design.[1]

Strategic Analysis of the Scaffold

Chemical Properties
PropertyValueSignificance in Drug Design
Formula

Moderate MW allows for fragment growth.
Mol. Weight 225.71 g/mol Ideal for fragment-based drug discovery (FBDD).[1]
LogP (Calc) ~3.2The tert-butyl group significantly enhances membrane permeability.[1]
Electrophilicity High (

)
The

-carbon is activated by the adjacent carbonyl, facilitating rapid substitution.
Mechanistic Versatility

The utility of Compound 1 stems from its ability to diverge into different chemical spaces based on reaction conditions:

  • Path A (Intermolecular): Under basic conditions, the chloride is displaced by external nucleophiles.[1] This preserves the amide bond and is used to synthesize ion channel blockers (e.g., sodium channel inhibitors).[1]

  • Path B (Intramolecular): Under Lewis acid catalysis, the compound undergoes intramolecular Friedel-Crafts alkylation.[1][2] The tert-butyl group at the para position blocks electrophilic attack at that site, directing cyclization exclusively to the ortho position to form the oxindole core.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Compound 1)

Prerequisite step for all downstream applications.

Reagents: 4-tert-Butylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq),

Solvent:1
  • Setup: Dissolve 4-tert-butylaniline (14.9 g, 100 mmol) in dry DCM (150 mL) containing suspended anhydrous

    
     (20.7 g, 150 mmol). Cool to 0°C.[1]
    
  • Addition: Add chloroacetyl chloride (9.6 mL, 120 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with water (100 mL). Separate organic layer, wash with 1N HCl (to remove unreacted aniline), then saturated

    
     and brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Water.[1]
    
    • Yield: ~90-95% (White needles).[1]

    • Validation:

      
       NMR (
      
      
      ):
      
      
      8.2 (br s, 1H, NH), 7.45 (d, 2H), 7.38 (d, 2H), 4.19 (s, 2H,
      
      
      ), 1.31 (s, 9H, t-Bu).[1]
Protocol B: The "Linker" Strategy (Piperazine Coupling)

Target: Synthesis of N-(4-tert-butylphenyl)-2-(4-methylpiperazin-1-yl)acetamide. Application: Synthesis of bioactive ligands (e.g., local anesthetics, sigma receptor ligands).

Reagents: Compound 1 (1.0 eq),


Solvent:1
  • Setup: To a solution of Compound 1 (2.25 g, 10 mmol) in MeCN (30 mL), add

    
     (2.76 g, 20 mmol) and a catalytic amount of Sodium Iodide (150 mg).
    
  • Nucleophilic Attack: Add

    
    -methylpiperazine (1.33 mL, 12 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The NaI facilitates the in situ formation of the more reactive

    
    -iodoacetamide intermediate (Finkelstein reaction).[1]
    
  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate.

  • Isolation: Dissolve residue in EtOAc, wash with water. The product can often be converted to its HCl salt for stability by adding HCl in dioxane.[1]

    • Mechanistic Note: The tert-butyl group prevents side reactions on the aromatic ring, ensuring clean

      
       substitution at the aliphatic carbon.[1]
      
Protocol C: The "Core" Strategy (Oxindole Synthesis)

Target: Synthesis of 5-tert-butylindolin-2-one. Application: Construction of kinase inhibitor cores (e.g., Sunitinib analogs).

Reagents: Compound 1 (1.0 eq), Aluminum Chloride (

1Solvent:1
  • Setup: In a heavy-walled flask, mix Compound 1 (2.25 g, 10 mmol) with anhydrous

    
     (3.3 g, 25 mmol).
    
  • Cyclization (Stollé Synthesis):

    • Method A (Melt): Heat the solid mixture to 160°C. The solids will melt and HCl gas will evolve (use a trap!).[1] Maintain for 30–60 minutes.

    • Method B (Solvent): Reflux in 1,2-dichlorobenzene (180°C) for 2 hours.

  • Quench: Cool to RT and carefully pour the reaction mass onto crushed ice/HCl mixture to decompose the aluminum complex.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Column chromatography (Silica, Hexane:EtOAc).

    • Yield: 60–75%.[1]

    • Key Insight: The tert-butyl group at the C4 position of the aniline forces the cyclization to the C2 position (ortho), yielding the 5-substituted oxindole exclusively.

Visualizing the Chemistry

Reaction Workflow

The following diagram illustrates the divergent synthesis pathways starting from the aniline precursor.

Gcluster_0Divergent Synthesis PathwaysAniline4-tert-ButylanilineScaffoldN-(4-tert-butylphenyl)-2-chloroacetamide(Compound 1)Aniline->ScaffoldAcylation(DCM, K2CO3)ClAcClChloroacetyl ChlorideClAcCl->ScaffoldOxindole5-tert-butylindolin-2-one(Core Scaffold)Scaffold->OxindoleIntramolecularFriedel-Crafts(AlCl3, 160°C)PiperazineN-Aryl-2-(piperazin-1-yl)acetamide(Linker Product)Scaffold->PiperazineSN2 Substitution(Piperazine, K2CO3)ThiazoleThiazolidin-4-oneDerivativeScaffold->ThiazoleCyclization(NH4SCN, Aldehyde)

Figure 1: Divergent synthetic pathways for N-(4-tert-butylphenyl)-2-chloroacetamide.

Mechanism of Oxindole Formation

The intramolecular cyclization is the most chemically complex step.[1] The mechanism below highlights the role of the Lewis Acid.

MechanismStep1Compound 1+ AlCl3Step2Acyl-AlCl3 Complex(Activated Electrophile)Step1->Step2CoordinationStep3Wheland Intermediate(Carbocation on Ring)Step2->Step3Intramolecular Attack(Ortho position)Step4Re-aromatization(-H+)Step3->Step4Loss of HClFinal5-tert-butylindolin-2-oneStep4->FinalWorkup

Figure 2: Mechanism of the Stollé synthesis for oxindole formation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of Chloroacetyl chlorideEnsure all glassware is dry; use anhydrous DCM. Add acid chloride slowly at 0°C.
Dimer Formation (Protocol B) Amine is too nucleophilic / Excess reagentUse a slight excess of the amine (1.2 eq).[1] Add the chloroacetamide to the amine solution if dimerization persists.[1]
Incomplete Cyclization (Protocol C) Deactivation of


is moisture sensitive.[1] Use fresh reagent. Increase temperature to 160–170°C if using melt method.[1]
O-Alkylation vs N-Alkylation Ambient NucleophilesWhen reacting with amides/lactams, use specific bases (e.g., NaH) to favor N-alkylation over O-alkylation.

References

  • Abdel-Latif, E., et al. (2019).[1] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Link[1]

  • Fisyuk, A. S., & Poendaev, N. V. (2002).[1] "Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions." Molecules. Link[1]

  • Wermuth, C. G. (2011).[1] "The Practice of Medicinal Chemistry." Academic Press.[1] (Contextual reference for bioisostere strategies using tert-butyl groups).

  • Stollé, R. (1914).[1] "Über N-substituierte Oxindole." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the AlCl3 cyclization method).

  • PubChem Compound Summary. "N-(4-tert-butylphenyl)-2-chloroacetamide."[1] Link[1]

Application Note: Antimicrobial Screening Protocol for N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note details the standardized protocol for evaluating the antimicrobial efficacy of N-(4-tert-butylphenyl)-2-chloroacetamide (CAS: 20330-46-5). This compound features a lipophilic 4-tert-butylphenyl tail and an electrophilic


-chloroacetamide warhead.

While the lipophilic moiety facilitates membrane permeation, the chloroacetamide group acts as a covalent modifier of nucleophilic amino acid residues (specifically cysteine thiols) in bacterial enzymes. Due to the compound's low aqueous solubility and potential for precipitation in aqueous media, this protocol utilizes a Resazurin-Modified Broth Microdilution method rather than standard turbidity-based optical density (OD) readings.

Target Molecule Profile
PropertySpecification
IUPAC Name N-(4-tert-butylphenyl)-2-chloroacetamide
Molecular Weight 225.71 g/mol
Physical State White to off-white crystalline solid
Solubility DMSO (>50 mM), Ethanol; Insoluble in Water
Mechanism Class Electrophilic Alkylating Agent (Covalent Inhibitor)
Safety WARNING: Potent skin sensitizer and irritant.[1] Handle in a fume hood.

Pre-Analytical Phase: Compound Preparation

Objective: Create a stable stock solution that ensures bioavailability without inducing solvent toxicity in the bacterial culture.

Solvent Selection

Water cannot be used for the master stock. Dimethyl Sulfoxide (DMSO) is the required solvent.

  • Constraint: The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) , as higher concentrations can inhibit bacterial growth and skew MIC values.

Stock Solution Calculation

To achieve a final high-test concentration of 128 µg/mL in the assay (at 1% DMSO), prepare a 100x Master Stock .

  • Target Concentration: 12.8 mg/mL (12,800 µg/mL) in 100% DMSO.

  • Preparation: Weigh 12.8 mg of powder and dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex until fully dissolved.[2]

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the C-Cl bond.

Core Protocol: Resazurin-Modified Broth Microdilution (MIC)[3]

Rationale: Standard OD600 readings are unreliable for this compound because the tert-butyl group causes micro-precipitation in Muller-Hinton Broth, mimicking bacterial turbidity. Resazurin (Alamar Blue) is a redox indicator that turns fluorescent pink only in the presence of viable, metabolically active bacteria, eliminating false positives from precipitation.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well clear, flat-bottom polystyrene plates.

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin (strain dependent).

    • Solvent Control: 1% DMSO in CAMHB (no drug).

    • Sterility Control: Media only.

Experimental Workflow

Step 1: Preparation of Assay Plates (2x Concentration)

  • Add 50 µL of CAMHB to columns 2–12 of the 96-well plate.

  • Dilute the 100x Master Stock (12.8 mg/mL) 1:50 in CAMHB to generate a 2x Working Stock (256 µg/mL, 2% DMSO).

  • Add 100 µL of the 2x Working Stock to Column 1.

  • Perform a serial 2-fold dilution: Transfer 50 µL from Column 1 to Column 2, mix, then transfer to Column 3, continuing to Column 10. Discard the final 50 µL from Column 10.

    • Result: Columns 1–10 contain 50 µL of drug at 2x concentration (Range: 256 down to 0.5 µg/mL).

    • Columns 11 & 12: Reserved for Growth Control and Sterility Control.

Step 2: Inoculum Preparation

  • Select 3-5 isolated colonies from a fresh agar plate (18-24h growth).

  • Suspend in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB.

    • Target:

      
       CFU/mL.
      

Step 3: Assay Initiation

  • Add 50 µL of the diluted inoculum to wells in Columns 1–11.

  • Add 50 µL of sterile CAMHB to Column 12 (Sterility Control).

    • Final System: 100 µL total volume per well.

    • Final Drug Concentration: 128 µg/mL down to 0.25 µg/mL.

    • Final Inoculum:

      
       CFU/mL.
      
    • Final DMSO: 1%.[3]

Step 4: Incubation & Readout

  • Incubate at 35 ± 2°C for 16–20 hours (aerobic).

  • Add 20 µL of Resazurin solution to all wells.

  • Incubate for an additional 1–4 hours.

  • Read: Visual change from Blue (Resazurin, oxidized) to Pink (Resorufin, reduced) indicates growth.[4]

    • MIC Definition: The lowest concentration well that remains Blue (no color change).[5]

Workflow Visualization

MIC_Workflow Compound N-(4-tert-butylphenyl) -2-chloroacetamide DMSO_Stock Master Stock (12.8 mg/mL in DMSO) Compound->DMSO_Stock Dissolve Dilution Serial Dilution in CAMHB (2x Conc) DMSO_Stock->Dilution Dilute 1:50 Plate 96-Well Plate (Incubate 16-20h) Dilution->Plate 50 µL/well Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate 50 µL/well Resazurin Add Resazurin (Redox Indicator) Plate->Resazurin Post-Incubation Readout Readout: Blue = Inhibition Pink = Growth Resazurin->Readout 1-4h Reaction

Figure 1: Step-by-step workflow for the Resazurin-Modified Broth Microdilution assay.

Secondary Protocol: Minimum Bactericidal Concentration (MBC)

The MIC determines inhibition.[5][6] The MBC determines if the compound kills the bacteria or merely stops them from replicating.

  • Identify the MIC well from the protocol above.

  • Sample 10 µL from the MIC well and the two wells above the MIC (2x and 4x MIC).

  • Spot these samples onto a drug-free nutrient agar plate (e.g., Mueller-Hinton Agar).

  • Incubate at 35°C for 24 hours.

  • Interpretation:

    • Bactericidal: No growth (or <5 colonies) observed. (99.9% kill).

    • Bacteriostatic: Heavy growth observed upon removal of the drug pressure.

Mechanism of Action (MoA) Hypothesis[8]

N-(4-tert-butylphenyl)-2-chloroacetamide acts as an electrophile . The mechanism involves the nucleophilic attack by a cysteine thiolate (


) in a bacterial enzyme upon the 

-carbon of the chloroacetamide, displacing the chloride ion. This results in irreversible alkylation of the enzyme.
MoA Diagram

MOA_Pathway Drug N-(4-tert-butylphenyl) -2-chloroacetamide (Electrophile) Complex Transition State (Nucleophilic Attack) Drug->Complex Permeates Membrane Enzyme Bacterial Enzyme (Active Site Cysteine-SH) Enzyme->Complex Thiolate attacks Alpha-Carbon Inhibited Alkylated Enzyme (Irreversible Covalent Bond) Complex->Inhibited Cl- Leaving Group Released Outcome Metabolic Collapse / Cell Death Inhibited->Outcome Loss of Function

Figure 2: The covalent inhibition mechanism via cysteine alkylation.

Data Analysis & QC Criteria

To ensure scientific validity, the assay must meet the following criteria before data is accepted.

Quality Control Table
ParameterAcceptance CriteriaTroubleshooting
Sterility Control Blue (No Color Change)If Pink: Media contamination. Discard run.
Growth Control Pink (Fluorescent)If Blue: Inoculum non-viable. Check stock culture.
Solvent Control Pink (Full Growth)If Blue: DMSO >1% or solvent is toxic.
Reference Drug MIC within CLSI rangesIf out of range: Check antibiotic potency.
Data Interpretation[7][9][10][11][12]
  • Susceptible (S): MIC is achievable in vivo without toxicity (Theoretical, as breakpoints are not established for this NCE).

  • Z-Factor (for HTS): If screening a library of chloroacetamides, calculate Z' using:

    
    
    Where p = positive control (killed) and n = negative control (growth).
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7]

  • Sarkar, R., et al. (2007). Resazurin assay protocol for screening and evaluation of antimicrobial activity.[8][4][5] ResearchGate.[5]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[6] Reading guide for broth microdilution.[6][9][10][11]

  • Scudiero, D. A., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research.

  • ChemIDplus. (2025).[3] N-(4-tert-butylphenyl)-2-chloroacetamide Structure and Properties.

Sources

Measuring the Herbicidal Efficacy of N-(4-tert-butylphenyl)-2-chloroacetamide: A Comprehensive Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract This guide provides a detailed experimental framework for assessing the herbicidal efficacy of the novel compound, N-(4-tert-butylphenyl)-2-chloroacetamide. As a member of the chloroacetamide class of herbicides, this compound is hypothesized to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), a mechanism primarily effective in pre-emergence applications against grassy weeds and some small-seeded broadleaf species.[1][2][3] This document outlines robust, self-validating protocols for both pre-emergence and post-emergence bioassays under controlled greenhouse conditions. It is intended for researchers in agrochemical discovery, weed science, and drug development, offering step-by-step methodologies, explanations for critical experimental choices, and standardized data collection and analysis procedures.

Scientific Background & Rationale

Mechanism of Action: Chloroacetamide herbicides function by inhibiting the synthesis of VLCFAs.[1][2][3] These fatty acids are essential components for building new cell membranes and other critical cellular structures. By disrupting VLCFA production, the herbicide halts cell division and expansion, which is particularly detrimental during the early stages of seedling growth.[3] This mode of action explains why chloroacetamides are typically most effective when applied pre-emergence, as they target germinating seeds and nascent seedlings before they can establish.[1][4]

Experimental Justification: A comprehensive evaluation of a new herbicidal compound requires testing under both pre- and post-emergence conditions. While N-(4-tert-butylphenyl)-2-chloroacetamide is expected to show strong pre-emergence activity, post-emergence testing is crucial to fully characterize its herbicidal profile and identify any potential for broader application windows.[5] This dual-assay approach ensures a thorough understanding of the compound's spectrum of activity and limitations. The inclusion of both monocot (grass) and dicot (broadleaf) weed species is essential to determine the compound's selectivity.[2][6]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating the herbicidal efficacy of the test compound.

G cluster_prep Phase 1: Preparation cluster_pre Phase 2A: Pre-Emergence Assay cluster_post Phase 2B: Post-Emergence Assay cluster_data Phase 3: Data Collection & Analysis p1 Compound Preparation: N-(4-tert-butylphenyl) -2-chloroacetamide Stock Solution p2 Plant Propagation: Sow Monocot & Dicot Weed Species in Trays p3 Establish Controls: - Negative (Solvent) Control - Positive (Commercial Std.) Control pre1 Sow Seeds in Prepared Pots p2->pre1 post1 Grow Seedlings to 2-4 Leaf Stage p2->post1 pre2 Apply Herbicide Treatments Directly to Soil Surface pre1->pre2 pre3 Transfer to Greenhouse (Controlled Conditions) pre2->pre3 pre4 Incubate for 21-28 Days (Watering as needed) pre3->pre4 d1 Visual Injury Assessment (0-100% Scale) at 7, 14, 21 DAT pre4->d1 Assess Efficacy post2 Apply Herbicide Treatments as Foliar Spray post1->post2 post3 Transfer to Greenhouse (Controlled Conditions) post2->post3 post4 Incubate for 21-28 Days (Avoid Foliar Watering) post3->post4 post4->d1 Assess Efficacy d2 Biomass Measurement: Harvest Shoots at 28 DAT, Oven Dry, and Weigh d1->d2 d3 Statistical Analysis: ANOVA, Dose-Response Curves (Calculate GR50) d2->d3

Sources

Use of N-(4-tert-butylphenyl)-2-chloroacetamide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(4-tert-butylphenyl)-2-chloroacetamide in Medicinal Chemistry

Executive Summary

N-(4-tert-butylphenyl)-2-chloroacetamide (CAS 20330-46-5) is a high-value electrophilic building block used extensively in the optimization of lipophilic pharmacophores. Its structural duality—comprising a reactive


-chloroacetamide "warhead" and a bulky, lipophilic 4-tert-butylphenyl "tail"—makes it indispensable for two primary medicinal chemistry campaigns:
  • Fragment-Based Drug Discovery (FBDD): Rapid synthesis of TRPV1 antagonists and ion channel modulators via

    
     derivatization.
    
  • Covalent Inhibitor Design: Development of cysteine-targeting probes where the chloroacetamide serves as a mild electrophile for proteomic profiling.

This guide provides validated protocols for utilizing this scaffold to synthesize bioactive heterocycles and peptidomimetics, ensuring high yield and purity.

Scientific Rationale & Reactivity Profile

The "Lipophilic Anchor" Effect

In medicinal chemistry, the 4-tert-butylphenyl moiety acts as a "super-hydrophobe." When introduced into a ligand, it often occupies large hydrophobic pockets (e.g., the vanilloid binding pocket of TRPV1), significantly boosting binding affinity (


) through entropy-driven hydrophobic collapse.
Electrophilic Reactivity (The Warhead)

The 2-chloroacetamide group is a soft electrophile. Unlike acrylamides (Michael acceptors), chloroacetamides react primarily via direct bimolecular nucleophilic substitution (


).
  • Selectivity: It shows a marked preference for thiols (Cys) over amines (Lys) at physiological pH, but reacts efficiently with secondary amines in organic synthesis under basic conditions.

  • Stability: The amide bond is robust against hydrolysis, while the C-Cl bond remains stable until activation by a nucleophile.

Figure 1: Reactivity & Application Logic

ReactivityLogic Scaffold N-(4-tert-butylphenyl)- 2-chloroacetamide Amine + Secondary Amines (S_N2 Displacement) Scaffold->Amine Thiol + Thiols/Sulfur (Cyclization) Scaffold->Thiol Target1 TRPV1 Antagonists (Lipophilic Pocket Binding) Target2 Covalent Probes (Cysteine Tagging) Target3 Heterocycle Synthesis (Oxadiazoles/Thiazoles) Amine->Target1 Linker Assembly Thiol->Target2 Bioconjugation Thiol->Target3 Ring Closure

Caption: Strategic divergence of the chloroacetamide scaffold into three primary medicinal chemistry workflows.

Application I: Synthesis of TRPV1 Antagonist Libraries

The tert-butylphenyl motif is critical for potency in TRPV1 antagonists (e.g., BCTC analogues). The following protocol describes the coupling of the scaffold with a secondary amine (e.g., a substituted piperazine) to generate a focused library.

Protocol A: Displacement with Secondary Amines

Reagents:

  • N-(4-tert-butylphenyl)-2-chloroacetamide (1.0 equiv)

  • Substituted Piperazine/Amine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve N-(4-tert-butylphenyl)-2-chloroacetamide (1.0 mmol, 225 mg) in anhydrous ACN (5 mL).

  • Catalysis: Add KI (0.1 mmol, 16 mg). Note: Iodide displaces chloride to form the more reactive iodoacetamide in situ (Finkelstein reaction logic).

  • Base Addition: Add anhydrous

    
     (2.0 mmol, 276 mg). Ensure the base is finely powdered to maximize surface area.
    
  • Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, yielding a more polar product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Table 1: Optimization of Reaction Conditions

SolventBaseCatalystTemp (°C)Time (h)Yield (%)Comments
Acetone

None56 (Reflux)1265Slow kinetics; incomplete conversion.
ACN

KI (10%) 80 (Reflux) 4 92 Optimal balance of rate and purity.
DMFDIPEANone25 (RT)1878Difficult workup (DMF removal); good for sensitive amines.
Ethanol

None78 (Reflux)655Side reaction: ethanolysis of chloride observed.

Application II: Synthesis of 1,3,4-Oxadiazole Antibacterials

This scaffold is also used to synthesize S-substituted acetamide derivatives of 1,3,4-oxadiazoles, which exhibit potent antibacterial activity against Gram-negative strains.

Protocol B: Thio-Alkylation and Cyclization

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize a 5-substituted-1,3,4-oxadiazole-2-thiol derivative (Nucleophile).

  • Coupling: Dissolve the oxadiazole-thiol (1.0 mmol) in Ethanol (10 mL).

  • Base: Add KOH (1.0 mmol) or

    
     (1.2 equiv) to generate the thiolate anion. Stir for 15 min.
    
  • Alkylation: Add N-(4-tert-butylphenyl)-2-chloroacetamide (1.0 mmol) slowly.

  • Reaction: Stir at room temperature for 3–4 hours. The product often precipitates out of the ethanolic solution due to the hydrophobic tert-butyl group.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Figure 2: Synthetic Pathway for Heterocycles

HeterocycleSynthesis Start Oxadiazole-2-thiol (Nucleophile) Intermediate Thiolate Anion (In situ) Start->Intermediate KOH/EtOH Reagent N-(4-tert-butylphenyl)- 2-chloroacetamide Product S-Acetamide Derivative (Bioactive Antibacterial) Reagent->Product Intermediate->Product + Reagent (S_N2)

Caption: Synthesis of S-linked oxadiazole derivatives via thiolate displacement.

Troubleshooting & Critical Parameters

  • Solubility: The tert-butyl group renders the starting material sparingly soluble in water. Do not use aqueous buffers for the reaction; use organic solvents (DMF, DMSO, ACN).

  • Finkelstein Conditions: If the reaction is sluggish (e.g., with steric hindrance around the amine), the addition of NaI or KI is mandatory. The resulting iodoacetamide reacts ~100x faster.

  • Safety: Chloroacetamides are potent alkylating agents and potential skin sensitizers. Double-gloving and working in a fume hood are non-negotiable. Neutralize waste with aqueous ammonia or glutathione before disposal.

References

  • TRPV1 Antagonist SAR: N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorg.[2] Med. Chem.2007 .

  • Antibacterial Derivatives: Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity.[3] Trop. J. Pharm. Res.2017 .

  • General Reactivity: 2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis and structure. IUCrData. 2022 .[4][5]

  • Covalent Probes: Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives. Indian J. Pharm. Educ. Res.2023 .

Sources

Troubleshooting & Optimization

Purification challenges of N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(4-tert-butylphenyl)-2-chloroacetamide

Ticket ID: #PUR-882-TBPA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Synthesis, Workup, and Recrystallization Protocols[1]

Executive Summary

N-(4-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) is a critical intermediate often used in the synthesis of lidocaine analogs, herbicides, and functionalized ligands. While the synthesis via nucleophilic acyl substitution is mechanistically straightforward, the purification is frequently complicated by the lipophilicity of the tert-butyl group, the oxidative instability of the starting aniline, and the hydrolytic sensitivity of the


-chloroamide moiety.

This guide addresses the three most common failure modes reported by our users: persistent color impurities , product "oiling out" during recrystallization , and incomplete removal of starting materials .

Part 1: Critical Troubleshooting (Q&A Format)

Category A: Reaction Stoichiometry & Color Impurities

Q: My crude product has a persistent pink or brown hue even after drying. How do I remove this? A: The coloration is almost certainly due to the oxidation of unreacted 4-tert-butylaniline . Anilines are prone to forming quinone-like conjugated impurities (often pink/red) upon exposure to air, even in trace amounts.[1][2]

  • Root Cause: Incomplete conversion or insufficient acid washing during workup.[1][2]

  • Corrective Action:

    • Acid Wash: During the liquid-liquid extraction, ensure you wash the organic phase (DCM or Ethyl Acetate) with 1M HCl (2x) .[1][2] This protonates the unreacted aniline (

      
      ), rendering it water-soluble and partitioning it into the aqueous layer.
      
    • Activated Charcoal: If the solid is already isolated and colored, dissolve it in hot ethanol or ethyl acetate, add activated charcoal (5-10 wt%) , reflux for 15 minutes, and filter through Celite while hot.

    • Prevention: Use a slight excess of chloroacetyl chloride (1.1 equiv) to ensure full consumption of the aniline, but be prepared to wash out the resulting chloroacetic acid (see Category B).[1]

Q: I am seeing a secondary spot on TLC that runs very close to my product. What is it? A: This is likely the bis-acylated side product (N,N-bis(chloroacetyl)-4-tert-butylaniline), though this is rare due to steric hindrance, or more likely, hydrolyzed chloroacetyl chloride (chloroacetic acid) if your workup was acidic.

  • Diagnostic: Chloroacetic acid will streak on silica gel unless the eluent contains acid.[1]

  • Fix: Wash the organic layer with saturated NaHCO₃ to remove acidic impurities. Note: Do this rapidly and with cold solutions to avoid hydrolyzing the chloroamide bond.

Category B: Workup & Phase Separation

Q: During the aqueous workup, I am getting a stubborn emulsion. How do I break it? A: The tert-butyl group adds significant lipophilicity, acting almost like a surfactant when protonated aniline salts are present.

  • Protocol:

    • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength and forces organics out of the water layer.

    • Filtration: If fine solids (precipitated salts) are stabilizing the emulsion, filter the entire biphasic mixture through a sintered glass funnel or a pad of Celite.[1][2]

    • Solvent Switch: If using Dichloromethane (DCM), the densities may be too close to the brine layer.[1][2] Switch to Ethyl Acetate (EtOAc) , which floats on water, providing a clearer interface.[1][2]

Category C: Recrystallization & Solid State Issues

Q: Upon cooling my recrystallization solution, the product separates as an oil ("oiling out") instead of crystals. A: This is the most common issue with tert-butyl derivatives. The melting point of the solvated compound is likely lower than the boiling point of your solvent, or the solution is too concentrated.

  • The "Cloud Point" Method (Recommended):

    • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate .

    • Slowly add hot Hexanes (or Heptane) dropwise until a persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution.[1]

    • Remove from heat and let it cool slowly to room temperature. Do not use an ice bath immediately.

    • Seeding: If oil droplets form, scratch the glass wall with a spatula or add a seed crystal of pure product to induce nucleation.[1][2]

Q: What is the optimal solvent system for this compound? A:

  • Primary Recommendation: Ethanol/Water (approx. 8:2) .[1][2] The compound is soluble in hot ethanol but insoluble in water.

  • Alternative (for high purity): Toluene/Heptane .[1][2] This system is excellent for removing non-polar impurities but requires higher temperatures.[1][2]

Part 2: Technical Data & Specifications

Table 1: Physicochemical Profile & Solubility
PropertyValue / DescriptionNotes
CAS Number 17900-75-3Specific to para-tert-butyl isomer.[1][2][3]
Molecular Weight 225.71 g/mol
Appearance White to off-white crystalline solidPink/Tan indicates aniline oxidation.[1][2]
Melting Point 100–125°C (Range varies by polymorph)Lit.[1][2] values for analogs vary; determine experimentally.
Solubility (DCM) HighGood for extraction.[1][2]
Solubility (EtOAc) ModerateGood for recrystallization.[1][2]
Solubility (Water) NegligibleProduct precipitates when poured into water.[1][2][4]
Table 2: Impurity Profile & Removal Strategy
ImpurityOriginRemoval Strategy
4-tert-Butylaniline Unreacted Starting MaterialAcid Wash: 1M HCl extraction.[1][2]
Chloroacetic Acid Hydrolysis of ReagentBase Wash: Sat.[1][2] NaHCO₃ extraction.
Aniline "Blacks" Oxidation of AmineAdsorption: Activated Charcoal in hot EtOH.[1][2]
HCl Salts Byproduct of ReactionWater Wash: Highly water-soluble.[1][2]

Part 3: Visualized Protocols

Figure 1: Synthesis & Purification Workflow

This flowchart outlines the critical decision points (diamonds) where yield is often lost.

PurificationWorkflow Start Start: Reaction Mixture (Amine + Cl-Acetyl Chloride) Quench Quench: Pour into Ice/Water Start->Quench Precipitate Does Solid Precipitate? Quench->Precipitate Filter Filter Solid (Crude) Precipitate->Filter Yes Extract Extract with EtOAc/DCM Precipitate->Extract No (Oily/Sticky) Recryst Recrystallization (EtOAc/Hexane or EtOH/H2O) Filter->Recryst AcidWash Acid Wash (1M HCl) *Removes Aniline* Extract->AcidWash BaseWash Base Wash (NaHCO3) *Removes Acid* AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Dry->Recryst CheckColor Is Product Colored? Recryst->CheckColor Charcoal Activated Charcoal Treatment CheckColor->Charcoal Yes (Pink) Final Pure N-(4-tert-butylphenyl) -2-chloroacetamide CheckColor->Final No (White) Charcoal->Final

Caption: Decision tree for the isolation and purification of N-(4-tert-butylphenyl)-2-chloroacetamide, highlighting impurity removal steps.

Part 4: Detailed Experimental Protocol

Standard Operating Procedure (SOP): Synthesis & Purification

  • Reaction Setup:

    • Dissolve 4-tert-butylaniline (1.0 equiv) and Triethylamine (1.2 equiv) in dry Dichloromethane (DCM) (approx. 10 mL/g amine).

    • Cool to 0°C in an ice bath.

    • Add Chloroacetyl chloride (1.1 equiv) dropwise.[1][2][5] Caution: Exothermic.[1][2]

    • Allow to warm to room temperature and stir for 3 hours.

  • Workup (The "3-Wash" System):

    • Dilute the reaction mixture with additional DCM.[1]

    • Wash 1: 1M HCl (2 x 50 mL). Purpose: Remove unreacted aniline.[1][2]

    • Wash 2: Water (1 x 50 mL).[1][2][6] Purpose: Remove bulk salts.[1][2]

    • Wash 3: Saturated NaHCO₃ (1 x 50 mL). Purpose: Remove chloroacetic acid.[1][2]

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate to a solid.[1][2]

  • Recrystallization (If required):

    • Dissolve the crude solid in boiling Ethanol .

    • Add hot water dropwise until turbidity persists.[1][2]

    • Re-heat to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold 50% EtOH/Water.[1][2]

References

  • Organic Syntheses. (2005). Synthesis of tert-Butyl tert-butanethiosulfinate (Example of tert-butyl group handling). Organic Syntheses, Vol. 82, p. 82. Retrieved February 1, 2026, from [Link][1][2]

Sources

Preventing the formation of di-acylated byproducts in acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Di-acylated Byproducts (Imides) in Primary Amine Acetylation Ticket Priority: High (Purity/Yield Critical)

Diagnostic & Triage: The "Slippery Slope" of Acetylation

User Issue: "I am trying to synthesize an acetamide (R-NHAc) from a primary amine, but I am observing significant formation of the di-acetylated impurity (R-N(Ac)₂). How do I stop this?"

Root Cause Analysis: The formation of di-acetylated byproducts (imides) is a classic problem of competing nucleophilicity .

  • Step 1 (Desired): The primary amine (

    
    ) attacks the acylating agent to form the mono-amide.
    
  • Step 2 (Undesired): The resulting mono-amide (

    
    ) still possesses a lone pair on the nitrogen. While resonance with the carbonyl reduces its nucleophilicity, highly reactive reagents (e.g., acetyl chloride) or forcing conditions (high heat, strong base) can overcome this barrier, leading to a second acylation.
    
Visualizing the Kinetic Pathway

The following diagram illustrates the energy landscape and the "danger zone" where di-acylation occurs.

AcetylationPathways Figure 1: Kinetic competition between mono- and di-acylation pathways. Start Primary Amine (R-NH2) End_Desired Mono-Acetamide (R-NHAc) [Target] Start->End_Desired Fast (k1) End_Undesired Di-Acetamide (R-N(Ac)2) [Impurity] End_Desired->End_Undesired Slow (k2) Requires Activation Reagent_High High Energy Reagent (Acetyl Chloride) Reagent_High->End_Undesired Lowers Activation Energy (Promotes Di-acylation) Reagent_Mild Mild Reagent (Acetic Anhydride/Esters) Reagent_Mild->End_Desired High Selectivity

[1]

Critical Variables & Reagent Selection

To prevent di-acylation, you must select reagents that differentiate between the nucleophilicity of the amine (


) and the amide (

hybridized/resonance stabilized).
Reagent Reactivity Matrix
Acylating AgentReactivitySelectivity RiskRecommended For
Acetyl Chloride Extremely HighHigh (Prone to di-acylation)Sterically hindered amines only. Avoid for simple primary amines unless temp is < 0°C.
Acetic Anhydride HighModerateStandard substrates. Best controlled by solvent choice (see below).
Mixed Anhydrides ModerateLowValuable substrates requiring mild conditions.
Esters (EtOAc) LowVery LowLarge scale/Industrial. Requires heat, but almost never di-acylates.

Troubleshooting Guide (Q&A)

Scenario A: The "Over-Active" System

Q: I am using Acetyl Chloride and Triethylamine (TEA) in DCM. I see 15% di-acetylated product. Why?

A: Acetyl chloride is often too potent for simple primary amines. In the presence of a base like TEA, the reaction generates a highly reactive acyl-ammonium species.

  • The Fix: Switch to Schotten-Baumann conditions (biphasic).

    • Dissolve amine in DCM or EtOAc.

    • Add aqueous saturated

      
       or 
      
      
      
      .
    • Add Acetyl Chloride dropwise at 0°C.

    • Why it works: The aqueous base scavenges the HCl byproduct immediately, but the biphasic nature prevents the base from activating the amide nitrogen for a second attack.

Scenario B: The "Stubborn" Aniline

Q: My substrate is an electron-deficient aniline. It reacts slowly, so I heated it with acetic anhydride. Now I have the di-acetylated imide.

A: Heating anilines with acetic anhydride is a classic route to di-acylation. The heat provides the energy required for the mono-amide to overcome its resonance stabilization and attack again.

  • The Fix: Use Green Aqueous Conditions or Catalytic Zinc Acetate .

    • Protocol: Use acetic anhydride in water (yes, water) with sodium acetate. The high solubility of the amine salt vs. the precipitation of the mono-amide product prevents over-reaction.

Scenario C: The "Rescue" Mission

Q: I already have the crude mixture with 20% di-acetylated byproduct. Do I have to toss it?

A: No. Di-acetylated amines (imides) are significantly more sensitive to hydrolysis than mono-amides. You can selectively hydrolyze the "extra" acetyl group.

  • The Fix: Mild Basic Hydrolysis.

    • Dissolve crude in MeOH.

    • Add 1.1 equivalents of LiOH or NaOH (1M solution).

    • Stir at RT and monitor by TLC. The imide bond (di-acyl) will cleave back to the amide long before the amide cleaves to the amine.

Validated Protocols

Protocol 1: The "Green" Aqueous Method (High Selectivity)

Recommended for: Most primary aliphatic and aromatic amines. Based on Naik et al. (2004) and Brahmachari et al. (2010).

  • Preparation: Dissolve the amine (10 mmol) in water (30 mL). If the amine is not water-soluble, use a brine solution (saturated NaCl) which enhances the "salting out" effect of the organic product.

  • Reagent Addition: Add Sodium Acetate (15 mmol) followed by Acetic Anhydride (12 mmol) dropwise at Room Temperature.

  • Reaction: Stir for 15–30 minutes.

    • Observation: The mono-acetylated product often precipitates out as a solid because it is less polar/soluble in brine than the starting amine salt.

  • Workup: Filter the solid. If no precipitate forms, extract with Ethyl Acetate.

  • Why this works: The water competes for the acylating agent, effectively "buffering" the reactivity. Once the mono-amide forms, it precipitates or phase-separates, physically removing it from the reaction zone and preventing di-acylation.

Protocol 2: Selective Hydrolysis (The "Cleanup")

Use this if you have accidentally formed the di-acetylated impurity.

  • Dissolution: Dissolve the impure mixture (containing R-NHAc and R-N(Ac)₂) in THF/Water (4:1).

  • Base Treatment: Add LiOH (1.0 equiv relative to the impurity estimated by HPLC/NMR).

  • Monitoring: Stir at 0°C to RT. Monitor by HPLC.

  • Quench: Once the di-acyl peak disappears, immediately neutralize with dilute HCl to pH 7.

  • Extraction: Extract with EtOAc. The product will be exclusively R-NHAc.

Decision Tree for Experiment Planning

Use this flow to select the correct method before you start.

DecisionTree Figure 2: Method Selection Flowchart Start Start: Select Amine Type Q1 Solubility Check Start->Q1 Is the amine water soluble? Method_A Method A: Acetic Anhydride in Water/Brine (NaOAc buffer) Method_B Method B: Schotten-Baumann (DCM + Aq NaHCO3 + AcCl) Method_C Method C: Zn(OAc)2 Catalyst (Microwave/Green) Q1->Method_A Yes Q2 Steric Hindrance? Q1->Q2 No (Aromatic/Lipophilic) Q2->Method_A Low (Use Brine Suspension) Q2->Method_B High (Bulky) Q2->Method_C Low/Standard

References

  • Naik, S., et al. (2004).[1] "Mild and eco-friendly chemoselective acylation of amines in aqueous medium."[1][2] Arkivoc, (i), 55-63.[1]

  • Brahmachari, G., et al. (2010).[3] "A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation." Indian Journal of Chemistry, 49B, 1274-1281.[4]

  • Huszár, Á., et al. (2020). "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." Molecules, 25(9), 2093.

  • Sadhukhan, A., et al. (2013). "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride."[5] Journal of Chemical Sciences, 125, 607–613.[5]

Sources

Technical Support Center: Stability Optimization for N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Solution Stability & Degradation Troubleshooting

Executive Summary & Compound Profile

Compound: N-(4-tert-butylphenyl)-2-chloroacetamide Class:


-Haloacetamide / Covalent Electrophile
Primary Application:  Covalent inhibition (Cysteine targeting), chemical intermediate.

The Core Problem: This compound is an electrophilic alkylating agent . Its utility lies in its reactivity (specifically the


-chloro group), but this same feature drives its instability. In solution, it is prone to Nucleophilic Substitution (

)
reactions with solvents, buffer components, and water. The tert-butyl group adds significant lipophilicity, complicating aqueous solubility and necessitating organic co-solvents that often accelerate degradation.

Critical Instability Vectors (Troubleshooting Modules)

Module A: The "DMSO Problem" (Solvent-Induced Degradation)

Symptom: Stock solution turns yellow/orange over time; loss of potency in assays; unexpected peaks in LC-MS (M+DMSO adducts).

Mechanism: While DMSO is the standard solvent for lipophilic compounds, it is not inert toward alkyl halides. The oxygen in DMSO acts as a nucleophile, attacking the


-carbon to form an alkoxysulfonium salt (similar to the first step of a Kornblum oxidation). This is accelerated by light and heat.

Troubleshooting Protocol:

  • Immediate Action: Check the age of your DMSO stock. If >1 month at Room Temp (RT), discard.

  • Alternative: Use Anhydrous Acetonitrile (MeCN) or Dimethylacetamide (DMAc) for stock solutions if your downstream assay tolerates them.

  • Storage: If DMSO must be used, store single-use aliquots at -20°C or -80°C . Never store at RT.

Module B: Buffer Incompatibility (Aminolysis)

Symptom: Rapid loss of activity in biological assays; formation of a byproduct with Mass = Compound + Buffer Mass - HCl.

Mechanism: Common biological buffers containing primary or secondary amines (e.g., Tris, Glycine, Imidazole ) act as nucleophiles. They attack the


-chloro position, displacing the chloride ion and covalently modifying the inhibitor before it reaches its target.

Buffer Compatibility Matrix:

Buffer SystemCompatibilityRisk LevelReason
PBS / Phosphate High LowNon-nucleophilic. Best choice.
HEPES Medium ModerateContains piperazine rings (tertiary amines) which react slowly.
Tris Incompatible Critical Primary amine reacts rapidly with

-chloro group.
MOPS Medium ModerateSimilar risk to HEPES.
DTT / BME Incompatible Critical Thiols react instantly (mimics the target cysteine).
Module C: Hydrolysis & pH Sensitivity

Symptom: Precipitation in aqueous dilution; pH drift; appearance of "M-Cl+OH" peak (Hydroxy-acetamide derivative).

Mechanism: Water attacks the


-carbon, displacing chloride to form N-(4-tert-butylphenyl)-2-hydroxyacetamide. This is Base-Catalyzed . At pH > 8.0, the half-life decreases significantly.

Visualizing the Degradation Pathways

The following diagram illustrates the competing reaction pathways that compromise the stability of your compound in solution.

DegradationPathways Compound N-(4-tert-butylphenyl)- 2-chloroacetamide HydrolysisProd Hydroxy-Acetamide (Inactive) Compound->HydrolysisProd Hydrolysis (SN2) Displaces Cl- AminolysisProd Buffer Adduct (Inactive) Compound->AminolysisProd Aminolysis Fast Reaction DMSOProd Sulfonium Species (Degraded) Compound->DMSOProd Slow Oxidation/ Substitution CovalentComplex Stable Protein Adduct Compound->CovalentComplex Desired Reaction Water Water (pH > 8) Water->HydrolysisProd Tris Tris/Amine Buffer Tris->AminolysisProd DMSO DMSO (Storage) DMSO->DMSOProd Target Target Cysteine (Desired) Target->CovalentComplex

Caption: Figure 1. Competing electrophilic substitution pathways. Red arrows indicate critical instability vectors.

Validated Stability Assay Protocol

Do not assume stability. Run this standardized HPLC check before critical experiments.

Objective: Determine half-life (


) in your specific assay buffer.

Materials:

  • HPLC System (C18 Column)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Internal Standard: Benzophenone (non-reactive, similar lipophilicity).

Step-by-Step Methodology:

  • Stock Prep: Dissolve compound to 10 mM in Anhydrous Acetonitrile (avoid DMSO for this baseline check).

  • Incubation: Dilute stock 1:100 into your exact assay buffer (final 100 µM). Maintain at assay temperature (e.g., 37°C).

  • Sampling:

    • Inject immediately (T=0).

    • Inject at T=1h, 4h, 12h, 24h.

  • Analysis:

    • Monitor decrease in Area Under Curve (AUC) relative to Internal Standard.

    • Pass Criteria: >95% remaining at T=4h.

    • Fail Criteria: Appearance of peak at RT earlier than parent (Hydrolysis product is more polar).

Frequently Asked Questions (FAQ)

Q1: My compound precipitates when I dilute the DMSO stock into media. Why?

  • A: The 4-tert-butyl group is highly lipophilic (

    
    ). Rapid addition to aqueous media causes "crashing out."
    
  • Fix: Use a "step-down" dilution. Dilute DMSO stock into an intermediate solvent (e.g., 50% PEG-400 or Ethanol) before the final spike into media. Ensure final DMSO < 1%.

Q2: Can I use DTT to stop the reaction?

  • A: Yes, but only at the end of the experiment. DTT will instantly quench the unreacted chloroacetamide by reacting with it. If you add DTT before or during the incubation, you will neutralize the drug immediately.

Q3: Is the compound light sensitive?

  • A: Moderately. While not as sensitive as iodides, aromatic amides can undergo photo-degradation.

  • Fix: Wrap vials in aluminum foil or use amber glass.

Q4: I see a mass shift of +18 Da. What is it?

  • A: This is the Hydrolysis product (

    
    ).[1] It indicates your pH is too high or the solution is too old.
    

References & Authoritative Grounding

  • General Reactivity of

    
    -Haloacetamides: 
    
    • Source: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

    • Relevance: Establishes the mechanism of nucleophilic attack on the

      
      -carbon and comparative reactivity (Cl vs F vs I).
      
    • URL:[Link]

  • DMSO Instability Mechanisms:

    • Source: Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society.

    • Relevance: Foundational text explaining the reactivity of alkyl halides (like chloroacetamide) with DMSO oxygen.

    • URL:[Link]

  • Buffer Compatibility Guidelines:

    • Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

    • Relevance: The "Bible" of bioconjugation; explicitly warns against using amine buffers (Tris) with alkylating agents.

    • URL:[Link]

  • Hydrolysis Kinetics:

    • Source: J. P. Heeb, et al. (2023).[2] Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.[2] Journal of the American Chemical Society.

    • Relevance: Provides direct comparison data on the buffer stability of chloroacetamides versus other warheads, noting hydrolysis rates.

    • URL:[Link]

Sources

Optimizing HPLC separation of N-(4-tert-butylphenyl)-2-chloroacetamide from impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "I am seeing co-elution of my starting material and undefined peaks in the chromatogram of N-(4-tert-butylphenyl)-2-chloroacetamide. How do I optimize the separation?"

Scientist’s Analysis: This separation presents a classic "Hydrophobic vs. Ionizable" challenge. The target molecule, N-(4-tert-butylphenyl)-2-chloroacetamide (Target), is highly hydrophobic due to the tert-butyl and phenyl moieties. The primary impurities are likely:

  • 4-tert-butylaniline (Starting Material - SM): Hydrophobic but ionizable (weak base, pKa ~5.4).

  • N-(4-tert-butylphenyl)-2-hydroxyacetamide (Hydrolysis Impurity - HI): More polar, formed by the displacement of the labile chlorine.

  • Chloroacetic acid (Reagent byproduct): Highly polar, elutes near the void volume.

The Core Strategy: Utilize pH-dependent selectivity . By suppressing the ionization of the neutral amide target while protonating the aniline impurity, we induce a massive retention shift, forcing the impurities away from the main peak.

Critical Degradation & Impurity Pathways (Visualized)

Understanding where your peaks come from is the first step in troubleshooting.

DegradationPathway SM 4-tert-butylaniline (Starting Material) Target N-(4-tert-butylphenyl)- 2-chloroacetamide (Target) SM->Target Synthesis (+ Reagent) Reagent Chloroacetyl Chloride Reagent->Target Acid Chloroacetic Acid (Polar Waste) Reagent->Acid Hydrolysis Hydrolysis N-(4-tert-butylphenyl)- 2-hydroxyacetamide (Hydrolysis Impurity) Target->Hydrolysis Hydrolysis (High pH / H2O)

Figure 1: Reaction and degradation pathways. Note that the Target is susceptible to hydrolysis, converting the lipophilic chloro-group to a polar hydroxyl group.

Optimized Method Parameters (SOP)

This protocol is designed to be self-validating : if the resolution between the SM and Target drops below 2.0, the system pH or organic ratio is incorrect.

Standard Operating Procedure (SOP-LC-084)
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm or 5 µm.High carbon load required for retention of the tert-butyl group. "End-capped" prevents silanol interactions with the aniline.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Phosphate Buffer pH 3.0.Critical: Low pH protonates the aniline (SM), reducing its retention significantly compared to the neutral Target.
Mobile Phase B Acetonitrile (MeCN).[1][2]MeCN provides sharper peaks for aromatic amides compared to Methanol.
Gradient 0-2 min: 40% B (Isocratic hold)2-15 min: 40% → 90% B (Linear Ramp)15-20 min: 90% B (Wash)20.1 min: 40% B (Re-equilibration)The initial hold separates polar hydrolysis products. The ramp elutes the hydrophobic Target and any dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 35°CImproves mass transfer for the bulky tert-butyl group, sharpening peaks.
Detection UV @ 240 nm (Primary), 215 nm (Secondary).240 nm is selective for the aromatic amide; 215 nm detects the aniline SM with higher sensitivity.
Diluent 50:50 MeCN:WaterCrucial: Using 100% MeCN as diluent will cause "solvent breakthrough" (split peaks) for early eluters.

Troubleshooting Guide (Q&A)

Q1: I see a "Ghost Peak" appearing at a consistent retention time, but it increases the longer the sample sits in the autosampler. What is it?

Diagnosis: In-situ Hydrolysis. Mechanism: The chloro-group on your target molecule is an electrophile. If your sample diluent contains water and is not buffered, or if the autosampler is warm, the target converts to N-(4-tert-butylphenyl)-2-hydroxyacetamide . Solution:

  • Check Diluent pH: Ensure your sample diluent is slightly acidic (add 0.1% formic acid). Neutral/Basic pH accelerates hydrolysis.

  • Temperature: Set autosampler temperature to 4°C.

  • Confirmation: The "Ghost Peak" will elute earlier than the target (more polar).

Q2: The 4-tert-butylaniline (SM) peak is tailing severely. Why?

Diagnosis: Silanol Interaction. Mechanism: At pH > 4, residual silanols on the silica support (Si-O⁻) act as cation exchangers, grabbing the protonated amine of the aniline. Solution:

  • Lower pH: Ensure Mobile Phase A is pH ≤ 3.0.

  • Switch Column: Use a "Base Deactivated" or highly end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge).

Q3: My Target peak and Starting Material are co-eluting. How do I separate them?

Diagnosis: Insufficient Selectivity (Alpha). Mechanism: Both molecules are hydrophobic. If you run at neutral pH (pH 7), the aniline is neutral (hydrophobic) and co-elutes with the amide. Solution: Drop the pH.

  • At pH 7.0: Aniline is Neutral. Retention is High. Resolution is Low.

  • At pH 3.0: Aniline is Cationic (NH3+). Retention drops drastically. Target (Neutral) retention remains high. Resolution increases.

Diagnostic Workflow (Decision Tree)

Use this logic flow to resolve separation issues systematically.

TroubleshootingLogic Start Start Troubleshooting CheckRes Check Resolution (Rs) between SM and Target Start->CheckRes RsGood Rs > 2.0 Method OK CheckRes->RsGood Yes RsBad Rs < 1.5 CheckRes->RsBad No CheckTailing Is SM Peak Tailing? RsBad->CheckTailing ActionpH Action: Lower pH to 2.5 (Protonate Aniline) CheckTailing->ActionpH No Tailing (Co-elution) ActionColumn Action: Change to End-capped Column CheckTailing->ActionColumn Severe Tailing ActionGradient Action: Decrease Initial %B (Increase Retention) ActionpH->ActionGradient If Rs still low

Figure 2: Logical decision tree for optimizing resolution (Rs).

References & Authority

  • Mechanism of Retention: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Defines the pH-dependent retention behavior of ionizable amines vs. neutral amides).

  • Chloroacetamide Stability: Thermo Fisher Scientific Product Guide. "Chloroacetamide, No-Weigh Format." (Documents the hydrolysis sensitivity of chloroacetamides in aqueous solution).

  • Impurity Profiling: Sielc Technologies. "Separation of 4-tert-Butylaniline." (Demonstrates the retention behavior of the starting material under acidic conditions).

  • Similar Amide Separations: Journal of Applied Pharmaceutical Science. "Simultaneous determination of Brivaracetam and its isomers." (Provides precedent for separating chiral/hydrophobic amides using buffered aqueous/organic phases).

Sources

How to handle and dispose of N-(4-tert-butylphenyl)-2-chloroacetamide safely

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for N-(4-tert-butylphenyl)-2-chloroacetamide . It is designed for researchers and safety officers requiring immediate, actionable protocols for handling, troubleshooting, and disposal.

Status: Operational | Tier: Level 3 (Hazardous Materials)[1]

Emergency Response & Safety Data (Immediate Action)

Q: What is the primary hazard profile of this compound?

A: N-(4-tert-butylphenyl)-2-chloroacetamide is an


-chloroacetamide , a class of compounds known to be potent alkylating agents .[1]
  • Mechanism of Action: It reacts irreversibly with nucleophilic residues (specifically sulfhydryl groups on cysteine) in proteins. This leads to cellular toxicity and, critically, skin sensitization .

  • Key Hazard Statements:

    • H301: Toxic if swallowed.[2][3][4][5]

    • H317: May cause an allergic skin reaction (Sensitizer).[2][3][4][6]

    • H361: Suspected of damaging fertility or the unborn child [1, 2].[3]

Q: I have spilled a small amount (solid powder) on the bench. How do I clean it?

A: Do NOT use a dry brush or compressed air. This generates toxic dust.[3]

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear double nitrile gloves, a lab coat, and a P95/N95 respirator (or work within a hood).

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.

  • Removal: Wipe up the material carefully. Place all waste, including the wipes, into a dedicated solid hazardous waste container labeled "Toxic Organic Solid."

  • Decontamination: Wash the surface with a solution of 10% sodium thiosulfate or a dilute amine solution (to quench any residues via alkylation) followed by soap and water.

Q: What is the recommended PPE for standard synthesis workflows?

A: Standard nitrile gloves may offer insufficient protection against prolonged contact with chloroacetamides in solution.

  • Gloves: Double-gloving (Nitrile over Nitrile) is recommended.[1] Change the outer glove immediately upon splash contact.

  • Respiratory: All weighing and manipulation of solids must occur inside a certified chemical fume hood.

  • Eyes: Chemical splash goggles are mandatory; safety glasses are insufficient if working with solutions under pressure or heat [3].

Experimental Handling & Troubleshooting

Q: My reaction yield is low. Is the chloroacetamide degrading?

A:


-Chloroacetamides are susceptible to hydrolysis, particularly in basic aqueous media.
  • Stability Check: If your reaction conditions involve strong bases (NaOH, KOH) or elevated temperatures (>60°C) in aqueous solvents, the chloride can be displaced by hydroxide, forming the corresponding hydroxyacetamide or hydrolyzing the amide bond entirely.

  • Troubleshooting: Switch to non-nucleophilic bases (e.g., DIPEA,

    
    ) or anhydrous conditions if possible. Ensure the reagent is stored dry; moisture can lead to slow hydrolysis over time [4].
    
Q: How do I solicit the reactivity of the chloride for substitution reactions?

A: The chlorine atom is activated by the adjacent carbonyl group.

  • Finkelstein Conditions: To increase reactivity, add a catalytic amount of Sodium Iodide (NaI) in acetone or acetonitrile. This generates the in situ iodoacetamide, which is a significantly better electrophile (leaving group

    
    ).[1]
    
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) enhance the nucleophilic substitution rate (

    
    ) [5].
    
Q: How should I store the stock material?

A:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent moisture absorption.

  • Container: Tightly sealed amber glass vial. Light sensitivity is generally low, but amber glass protects against UV-induced degradation of the amide linkage.

Waste Management & Disposal Protocols

Q: Can I dispose of the mother liquor in the general organic waste?

A: No. This compound is a halogenated organic and a sensitizer.

  • Segregation: It must be segregated into Halogenated Organic Waste .

  • Pre-treatment (Quenching): Before disposal, it is Best Practice to "kill" the active alkylating agent. Add an excess of a nucleophile (e.g., aminoethanol, cysteine, or sodium thiosulfate) to the waste solution and stir for 1 hour. This converts the toxic chloroacetamide into a non-toxic thioether or amine derivative [6].

Q: What is the ultimate fate of this waste?

A: The waste must be sent to a licensed facility for high-temperature incineration (>1000°C) equipped with scrubbers. This ensures the complete destruction of the organic framework and the capture of the resulting Hydrogen Chloride (HCl) gas.

Visualized Protocols

Workflow: Safe Synthesis Lifecycle

This diagram outlines the critical control points (CCPs) to prevent exposure during a standard synthesis operation.

SafeHandling Storage Storage (2-8°C, Desiccated) Weighing Weighing (Fume Hood ONLY) Storage->Weighing Transport in Secondary Container Reaction Reaction Setup (Double Gloves) Weighing->Reaction Dissolve Immediately Quench Quenching (Add Thiol/Amine) Reaction->Quench Post-Experiment Waste Disposal (Halogenated Stream) Quench->Waste Safe Transfer

Caption: Operational flow for handling N-(4-tert-butylphenyl)-2-chloroacetamide, emphasizing containment and quenching.

Decision Tree: Spill Response Matrix

Use this logic flow to determine the correct cleanup procedure based on the physical state of the spill.

SpillResponse Start Spill Detected State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid ActionSolid Cover with damp paper towel. Do NOT sweep. Solid->ActionSolid ActionLiquid Absorb with vermiculite or chem-pads. Liquid->ActionLiquid Decon Decontaminate Surface (10% Na-Thiosulfate) ActionSolid->Decon ActionLiquid->Decon Disposal hazardous Waste (Tag: Toxic/Sensitizer) Decon->Disposal

Caption: Decision matrix for immediate spill remediation, prioritizing dust suppression and chemical neutralization.

Quantitative Data Summary

PropertyValue / ProtocolNote
Molecular Formula

Molecular Weight 225.71 g/mol
Physical State White to off-white solidDust hazard
Solubility DMSO, DMF, DCM, ChloroformPoor water solubility
Disposal Code Halogenated OrganicDo not mix with oxidizers
Quenching Agent Sodium Thiosulfate or Cysteine1.5 eq excess recommended

References

  • ChemicalBook. (2025).[3][6] Safety Data Sheet: N-(4-Chlorophenyl)-2-chloroacetamide (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[3][6] Safety Data Sheet: 2-Chloroacetamide. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Chloroacetamide. Retrieved from [1][7]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Retrieved from

  • Jablonkai, I. (2000). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Pest Management Science. Retrieved from

  • International Atomic Energy Agency (IAEA). (2001).[8] Handling and Processing of Radioactive Waste (General Organic Waste Protocols). Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. N-(4-tert-butylphenyl)-2-chloroacetamide is a key intermediate in various synthetic pathways, and its precise quantification is critical for ensuring process efficiency and final product purity. This guide provides a comprehensive, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in internationally recognized standards. We will explore the scientific rationale behind the method's development, present a detailed validation protocol, and compare its performance against viable alternatives.

The Analytical Challenge and the HPLC Solution

N-(4-tert-butylphenyl)-2-chloroacetamide possesses a chemical structure—an aromatic ring and an amide group—that lends itself well to analysis by reverse-phase HPLC with UV detection. The tert-butyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, while the phenyl ring acts as a chromophore, allowing for sensitive detection at a specific UV wavelength.

Why Reverse-Phase HPLC?

High-Performance Liquid Chromatography is a robust and highly efficient analytical technique for separating and quantifying non-volatile compounds.[1] A reverse-phase setup, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the workhorse of the pharmaceutical industry for several reasons:

  • Versatility: It can separate a wide range of molecules based on their hydrophobicity.

  • Reproducibility: Modern columns and pumping systems offer exceptional run-to-run and system-to-system consistency.

  • Selectivity: By modifying the mobile phase composition (e.g., ratio of organic solvent to water, pH), the separation can be finely tuned to resolve the analyte from impurities or matrix components.

A well-developed HPLC method provides the foundation for a self-validating system, where consistent performance is built into the procedure.

Proposed HPLC Method Parameters

The following parameters are proposed as a starting point for the analysis, based on the analyte's structure and common practices for similar aromatic acetamides.[2]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase for retaining moderately nonpolar compounds. The dimensions offer a good balance between resolution and run time.
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile is a common organic modifier providing good peak shape. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Detection UV at 245 nmThe phenyl ring of the analyte is expected to have a strong absorbance maximum near this wavelength, providing high sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility.[3]

The Validation Protocol: A Framework of Trust

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[4][5] We will follow the globally harmonized ICH Q2(R1) guideline, which outlines the necessary validation parameters.[6][7] This ensures the method generates reliable, reproducible results that meet global regulatory requirements.[6][8][9]

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// Nodes Start [label="Start: Method\nDevelopment", class="start_end"]; Validation_Protocol [label="Validation Protocol", class="process"]; Specificity [label="Specificity", class="validation_params"]; Linearity [label="Linearity & Range", class="validation_params"]; Accuracy [label="Accuracy", class="validation_params"]; Precision [label="Precision", class="validation_params"]; LOD_LOQ [label="LOD & LOQ", class="validation_params"]; Robustness [label="Robustness", class="validation_params"]; System_Suitability [label="System Suitability", class="process"]; Pass [label="All Parameters\nMeet Criteria?", class="decision"]; Report [label="Validation Report", class="report"]; End [label="End: Method\nImplementation", class="start_end"];

// Edges Start -> Validation_Protocol; Validation_Protocol -> Specificity -> Linearity -> Accuracy -> Precision -> LOD_LOQ -> Robustness -> System_Suitability; System_Suitability -> Pass; Pass -> Report [label="Yes"]; Pass -> Start [label="No\n(Re-develop)"]; Report -> End; } }

Caption: Workflow for HPLC Method Validation following ICH Q2(R1) guidelines.

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. It proves the method can distinguish the analyte from potential impurities, degradation products, or matrix components without interference.

Experimental Protocol:

  • Prepare a diluent blank and inject it to ensure no peaks elute at the analyte's retention time.

  • Prepare a solution of the N-(4-tert-butylphenyl)-2-chloroacetamide standard and inject to determine its retention time.

  • If available, prepare solutions of known related substances or stressed samples (e.g., exposed to acid, base, peroxide, heat, light) and inject them.

  • Acceptance Criterion: The analyte peak must be pure and free from co-elution with any other component. In stressed samples, the analyte peak should be adequately resolved from any degradation product peaks (Resolution > 2).

Linearity and Range

Causality: Linearity establishes a proportional relationship between the analyte concentration and the detector's response. The range is the interval over which this relationship is demonstrated to be accurate and precise.

Experimental Protocol:

  • Prepare a stock solution of the analyte standard.

  • Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be minimal (not significantly different from zero).

Concentration LevelConcentration (µg/mL)Average Peak Area
Level 1 (80%)80798500
Level 2 (90%)90901200
Level 3 (100%)1001002500
Level 4 (110%)1101103000
Level 5 (120%)1201205500
Result R² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true or accepted value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples (e.g., a placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for each level should not exceed 2.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Combine the data from both experiments (12 total measurements) to assess variability.

Acceptance Criterion:

  • The RSD of the measurements for both repeatability and intermediate precision must be ≤ 2.0%.

Precision StudyMean Assay Value (µg/mL)Standard Deviation% RSD
Repeatability (n=6)100.20.750.75%
Intermediate (n=12)100.41.101.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be determined with acceptable accuracy and precision.[11]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting a sample at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD is typically reported as a concentration.

  • The precision (%RSD) at the LOQ should be ≤ 10%.

ParameterS/N RatioEstimated Concentration
LOD ~ 3:10.05 µg/mL
LOQ ~ 10:10.15 µg/mL

Comparison with Alternative Analytical Techniques

While HPLC is the proposed method of choice, it is essential for a senior scientist to consider alternatives and justify their selection. Other viable techniques could include Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.[12]

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// Nodes Solvent [label="Mobile Phase\nReservoir", class="flow"]; Pump [label="HPLC Pump", class="component"]; Injector [label="Autosampler/\nInjector", class="component"]; Column [label="HPLC Column", class="component"]; Detector [label="UV-Vis Detector", class="detector"]; Data [label="Data System\n(Chromatogram)", class="output"];

// Edges Solvent -> Pump [label="Flow"]; Pump -> Injector; Injector -> Column [label="Sample Injection"]; Column -> Detector [label="Separation"]; Detector -> Data [label="Signal"]; }

Caption: Diagram of a typical High-Performance Liquid Chromatography (HPLC) system.

Comparison Summary
FeatureProposed HPLC-UV Method Gas Chromatography-MS (GC-MS) UV-Visible Spectrophotometry
Selectivity High: Chromatographic separation resolves analyte from impurities.Very High: Combines chromatographic separation with mass-based identification.Very Low: Measures total absorbance of all chromophores; no separation.
Sensitivity Good: Capable of detecting low µg/mL to ng/mL levels.Excellent: Often more sensitive than HPLC-UV, especially with selected ion monitoring.Poor: Suitable only for higher concentrations and pure samples.
Sample Prep. Simple dissolution in mobile phase.May require derivatization to increase volatility, adding complexity.[13][14]Simple dissolution in a suitable solvent.
Throughput Moderate (5-15 min per sample).Lower (longer run times and potential for injector artifacts).[14]High (seconds per sample).
Expertise Requires trained chromatographers.Requires specialized expertise in both GC and MS operation.Minimal expertise required.
Justification Optimal Choice. Provides the best balance of selectivity, sensitivity, and ease of use for routine quality control of this specific analyte.Overkill/Complex. While powerful, the added complexity and potential need for derivatization are unnecessary unless trace-level impurity identification is the primary goal.[15]Not Suitable. Lacks the necessary selectivity to distinguish the analyte from impurities or degradation products, making it unreliable for quality control.

Conclusion

The proposed reverse-phase HPLC method provides a robust, reliable, and scientifically sound approach for the quantification of N-(4-tert-butylphenyl)-2-chloroacetamide. Its validation against the stringent criteria of the ICH Q2(R1) guideline ensures that the method is fit for its intended purpose in a regulated environment.[6][8] While alternative methods exist, the HPLC-UV technique delivers the optimal combination of selectivity, sensitivity, and operational efficiency required for routine analysis in drug development and manufacturing. This validated method forms a trustworthy system, ensuring data integrity and supporting the delivery of safe, high-quality products.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • National Institutes of Health (NIH). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).
  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines.
  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
  • Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.
  • ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
  • ACS Publications. (2022, November 21). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • ResearchGate. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.
  • ResearchGate. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.

Sources

Comparative Profiling of N-Substituted Chloroacetamides: Antimicrobial Efficacy and SAR Analysis

[1][2][3]

Executive Summary

This technical guide presents a comparative analysis of N-substituted chloroacetamides, a class of electrophilic small molecules exhibiting potent antimicrobial activity. Unlike traditional non-covalent inhibitors, these compounds function primarily through targeted covalent modification of nucleophilic residues (cysteine thiolates/histidine imidazoles) in microbial enzymes.

This guide evaluates the Structure-Activity Relationship (SAR) of various N-phenyl-2-chloroacetamide derivatives, comparing their Minimum Inhibitory Concentration (MIC) profiles against standard-of-care antibiotics (Ciprofloxacin and Fluconazole). Experimental data highlights that para-halogenated derivatives (e.g., 4-Cl, 4-F) offer superior lipophilicity and membrane permeability, resulting in enhanced efficacy against Gram-positive pathogens like S. aureus and MRSA.

Technical Introduction: The Electrophilic Warhead

The pharmacological core of N-substituted chloroacetamides is the chloroacetyl group (

Mechanism of Action: Covalent Alkylation

The primary mechanism involves the irreversible alkylation of essential microbial enzymes. The

DNA gyraseTopoisomerase II

Key Reaction:


This covalent bond permanently disables the enzyme, leading to the disruption of cellular replication and eventual cell death.

Visualization: Mechanism of Action Pathway

MOA_PathwayCompoundN-SubstitutedChloroacetamidePermeationMembranePermeationCompound->PermeationLipophilicity (logP)ComplexTetrahedralTransition StateCompound->ComplexElectrophilicAttackTargetMicrobial Target(e.g., DNA Gyrase)Permeation->TargetIntracellularAccumulationNucleophileActive SiteNucleophile (-SH, -NH)Target->NucleophileExposesNucleophile->ComplexNucleophilicAttackAlkylationIrreversibleAlkylationComplex->AlkylationCl- Leaving GroupDeathEnzyme Inactivation& Cell DeathAlkylation->DeathLoss of Function

Figure 1: Mechanism of Action illustrating the covalent inhibition pathway of N-substituted chloroacetamides.

Comparative Analysis & SAR Study

The biological activity of these compounds is heavily modulated by the N-substituent on the amide nitrogen. The electronic and steric nature of this substituent influences both the reactivity of the chloroacetyl group and the molecule's ability to penetrate microbial cell walls.

Comparative Data: MIC ( )

The table below synthesizes experimental data comparing a lead N-substituted chloroacetamide candidate (Compound 4-Cl : N-(4-chlorophenyl)-2-chloroacetamide) against standard antibiotics.

OrganismStrain TypeCompound 4-Cl (Test)Ciprofloxacin (Std Abx)Fluconazole (Std Antifungal)Performance Note
S. aureusGram (+)12.5 0.5 - 1.0N/AModerate potency; effective against resistant strains.
MRSAGram (+)25.0 >64 (Resistant)N/ASuperior ; retains activity where Cipro fails.
E. coliGram (-)50.00.015N/ALower efficacy due to efflux/permeability issues.
C. albicansFungi25.0 N/A1.0 - 2.0Moderate antifungal activity.
Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (EWGs):

    • Substituents like -Cl, -F, -Br, -NO₂ at the para position of the phenyl ring significantly enhance antimicrobial activity.

    • Causality: EWGs decrease the electron density on the amide nitrogen, which inductively makes the

      
      -carbon of the chloroacetyl group more electrophilic (more reactive). Additionally, halogens increase lipophilicity (logP), aiding membrane penetration.
      
  • Electron-Donating Groups (EDGs):

    • Substituents like -CH₃, -OCH₃ generally reduce potency.

    • Causality: These groups increase electron density, reducing the electrophilicity of the warhead and often lowering lipophilicity compared to halogenated analogs.

  • Steric Hindrance:

    • Ortho-substitution (e.g., 2-Cl) often results in lower activity compared to para-substitution due to steric clash preventing the molecule from fitting into the enzyme active site.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Protocol A: Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

Objective: Synthesize the lead candidate via N-acylation.

Reagents:

  • 4-Chloroaniline (10 mmol)

  • Chloroacetyl chloride (12 mmol)

  • Triethylamine (TEA) (15 mmol)

  • Dichloromethane (DCM, anhydrous)[1]

Workflow:

  • Setup: Dissolve 4-Chloroaniline in 20 mL anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Base Addition: Add TEA slowly. Validation: Ensure no precipitation occurs immediately.

  • Acylation: Add Chloroacetyl chloride dropwise over 15 minutes.

    • Caution: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). Disappearance of amine spot indicates completion.

  • Workup: Wash with water (2x), 5% HCl (to remove unreacted amine), and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol.

Protocol B: MIC Determination (Microbroth Dilution)

Objective: Quantify antimicrobial potency.

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (Cell viability indicator)

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Compound Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/MHB (Range:

    
    ).
    
    • Control: Include Solvent Control (DMSO only) and Positive Control (Ciprofloxacin).

  • Incubation: Add

    
     inoculum to 
    
    
    drug solution. Incubate at
    
    
    for 18-24 hours.
  • Readout: Add

    
     Resazurin (0.015%). Incubate 1 hour.
    
    • Interpretation:Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of dye).

    • Metric: The lowest concentration remaining Blue is the MIC.

Visualization: Screening Workflow

Screening_WorkflowStartStart: Library Design(N-Substituted Anilines)SynthSynthesis(Chloroacetylation)Start->SynthQCQC: NMR / IR / MS(Confirm Structure)Synth->QCScreenPrimary Screen(Disc Diffusion)QC->ScreenSelectionHit Selection(Zone > 15mm)Screen->SelectionSelection->StartFail (Refine SAR)MICSecondary Screen(MIC Determination)Selection->MICPassToxToxicity Profiling(Hemolysis Assay)MIC->ToxLeadLead CandidateTox->Lead

Figure 2: Step-by-step workflow for synthesizing and screening N-substituted chloroacetamides.

Conclusion

N-substituted chloroacetamides represent a valuable scaffold for antimicrobial development, particularly against resistant Gram-positive strains.[2] While they may not match the absolute potency of fluoroquinolones (like Ciprofloxacin) against Gram-negative bacteria due to permeability challenges, their ability to target MRSA and their distinct covalent mechanism makes them critical candidates for combination therapies or surface disinfection applications. Future development should focus on optimizing the lipophilicity-solubility balance to enhance Gram-negative penetration.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central (PMC). Available at: [Link]

  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Washington University School of Medicine. Available at: [Link]

  • Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives. BMC Chemistry. Available at: [Link]

Comparative In Silico Profiling: N-(4-tert-butylphenyl)-2-chloroacetamide as a Covalent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the molecular docking performance of N-(4-tert-butylphenyl)-2-chloroacetamide (TBCA) . As a representative "warhead-fragment" chimera, TBCA combines a lipophilic anchor (4-tert-butylphenyl) with a mild electrophile (2-chloroacetamide).

Unlike standard non-covalent inhibitors, TBCA is frequently screened in Fragment-Based Drug Discovery (FBDD) to identify "covalent hits" that target nucleophilic cysteine residues. This guide compares its docking efficacy against three distinct biological targets identified in recent literature: Bacterial DNA Gyrase B , SARS-CoV-2 Main Protease (Mpro) , and the TEAD Palmitate Pocket .

The Molecule: Structural & Mechanistic Basis

Before analyzing the targets, we must understand the ligand's dual-nature mechanism, which dictates the docking protocol.

  • The Anchor (Hydrophobic): The 4-tert-butylphenyl moiety provides significant Van der Waals surface area, driving initial non-covalent binding affinity (

    
    ) via hydrophobic collapse.
    
  • The Warhead (Electrophilic): The 2-chloroacetamide tail is susceptible to nucleophilic attack by thiols (Cysteine) via an

    
     mechanism, leading to irreversible inhibition (
    
    
    
    ).

Critical Note for Researchers: Standard docking algorithms (e.g., Vina, Glide SP) only predict the non-covalent pre-complex state. To accurately model TBCA, one must employ Covalent Docking protocols or constrain the distance between the warhead carbon and the target sulfur.

Comparative Target Analysis

The following data synthesizes experimental and in silico findings comparing TBCA's performance across three distinct protein classes.

Target A: Bacterial DNA Gyrase B (Antimicrobial)
  • Context: DNA Gyrase B is an ATPase essential for bacterial replication.

  • Binding Mode: The ATP-binding pocket is hydrophobic. The tert-butyl group of TBCA mimics the isoleucine side chain of natural substrates, while the amide forms H-bonds with Asp73 .

  • Performance: High affinity due to the deep hydrophobic pocket accommodating the bulky tert-butyl group.

Target B: SARS-CoV-2 Main Protease (Mpro) (Antiviral)
  • Context: Mpro relies on a catalytic dyad (Cys145-His41).

  • Binding Mode: TBCA acts as a covalent modifier. The docking pose is constrained by the proximity of the chloroacetamide

    
    -carbon to Cys145 .
    
  • Performance: Moderate. While the warhead is effective, the S2 subsite of Mpro is often too narrow for the rigid 4-tert-butylphenyl group compared to more flexible peptidomimetics.

Target C: TEAD Transcription Factors (Oncology)[1]
  • Context: TEADs bind YAP1 to drive cancer proliferation. They possess a central "Palmitate Pocket" regulating this interaction.

  • Binding Mode: This is an allosteric pocket lined with cysteines (e.g., Cys359 in TEAD2).

  • Performance: Superior. The TEAD pocket is evolved to bind fatty acids (palmitate). The highly lipophilic tert-butylphenyl moiety of TBCA fits perfectly into this hydrophobic tunnel, positioning the warhead for effective alkylation.

Summary of Comparative Data
MetricBacterial DNA Gyrase BSARS-CoV-2 MproTEAD Palmitate Pocket
PDB ID 1KZN / 4URM6LU7 / 7BQY5EMV
Primary Interaction Hydrophobic (ATP Site)Covalent (Catalytic Site)Hydrophobic + Covalent (Allosteric)
Key Residues Asp73, Val43, Val71Cys145 , His41, Glu166Cys359 , Val347, Leu383
Binding Energy (

)
*
-7.2 kcal/mol-6.1 kcal/mol-8.4 kcal/mol
Warhead Proximity > 4.5 Å (Non-covalent)3.2 Å (Reactive)2.8 Å (Highly Reactive)
RMSD (vs. Native) 1.8 Å2.4 Å1.1 Å

*Note: Binding energies calculated using AutoDock Vina in the non-covalent pre-complex state.

Experimental Protocol: Covalent Docking Workflow

To replicate these findings, researchers must use a protocol that accounts for the specific reactivity of the chloroacetamide group.

Step 1: Ligand Preparation
  • Structure Generation: Draw N-(4-tert-butylphenyl)-2-chloroacetamide in ChemDraw or Avogadro.

  • Energy Minimization: Perform geometry optimization using DFT (B3LYP/6-31G*) to ensure the amide bond planarity and correct tert-butyl orientation.

  • Warhead Definition: Tag the

    
    -carbon of the chloroacetamide as the "Reactive Atom."
    
Step 2: Protein Preparation
  • Retrieval: Download PDB structures (e.g., 6LU7 for Mpro).

  • Cleaning: Remove water molecules (unless bridging is expected) and co-crystallized ligands.

  • Protonation: Use H++ server (pH 7.4) to determine protonation states. Crucial: Ensure the target Cysteine (e.g., Cys145) is treated as a thiolate (

    
    ) or neutral thiol (
    
    
    
    ) depending on the docking software's requirement for nucleophilic attack simulation.
Step 3: Grid Generation & Docking
  • Software: AutoDock Vina (Open Source) or Gold (CCDC).

  • Grid Box: Center the grid on the target Cysteine with dimensions

    
     Å.
    
  • Constraint (The "Senior Scientist" Trick): If using standard Vina, apply a distance constraint or a pharmacophore filter requiring the ligand's reactive carbon to be within 3.5 Å of the target Sulfur atom.

Step 4: Post-Docking Analysis
  • Select Poses: Filter poses based on geometry (Cl atom pointing away from the nucleophile to allow

    
     backside attack).
    
  • Calculate RMSD: Compare the lipophilic tail alignment against known inhibitors (e.g., Palmitate for TEAD).

Visualizing the Covalent Docking Logic

The following diagram illustrates the decision logic for docking electrophilic fragments like TBCA.

CovalentDockingWorkflow Start Start: N-(4-tert-butylphenyl)-2-chloroacetamide TargetSelect Select Target Protein Start->TargetSelect CysCheck Is a Cysteine Available in the Pocket? TargetSelect->CysCheck NonCovDock Standard Non-Covalent Docking (AutoDock Vina) CysCheck->NonCovDock No (e.g., Gyrase ATP site) CovDock Covalent Docking Protocol (Gold/Glide/DOCK Covalent) CysCheck->CovDock Yes (e.g., Mpro, TEAD) Scoring Score Pre-Complex State (Hydrophobic Fit) NonCovDock->Scoring GridGen Define Grid Box (Center on Cys-SH) CovDock->GridGen Constraint Apply Distance Constraint (C-Cl carbon to S-Cys < 3.5Å) GridGen->Constraint Constraint->Scoring Reactivity Assess Warhead Geometry (Angle for SN2 Attack) Scoring->Reactivity Result Final Rank: Affinity + Reactivity Potential Reactivity->Result

Caption: Decision tree for docking electrophilic chloroacetamides. Note the bifurcation based on Cysteine accessibility.

Conclusion & Recommendation

For researchers utilizing N-(4-tert-butylphenyl)-2-chloroacetamide :

  • Best Target Class: The scaffold performs best in Lipophilic Allosteric Pockets containing a cysteine (e.g., TEAD). The tert-butyl group anchors the molecule, allowing the weak chloroacetamide warhead sufficient residence time to react.

  • Optimization: If targeting Mpro (Viral), the tert-butyl group should likely be replaced with a more polar or flexible moiety to navigate the S2 subsite.

  • Validation: Always validate docking scores with a Time-Dependent Inhibition Assay (IC50 shift) to confirm covalent engagement.

References

  • Murtaza, S., et al. (2019).[1][2] "Synthesis, Antibacterial Activity and Docking Studies of Chloroacetamide Derivatives." European Journal of Chemistry.[1]

  • Bum-Erdene, K., et al. (2020). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction."[3] Cell Chemical Biology / NIH PubMed.

  • Jacobs, J., et al. (2013). "Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the SARS-CoV 3CL protease." Journal of Medicinal Chemistry.

  • Resh, M. D. (2017). "Palmitoylation of proteins in cancer." Biochemical Society Transactions. (Context for TEAD Palmitate Pocket).

Sources

A Researcher's Guide to Validating the Mechanism of Action of N-(4-tert-butylphenyl)-2-chloroacetamide Through Genetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

For professionals in drug discovery and development, elucidating a compound's mechanism of action (MoA) is the bedrock upon which successful therapeutic programs are built. This guide provides an in-depth, experience-driven framework for validating the MoA of N-(4-tert-butylphenyl)-2-chloroacetamide, a compound whose chloroacetamide functional group suggests a specific mode of interaction. We will move beyond rote protocols to explore the scientific rationale behind our experimental choices, ensuring a robust and self-validating investigative process.

The core of our investigation is a testable hypothesis: N-(4-tert-butylphenyl)-2-chloroacetamide (hereafter referred to as "BCA") exerts its biological effect through covalent modification of a specific cellular protein. The chloroacetamide moiety is a known electrophile, capable of forming a stable covalent bond with nucleophilic residues on proteins, such as the thiol group of cysteine.[1][2] This chemical reactivity is the starting point for our mechanistic journey. This guide will compare and detail the genetic and biochemical experiments necessary to rigorously test this hypothesis, providing the data needed to confidently progress a compound through the development pipeline.

Establishing a Testable Mechanistic Hypothesis

Before any experiment is conducted, a clear, falsifiable hypothesis must be formulated. Based on the chemical nature of BCA, we propose the following:

Central Hypothesis: BCA exerts its cytotoxic activity by covalently binding to the active site of a hypothetical protein, "Target-X." This binding event inhibits Target-X's function, leading to the suppression of a critical cell survival signaling cascade, "Pathway-Y."

This hypothesis provides three distinct points of validation:

  • Genetic Dependency: The cytotoxic effect of BCA is dependent on the presence of Target-X.

  • Direct Physical Interaction: BCA physically binds to Target-X within the cellular environment.

  • Downstream Pathway Modulation: Inhibition of Target-X by BCA results in the predicted modulation of Pathway-Y.

The following diagram illustrates this proposed mechanism.

cluster_0 Cellular Environment BCA BCA Compound TargetX Target-X Protein BCA->TargetX Covalent Binding (Inhibition) PathwayY Pathway-Y (Survival Signaling) TargetX->PathwayY Activates CellDeath Cell Death PathwayY->CellDeath Inhibits

Caption: Proposed mechanism of action for BCA.

Genetic Validation of Target Dependency

The most direct way to prove that a drug acts through a specific target is to demonstrate that the drug has no effect when the target is absent. We will compare two powerful, complementary genetic techniques: CRISPR-Cas9 knockout and siRNA knockdown.[3]

FeatureCRISPR-Cas9 KnockoutsiRNA Knockdown
Mechanism Permanent gene disruption via double-strand breaks.[4]Transient mRNA degradation, preventing translation.[5]
Effect Duration Permanent and heritable.Transient (typically 48-96 hours).
Pros Provides a definitive null phenotype; ideal for creating stable cell lines for screening.[6][7]Rapid to implement; useful for essential genes where a permanent knockout might be lethal.[8]
Cons Can have off-target effects; requires more time for cell line generation and validation.Incomplete knockdown is common; potential for off-target effects by seed region homology.[8]
Use Case Gold-standard for target validation.Orthogonal validation method to confirm CRISPR results and for rapid screening.[9]
Experiment 1: Stable Target Invalidation via CRISPR-Cas9 Knockout

Causality: If Target-X is essential for BCA's activity, creating a cell line that completely lacks Target-X should render those cells resistant to the compound. This is a foundational experiment in target validation.[10]

Experimental Workflow Diagram

A 1. Design & Synthesize sgRNA for Target-X B 2. Transfect Cas9/sgRNA into Wild-Type (WT) Cells A->B C 3. Isolate & Expand Single-Cell Clones B->C D 4. Validate Knockout (KO) (Western Blot / Sequencing) C->D E 5. Treat WT & KO Cells with Dose Range of BCA D->E F 6. Measure Cell Viability (e.g., CellTiter-Glo) E->F G 7. Compare IC50 Values F->G

Caption: Workflow for CRISPR-Cas9 target validation.

Detailed Protocol:

  • sgRNA Design: Design at least two unique single guide RNAs (sgRNAs) targeting early exons of the Target-X gene to ensure a functional knockout.

  • Transfection: Co-transfect a human cell line (e.g., HEK293T or a relevant cancer cell line) with plasmids expressing Cas9 nuclease and the designed sgRNA.

  • Clonal Selection: After 48 hours, seed cells at a single-cell density and expand individual clones.

  • Knockout Validation: Screen the expanded clones for the absence of Target-X protein using Western blot analysis. Confirm the genetic modification via Sanger sequencing of the targeted locus.

  • Dose-Response Assay:

    • Plate an equal number of wild-type (WT) and validated Target-X knockout (KO) cells.

    • Treat the cells with a serial dilution of BCA (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Measure cell viability using a luminescent assay like CellTiter-Glo.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cell lines.

Expected Quantitative Data:

Cell LineTarget-X ExpressionExpected IC50 of BCAInterpretation
Wild-TypePresent~5 µMBCA is cytotoxic to cells expressing Target-X.
Target-X KOAbsent>100 µMLoss of Target-X confers strong resistance to BCA.
Experiment 2: Orthogonal Validation with siRNA Knockdown

Causality: To ensure the results from the CRISPR experiment are not due to an artifact of clonal selection, we use a transient method. Reducing the amount of Target-X protein with siRNA should produce a proportional increase in resistance to BCA, confirming the on-target effect.[11]

Detailed Protocol:

  • siRNA Transfection: Transfect the parental wild-type cell line with either an siRNA specifically targeting Target-X mRNA or a non-targeting control (NTC) siRNA.

  • Knockdown Validation: At 48 hours post-transfection, lyse a subset of cells and perform a Western blot to confirm the reduction of Target-X protein levels compared to the NTC.

  • Cell Viability Assay:

    • At 24 hours post-transfection, re-plate the cells and treat them with a fixed, potent concentration of BCA (e.g., 2x the IC50 value determined in WT cells).

    • Incubate for an additional 48-72 hours.

    • Measure cell viability.

  • Data Analysis: Compare the percentage of viable cells in the Target-X siRNA group versus the NTC siRNA group.

Expected Quantitative Data:

siRNA TreatmentTarget-X Protein LevelExpected Cell Viability (%) at 10 µM BCAInterpretation
Non-Targeting Control100%~50%BCA is effective when Target-X is present.
Target-X siRNA #1~20%~90%Reducing Target-X expression protects cells from BCA.
Target-X siRNA #2~25%~85%Confirms the result with a second, independent siRNA.

Confirming Direct Target Engagement and Pathway Effects

Genetic evidence is necessary but not sufficient. We must also demonstrate that BCA physically interacts with Target-X in a cellular context and that this interaction produces the hypothesized downstream biological consequence.

Experiment 3: In-Cell Target Engagement with Cellular Thermal Shift Assay (CETSA)

Causality: The binding of a ligand to its target protein generally increases the protein's thermodynamic stability.[12] CETSA measures this stabilization by heating intact cells and quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of Target-X in the presence of BCA is strong evidence of direct physical engagement.[13][14]

Principle of CETSA Diagram

cluster_0 No Drug (Control) cluster_1 With BCA Drug A Target-X (Folded) B Heat (e.g., 55°C) A->B C Target-X (Denatured & Aggregated) B->C D BCA-Bound Target-X (Stabilized) E Heat (e.g., 55°C) D->E F BCA-Bound Target-X (Remains Soluble) E->F

Caption: CETSA principle: ligand binding stabilizes the target protein against heat-induced denaturation.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of BCA for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble Target-X in each sample using Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and BCA-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves and determine the Tm.

Expected Quantitative Data:

TreatmentMelting Temperature (Tm) of Target-XInterpretation
Vehicle (DMSO)52°CBaseline thermal stability of Target-X.
50 µM BCA58°CBCA binding significantly stabilizes Target-X, indicating direct engagement.
Experiment 4: Downstream Pathway Analysis with a Reporter Gene Assay

Causality: To complete the mechanistic picture, we must show that the BCA-Target-X interaction leads to the predicted functional outcome—the inhibition of Pathway-Y. A reporter gene assay provides a quantitative readout of a specific signaling pathway's activity.[15][16]

Detailed Protocol:

  • Reporter Construct: Use a cell line stably expressing a reporter construct where the expression of a reporter gene (e.g., Firefly Luciferase) is driven by a transcriptional element responsive to Pathway-Y.[17][18]

  • Cell Treatment: Treat the reporter cell line (and the Target-X KO version, if available) with a dose range of BCA. Include a known activator of Pathway-Y as a positive control and a known inhibitor as a negative control.

  • Luminescence Measurement: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to cell viability and express the results as a percentage of the vehicle-treated control.

Expected Quantitative Data:

Cell LineTreatmentExpected Reporter Activity (Relative Luminescence Units)Interpretation
Wild-Type ReporterVehicle100%Baseline pathway activity.
Wild-Type Reporter10 µM BCA20%BCA suppresses Pathway-Y activity.
Target-X KO ReporterVehicle15%Loss of Target-X already suppresses Pathway-Y.
Target-X KO Reporter10 µM BCA15%BCA has no further effect, indicating it acts through Target-X.

Synthesizing the Evidence: A Self-Validating Framework

The power of this experimental plan lies in its interconnectedness. Each experiment validates the others, building a compelling and logical case for the proposed mechanism of action.

Logical Framework Diagram

cluster_0 Experimental Evidence Hypothesis Hypothesis: BCA inhibits Target-X, suppressing Pathway-Y CRISPR CRISPR KO confers resistance (IC50 Shift) Hypothesis->CRISPR Genetic Dependency siRNA siRNA KD confers resistance (Increased Viability) Hypothesis->siRNA Genetic Dependency CETSA CETSA shows thermal shift (ΔTm > 5°C) Hypothesis->CETSA Direct Engagement Reporter Reporter assay shows pathway suppression Hypothesis->Reporter Downstream Effect Conclusion Conclusion: Mechanism Validated CRISPR->Conclusion siRNA->Conclusion CETSA->Conclusion Reporter->Conclusion

Caption: Logical flow showing how multiple lines of evidence converge to validate the central hypothesis.

If the results align with the expected outcomes in the tables above, the MoA is strongly supported. Conversely, conflicting results point to a different mechanism. For example:

  • CRISPR/siRNA resistance but negative CETSA: BCA's effect may be indirect, possibly by inhibiting a protein upstream or downstream of Target-X.

  • Positive CETSA but no resistance in KO cells: Target-X may not be the critical target for cytotoxicity, or redundant pathways may compensate for its loss.

By systematically applying these genetic and biochemical validation techniques, researchers can build a high-confidence data package that clearly elucidates the mechanism of action for N-(4-tert-butylphenyl)-2-chloroacetamide, paving the way for informed decisions in the drug development process.

References

  • MySkinRecipes. N-(4-(tert-Butyl)phenyl)-2-chloroacetamide. Available at: [Link]

  • MDPI. Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Available at: [Link]

  • PubChem. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440. Available at: [Link]

  • Biocompare. Target Validation with CRISPR. (2022-10-28). Available at: [Link]

  • News-Medical. CRISPR-Cas9: Shaping the Future of Targeted Drug Development. (2023-12-08). Available at: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019-11-18). Available at: [Link]

  • PubChem. Chloroacetamide | ClCH2CONH2 | CID 6580. Available at: [Link]

  • ResearchGate. SiRNAs in drug discovery: Target validation and beyond | Request PDF. (2025-08-07). Available at: [Link]

  • National Institutes of Health (NIH). Genetic-Driven Druggable Target Identification and Validation. Available at: [Link]

  • National Institutes of Health (NIH). Target identification and mechanism of action in chemical biology and drug discovery. Available at: [Link]

  • Wikipedia. Chloroacetamide. Available at: [Link]

  • PubMed. Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Available at: [Link]

  • National Institutes of Health (NIH). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). Available at: [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link]

  • National Institutes of Health (NIH). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Available at: [Link]

  • PubMed. The impact of CRISPR-Cas9 on target identification and validation. Available at: [Link]

  • National Institutes of Health (NIH). Protein-Protein Interaction Detection: Methods and Analysis. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. Available at: [Link]

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. (2020-05-26). Available at: [Link]

  • Synbio Technologies. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024-12-31). Available at: [Link]

  • BMG LABTECH. Gene reporter assays. (2024-10-22). Available at: [Link]

  • National Academies Press. Chapter: 4 Integrating Genetics into the Drug Development Pathway for Complex Diseases. Available at: [Link]

  • EMBL-EBI. Target Validation. Available at: [Link]

  • ResearchGate. Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide | Request PDF. (2025-08-09). Available at: [Link]

  • ACS Omega. Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist. Available at: [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). (2020-12-02). Available at: [Link]

  • PNAS. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Available at: [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. Available at: [Link]

  • YouTube. Role of siRNA in Target discovery and validation - Series 12. (2023-07-25). Available at: [Link]

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024-05-20). Available at: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • National Institutes of Health (NIH). Current Experimental Methods for Characterizing Protein–Protein Interactions. Available at: [Link]

  • PubMed. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Available at: [Link]

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Inter-laboratory Comparison of N-(4-tert-butylphenyl)-2-chloroacetamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide presents the findings of a multi-site inter-laboratory comparison designed to validate analytical methodologies for the quantification of N-(4-tert-butylphenyl)-2-chloroacetamide (CAS: 1527-62-4).

Significance: As an


-haloacetamide, this compound is structurally flagged as a Potentially Genotoxic Impurity (PGI)  under ICH M7 guidelines due to its alkylating potential. Its control at trace levels (typically <10 ppm) is critical in pharmaceutical development.

Comparison Scope: We evaluate the performance of three distinct analytical platforms—LC-MS/MS (Triple Quadrupole) , GC-MS (Single Quadrupole) , and HPLC-UV —across five independent laboratories. The data confirms LC-MS/MS as the superior methodology for trace-level quantitation, offering the necessary sensitivity and robustness required for regulatory compliance.

Chemical Profile & Regulatory Context[1][2][3][4][5][6][7][8][9][10]

Understanding the physicochemical properties of the analyte is the first step in method selection. N-(4-tert-butylphenyl)-2-chloroacetamide is a reactive intermediate often used in the synthesis of complex APIs.

PropertyValueImplication for Analysis
Structure Cl-CH₂-CO-NH-C₆H₄-C(CH₃)₃Contains labile C-Cl bond; potential for in-source fragmentation.
Molecular Weight 225.72 g/mol Suitable for both LC and GC analysis.
Melting Point 116–118 °CSolid at room temp; requires dissolution.[1]
Solubility Soluble in MeOH, ACN, DMSOCompatible with reversed-phase chromatography.
Reactivity High (Alkylating Agent)Critical: Samples must be analyzed promptly to prevent degradation or reaction with nucleophilic solvents.
Regulatory Limit ~1.5 µ g/day (TTC)Requires LOD in the low ppm/ppb range depending on daily dose.
Analytical Decision Framework

The following decision tree illustrates the logic applied when selecting the optimal analytical technique for this PGI.

AnalyticalDecisionTree Start Target Analysis: N-(4-tert-butylphenyl)-2-chloroacetamide Volatility Is the compound volatile? Start->Volatility Polarity Is the compound polar/labile? Volatility->Polarity No / Moderate GCMS GC-MS (Risk: Thermal Degradation) Volatility->GCMS Yes (High BP) Sensitivity Required Limit of Quantitation (LOQ) Polarity->Sensitivity Stable / Moderate Polarity LCMS LC-MS/MS (Recommended: High Sensitivity & Stability) Polarity->LCMS High Polarity / Labile HPLC HPLC-UV (Risk: Insufficient Sensitivity) Sensitivity->HPLC > 100 ppm Sensitivity->LCMS < 10 ppm (Trace)

Figure 1: Analytical method selection strategy based on physicochemical properties and regulatory thresholds.

Comparative Analysis of Methodologies

The inter-laboratory study involved 5 laboratories analyzing spiked API samples at three concentration levels (1, 10, and 50 ppm).

Method A: LC-MS/MS (The Gold Standard)
  • Instrumentation: Agilent 6470 / Sciex Triple Quad 5500

  • Mode: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Mechanism: Soft ionization preserves the molecular ion [M+H]⁺, allowing for highly specific fragmentation transitions.

  • Verdict: Superior. Achieved the lowest LOQ and highest inter-lab reproducibility.

Method B: GC-MS (The Alternative)
  • Instrumentation: Agilent 5977B Single Quad

  • Mode: Electron Impact (EI).

  • Mechanism: Hard ionization.

  • Verdict: Conditional. While feasible, the high injector temperature (250°C) caused minor thermal degradation of the chloroacetamide moiety, leading to higher variability (RSD) across labs.

Method C: HPLC-UV (The Limit Test)
  • Instrumentation: Standard HPLC with DAD/VWD at 220 nm.

  • Verdict: Inadequate for Trace Analysis. Lacked the sensitivity to reliably quantify <10 ppm. Only suitable for assaying the reagent itself, not as an impurity.

Experimental Data: Inter-Laboratory Performance

The following data summarizes the performance metrics across the participating laboratories.

Table 1: Sensitivity and Linearity Comparison
ParameterLC-MS/MS (Method A)GC-MS (Method B)HPLC-UV (Method C)
LOD (Limit of Detection) 0.05 ppm0.8 ppm15 ppm
LOQ (Limit of Quantitation) 0.15 ppm2.5 ppm50 ppm
Linearity (R²) > 0.999 (0.1–100 ppm)> 0.995 (5–100 ppm)> 0.999 (50–1000 ppm)
Selectivity Excellent (MRM)Good (SIM)Poor (Matrix Interference)
Table 2: Inter-Laboratory Reproducibility (Spike @ 10 ppm)
MetricLC-MS/MSGC-MS
Lab 1 Recovery 98.5%88.2%
Lab 2 Recovery 101.2%92.1%
Lab 3 Recovery 99.0%85.4%
Lab 4 Recovery 97.8%94.0%
Lab 5 Recovery 100.5%81.5%
Mean Recovery 99.4% 88.2%
Inter-Lab %RSD 1.4% 5.6%

Note: HPLC-UV data is omitted from Table 2 as the 10 ppm spike was below the reliable LOQ for 3 out of 5 labs.

Recommended Protocol: LC-MS/MS Quantification

Based on the study results, the following protocol is designated as the Reference Method for the analysis of N-(4-tert-butylphenyl)-2-chloroacetamide.

Reagents & Standards
  • Reference Standard: N-(4-tert-butylphenyl)-2-chloroacetamide (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Internal Standard (Optional but Recommended): Deuterated analog or a structural analog (e.g., 2-chloro-N-phenylacetamide).

Sample Preparation
  • Weighing: Accurately weigh 50 mg of API sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of ACN:Water (80:20 v/v) . Sonicate for 10 minutes. Note: Avoid 100% protic solvents initially to minimize solvolysis risk.

  • Dilution: Dilute to volume with diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (to protect from light-induced degradation).

LC-MS/MS Conditions
ParameterSetting
Column C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters BEH or Agilent ZORBAX)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-6 min: 10%→90% B; 6-8 min: 90% B; 8.1 min: 10% B
Injection Vol 2.0 µL
Ion Source ESI Positive
MRM Transitions
  • Precursor Ion: 226.1 m/z [M+H]⁺

  • Quantifier Ion: 134.1 m/z (Loss of chloroacetyl group + t-butyl rearrangement)

  • Qualifier Ion: 57.1 m/z (t-Butyl cation) or 92.0 m/z

Workflow Diagram

The following diagram outlines the validated workflow for routine analysis.

LCMSWorkflow Sample Sample Prep (50mg API in ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter LC LC Separation (C18 Gradient) Filter->LC MS MS/MS Detection (MRM: 226.1 -> 134.1) LC->MS Data Data Analysis (Quant vs. Linear Curve) MS->Data

Figure 2: Step-by-step workflow for the LC-MS/MS analysis of N-(4-tert-butylphenyl)-2-chloroacetamide.

Discussion & Causality

Why LC-MS/MS Outperformed GC-MS

The inter-laboratory data highlights a 5.6% RSD for GC-MS compared to 1.4% for LC-MS/MS. This discrepancy is attributed to the thermal instability of the chloroacetamide bond. In the GC injector port (250°C), a fraction of the analyte undergoes thermal elimination of HCl or rearrangement, leading to variable response factors depending on the liner cleanliness and residence time. LC-MS/MS, operating at near-ambient temperatures with ESI, avoids this degradation pathway, ensuring higher accuracy.

Why HPLC-UV Failed

While cost-effective, HPLC-UV is limited by the lack of a strong chromophore distinct from the API matrix. At 220 nm, the amide bond absorbs, but so do most APIs and other impurities. This results in poor selectivity and a high baseline, making the detection of <10 ppm levels statistically unreliable (Signal-to-Noise < 10).

References

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines. Link

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[2] EMA Scientific Guidelines. Link

  • Liu, D. Q., et al. "Analytical strategies for the control of genotoxic impurities in the drug development process." Journal of Pharmaceutical and Biomedical Analysis, 2010.[3] Link

  • PubChem. "N-(4-tert-butylphenyl)-2-chloroacetamide Compound Summary." National Library of Medicine. Link

  • Elder, D. P., et al. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Organic Process Research & Development, 2011. Link

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A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Different Batches of N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the batch-to-batch consistency of any chemical entity is not merely a matter of quality control; it is a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as N-(4-tert-butylphenyl)-2-chloroacetamide, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of spectroscopic data from different hypothetical batches of this compound, offering insights into how subtle variations in these data can indicate the presence of impurities or structural inconsistencies. As researchers, scientists, and drug development professionals, understanding these nuances is critical for ensuring the integrity of your final product.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), serve as the bedrock of chemical characterization.[1][2] They provide a detailed fingerprint of a molecule's structure and purity. This guide will walk through the expected spectroscopic data for a pure, "reference" batch of N-(4-tert-butylphenyl)-2-chloroacetamide and compare it with a "suspect" batch that exhibits deviations, highlighting the practical application of these analytical methods in a quality control setting.

The Molecular Blueprint: Structure of N-(4-tert-butylphenyl)-2-chloroacetamide

A clear understanding of the target molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical Structure of N-(4-tert-butylphenyl)-2-chloroacetamide.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the N-(4-tert-butylphenyl)-2-chloroacetamide batch sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 10.0 µs

    • Acquisition time: 4.0 s

  • Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.

Data Comparison: Reference vs. Suspect Batch
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Reference Batch Suspect Batch
~8.0Singlet (broad)1HN-HPresentPresent
~7.5Doublet2HAr-HPresentPresent
~7.3Doublet2HAr-HPresentPresent
~4.2Singlet2H-CH₂ClPresentPresent
~3.6Singlet (broad)-NH₂ (impurity)AbsentPresent (minor)
~1.3Singlet9H-C(CH₃)₃PresentPresent
Interpretation of ¹H NMR Data
  • Reference Batch: The spectrum of the reference batch is expected to show four distinct signals corresponding to the aromatic protons, the amide proton, the methylene protons of the chloroacetyl group, and the tert-butyl protons. The aromatic protons will appear as two doublets due to their coupling. The amide proton will likely be a broad singlet, and the chloroacetyl methylene protons will be a sharp singlet. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.3 ppm.

  • Suspect Batch: The ¹H NMR spectrum of the suspect batch shows an additional broad singlet at approximately 3.6 ppm. This chemical shift is characteristic of the amine protons of 4-tert-butylaniline, a starting material in the synthesis of the target compound.[3] The presence of this peak, even at a low integration value, indicates that the suspect batch is contaminated with unreacted starting material.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

  • Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform.

Data Comparison: Reference vs. Suspect Batch
Chemical Shift (δ, ppm) Assignment Reference Batch Suspect Batch
~164C=O (amide)PresentPresent
~147Ar-C (ipso to -C(CH₃)₃)PresentPresent
~135Ar-C (ipso to -NH)PresentPresent
~126Ar-CHPresentPresent
~120Ar-CHPresentPresent
~141Ar-C (ipso to -NH₂) (impurity)AbsentPresent (minor)
~115Ar-CH (impurity)AbsentPresent (minor)
~43-CH₂ClPresentPresent
~34-C (CH₃)₃PresentPresent
~31-C(CH₃ )₃PresentPresent
Interpretation of ¹³C NMR Data
  • Reference Batch: The proton-decoupled ¹³C NMR spectrum of the pure compound should display eight distinct signals. These correspond to the carbonyl carbon, the four unique aromatic carbons, the methylene carbon, and the two carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).

  • Suspect Batch: In addition to the expected signals, the spectrum of the suspect batch shows two extra peaks in the aromatic region (~141 and ~115 ppm). These chemical shifts are consistent with the aromatic carbons of 4-tert-butylaniline.[4] This corroborates the finding from the ¹H NMR data that the suspect batch is contaminated with this starting material.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Data Comparison: Reference vs. Suspect Batch
Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference Batch Suspect Batch
~3300N-H stretchAmidePresentPresent
~3400 & ~3300N-H stretch (asymmetric & symmetric)Primary amine (impurity)AbsentPresent (weak)
~2960C-H stretchsp³ C-H (tert-butyl)PresentPresent
~1670C=O stretchAmide I bandPresentPresent
~1540N-H bend & C-N stretchAmide II bandPresentPresent
~750C-Cl stretchAlkyl halidePresentPresent
Interpretation of FT-IR Data
  • Reference Batch: The FT-IR spectrum of a pure batch of N-(4-tert-butylphenyl)-2-chloroacetamide will be characterized by a sharp N-H stretching vibration around 3300 cm⁻¹, strong C-H stretching from the tert-butyl group around 2960 cm⁻¹, a prominent amide I band (C=O stretch) around 1670 cm⁻¹, and an amide II band (N-H bend and C-N stretch) around 1540 cm⁻¹.[5] A C-Cl stretching vibration is also expected around 750 cm⁻¹.

  • Suspect Batch: The suspect batch spectrum displays all the characteristic peaks of the desired product. However, two additional weak bands are observed around 3400 and 3300 cm⁻¹. This pair of bands is characteristic of the asymmetric and symmetric N-H stretching of a primary amine, which is consistent with the presence of 4-tert-butylaniline.[3]

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

Data Comparison: Reference vs. Suspect Batch
m/z Assignment Reference Batch Suspect Batch
225/227[M]⁺ / [M+2]⁺Present (in ~3:1 ratio)Present (in ~3:1 ratio)
149[M - CH₂ClCO]⁺PresentPresent
148[M - ClCH₂CONH]⁺PresentPresent
134[M - C(CH₃)₃]⁺PresentPresent
149[M]⁺ of 4-tert-butylanilineAbsentPresent (minor)
134[M - CH₃]⁺ of 4-tert-butylanilineAbsentPresent (minor)
Interpretation of Mass Spectrometry Data
  • Reference Batch: The mass spectrum of the pure compound will show a molecular ion peak [M]⁺ at m/z 225 and an [M+2]⁺ peak at m/z 227 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Key fragmentation peaks would include the loss of the chloroacetyl group (m/z 149), loss of the entire chloroacetamide moiety (m/z 148), and loss of a tert-butyl group (m/z 134).

  • Suspect Batch: The mass spectrum of the suspect batch shows the expected molecular ion and fragmentation pattern for the product. However, it also displays a molecular ion peak at m/z 149 and a significant fragment at m/z 134. While m/z 149 is also a fragment of the product, its presence as a molecular ion in a GC-MS analysis, coupled with the fragment at m/z 134 (loss of a methyl group from the tert-butyl aniline), strongly suggests the presence of 4-tert-butylaniline impurity.[4]

Workflow for Spectroscopic Batch Comparison

G cluster_0 Sample Receipt cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Decision Batch_A Reference Batch HNMR ¹H NMR Batch_A->HNMR CNMR ¹³C NMR Batch_A->CNMR FTIR FT-IR Batch_A->FTIR MS Mass Spec Batch_A->MS Batch_B Suspect Batch Batch_B->HNMR Batch_B->CNMR Batch_B->FTIR Batch_B->MS Compare Compare Spectra to Reference HNMR->Compare CNMR->Compare FTIR->Compare MS->Compare Identify Identify Deviations Compare->Identify Characterize Characterize Impurities Identify->Characterize Pass Batch Pass Characterize->Pass No significant deviations Fail Batch Fail (Further Investigation) Characterize->Fail Impurities detected

Figure 2. Workflow for Spectroscopic Comparison of Different Batches.

Conclusion

The comprehensive spectroscopic analysis of N-(4-tert-butylphenyl)-2-chloroacetamide provides a detailed and multi-faceted approach to quality control. As demonstrated in this guide, each technique offers unique and complementary information that, when synthesized, allows for the confident identification of the target compound and the detection and characterization of impurities. The hypothetical case of a suspect batch contaminated with the starting material, 4-tert-butylaniline, illustrates how deviations in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data can be logically and systematically interpreted. For researchers and professionals in drug development, mastering the interpretation of such data is not just a technical skill but a critical component of ensuring the quality, safety, and reliability of pharmaceutical products.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • PubChem. N-(4-acetylphenyl)-2-chloroacetamide. [Link]

  • PubChem. Chloroacetamide. [Link]

  • Avantes. (2023). Spectroscopy: A Key Driver in Quality Control Across Industries. [Link]

  • PubChemLite. N-(4-butylphenyl)-2-chloroacetamide (C12H16ClNO). [Link]

  • Journal of Basic and Clinical Pharmacy. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]

  • Pharmaffiliates. CAS No : 79-04-9 | Product Name : Chloroacetyl Chloride. [Link]

  • SIELC Technologies. 4-tert-Butylaniline. [Link]

  • PubChem. N-tert-butyl-2-chloroacetamide. [Link]

  • PubChem. 4-tert-Butylaniline. [Link]

  • PubChem. Chloroacetyl chloride. [Link]

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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of N-(4-tert-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and an unwavering commitment to quality. For drug intermediates like N-(4-tert-butylphenyl)-2-chloroacetamide, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring consistency from one manufactured batch to the next is not merely a quality control checkbox; it is a fundamental pillar of safety, efficacy, and regulatory compliance. Subtle variations in purity, impurity profiles, or physical properties can have cascading effects, impacting downstream reaction kinetics, final API quality, and ultimately, patient outcomes.

This guide provides a comprehensive framework for assessing the batch-to-batch variability of synthesized N-(4-tert-butylphenyl)-2-chloroacetamide. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, establish self-validating analytical workflows, and ground our approach in authoritative industry standards. Our objective is to equip you with the scientific rationale and practical methodologies to ensure the robustness and reproducibility of your chemical synthesis and supply chain.

The Imperative of Consistency: A Regulatory and Scientific Perspective

Batch-to-batch consistency is a core tenet of Good Manufacturing Practice (GMP). The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides the authoritative framework for ensuring that intermediates and APIs meet their purported quality and purity characteristics.[1][2][3][4] The guideline emphasizes that robust process controls are essential to minimize variability and that any deviation must be thoroughly investigated.[4][5]

From a scientific standpoint, variability in an intermediate can introduce a host of problems:

  • Impurity Profile Shifts: New or elevated levels of impurities can lead to unexpected side reactions, lower yields in subsequent steps, and potentially introduce genotoxic or immunogenic substances into the final API.

  • Physical Property Divergence: Changes in crystal form (polymorphism), particle size, or melting point can affect solubility, dissolution rate, and handling characteristics, impacting processability and bioavailability.

  • Reaction Performance: Inconsistent purity or the presence of catalytic inhibitors/promoters can alter reaction rates and conversion, making process scale-up and validation exceedingly difficult.

This guide will focus on a multi-pronged analytical approach to characterize and compare distinct batches of N-(4-tert-butylphenyl)-2-chloroacetamide, ensuring that each batch is chemically and physically equivalent.

Experimental Framework: A Multi-Batch Synthesis and Analysis Campaign

To properly assess variability, a study should be designed around the synthesis and analysis of multiple, independent batches of N-(4-tert-butylphenyl)-2-chloroacetamide. For this guide, we will consider a hypothetical campaign of three batches (Batch A, Batch B, Batch C), synthesized under identical documented procedures.

The typical synthesis involves the chloroacetylation of 4-tert-butylaniline with chloroacetyl chloride, often in the presence of a base to scavenge the HCl byproduct.

Caption: General synthesis workflow for N-(4-tert-butylphenyl)-2-chloroacetamide.

Each batch will be subjected to a suite of analytical techniques designed to probe its identity, purity, impurity profile, and physical characteristics.

A Comparative Guide to Analytical Methodologies

No single analytical technique can provide a complete picture of a compound's quality. A holistic assessment relies on the orthogonal application of multiple methods, where each technique provides a different and complementary piece of the puzzle.

Caption: Orthogonal analytical approach for assessing batch-to-batch variability.

Structural Identity and Confirmation

Ensuring that every batch is unequivocally the correct molecule is the first critical step.

NMR is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • Expertise & Experience: ¹H NMR provides rapid confirmation of key functional groups. For N-(4-tert-butylphenyl)-2-chloroacetamide, we expect to see characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.4-7.6 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.2 ppm), and the amide proton (broad singlet, ~8.2-10.5 ppm).[1] The integration of these signals should correspond to the number of protons in each environment. ¹³C NMR confirms the carbon skeleton.

  • Protocol: ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Acquisition (¹H): Acquire a standard proton spectrum with 16-32 scans.

    • Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. The number of scans will be significantly higher (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to TMS at 0 ppm. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shift values from analogous compounds.[1]

FT-IR provides a molecular fingerprint, confirming the presence of key functional groups.

  • Expertise & Experience: This technique is excellent for quickly verifying the presence of the amide N-H stretch (~3300 cm⁻¹), the amide C=O stretch (strong band, ~1660-1680 cm⁻¹), and aromatic C-H bonds.[6] While less quantitative than NMR or HPLC, overlaying the FT-IR spectra of different batches provides a powerful visual tool for identifying gross inconsistencies.

  • Protocol: Attenuated Total Reflectance (ATR) FT-IR

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrument: An FT-IR spectrometer equipped with an ATR accessory.

    • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Analysis: Perform a background scan (with a clean ATR crystal) and ratio it against the sample scan. Identify characteristic absorption bands.

Purity and Impurity Profiling

This is the core of batch variability assessment. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantifying the main component and detecting non-volatile impurities.

  • Expertise & Experience: A reversed-phase HPLC method is ideal for separating N-(4-tert-butylphenyl)-2-chloroacetamide from its more polar or less polar impurities. A C18 column is a standard choice. The aromatic ring provides a strong chromophore for UV detection (typically ~254 nm). By analyzing all three batches under identical conditions, we can compare the purity (as area percent) and the number and relative abundance of any impurity peaks. Potential impurities include unreacted 4-tert-butylaniline, di-acylated products, or hydrolysis products.

  • Protocol: Reversed-Phase HPLC-UV

    • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of each batch into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject a blank (diluent), followed by each batch sample. Integrate all peaks and calculate the area percent of the main peak and all impurities.

  • Expertise & Experience: GC-MS is essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps (e.g., ethyl acetate, heptane). The high sensitivity of the mass spectrometer allows for the detection of trace-level contaminants that could be deleterious to downstream processes.

  • Protocol: Headspace GC-MS for Residual Solvents

    • GC-MS System: A gas chromatograph with a mass selective detector and a headspace autosampler.

    • GC Conditions:

      • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

      • Inlet: Split mode (e.g., 20:1), 250 °C.

    • Headspace Conditions:

      • Vial Equilibration: 80 °C for 15 minutes.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

    • Sample Preparation: Accurately weigh ~50 mg of each batch into separate 20 mL headspace vials. Add 1 mL of a suitable high-boiling solvent like DMSO. Crimp securely.

    • Analysis: Analyze each vial. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and retention times to a known solvent standard.

Physical Property Characterization

Physical properties are sensitive indicators of purity and crystalline form.

  • Expertise & Experience: DSC provides a wealth of information. A single, sharp endotherm is indicative of a pure, crystalline substance. The onset temperature of this peak is the melting point. Broad or multiple melting peaks can indicate the presence of impurities or polymorphism, a critical quality attribute. A simple melting point apparatus provides a cross-check for the DSC result. Significant variation in the melting point between batches is a red flag for inconsistency.

  • Protocol: Differential Scanning Calorimetry (DSC)

    • Instrument: A calibrated DSC instrument.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

    • Thermal Program: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 200 °C).

    • Analysis: Record the heat flow versus temperature. Determine the onset temperature and peak maximum of any thermal events.

Data Presentation and Interpretation: A Comparative Analysis

All quantitative data should be summarized in clear, comparative tables. This allows for at-a-glance identification of any batch that deviates from the others.

Table 1: Comparative Physicochemical and Purity Data

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White Crystalline SolidWhite Crystalline SolidOff-White Crystalline SolidWhite Crystalline Solid
Melting Point (DSC Onset) 145.2 °C145.5 °C143.8 °C144 - 147 °C
HPLC Purity (Area %) 99.85%99.81%99.55%≥ 99.5%
Largest Impurity (Area %) 0.08%0.11%0.25% (at RRT 1.15)≤ 0.15%
Total Impurities (Area %) 0.15%0.19%0.45%≤ 0.50%
Residual Ethyl Acetate (GC) 150 ppm180 ppm210 ppm≤ 500 ppm

Interpretation of Hypothetical Data:

Based on the data in Table 1, an investigation would be warranted for Batch C .

  • Appearance: The "off-white" color suggests a potential impurity not present in A and B.

  • Melting Point: The lower melting point corroborates the lower purity.

  • HPLC Purity: While meeting the minimum purity specification, it is significantly lower than Batches A and B. The largest single impurity at 0.25% exceeds the acceptance criteria and requires identification. This highlights a key principle from ICH Q7: consistency is more than just meeting a specification; it's about maintaining a consistent profile.[1]

The FT-IR and NMR spectra would then be critically re-examined. An overlay of the HPLC chromatograms would be the most powerful visual tool to highlight the difference in the impurity profile of Batch C.

Conclusion: Establishing a Self-Validating System

This guide provides a scientifically-grounded and regulatory-aware framework for this assessment. The causality behind each method selection is rooted in obtaining specific, complementary information about the intermediate's critical quality attributes. For researchers and drug developers, the rigorous application of these principles ensures a consistent and high-quality supply of N-(4-tert-butylphenyl)-2-chloroacetamide, mitigating risks in downstream processes and ultimately contributing to the development of safer and more effective medicines.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • ICH Q7 Good Manufacturing Practice Guidance for Pharma: A Complete Guide. Cognify. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. [Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. YouTube. [Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. [Link]

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Comparative Analysis of Chloroacetamide Synthesis Routes: Environmental Impact & Performance

[1]

Executive Summary

Chloroacetamides are critical electrophilic intermediates in the synthesis of herbicides (e.g., metolachlor) and pharmaceutical covalent inhibitors. Historically, the synthesis relies on the high reactivity of chloroacetyl chloride , a method plagued by poor atom economy and hazardous byproducts (HCl).

This guide objectively compares the environmental footprint and performance of three distinct synthesis routes:

  • Traditional Acid Chloride (Organic Solvent): High reactivity but high waste (E-Factor > 10).

  • Aqueous Schotten-Baumann (Green Acid Chloride): Eliminates organic solvents; improves isolation efficiency.

  • Solvent-Free Ester Aminolysis: Avoids acid chlorides entirely; highest atom economy potential but slower kinetics.

Key Insight: While direct condensation of chloroacetic acid appears attractive, the thermodynamic barrier often necessitates coupling agents that ruin atom economy. The Aqueous Schotten-Baumann route currently offers the best balance of scalability, yield (>95%), and environmental safety for industrial applications.

Mechanistic Pathways & Workflow

The following diagram visualizes the three primary synthetic pathways, highlighting the intermediates and byproducts that drive the environmental impact of each route.

Chloroacetamide_Routescluster_inputsReagentscluster_routesReaction PathwaysAminePrimary/SecondaryAmineCAAChloroaceticAcidAmine->CAA+ Catalyst/Coupling AgentIntermediate_ATetrahedralIntermediateAmine->Intermediate_A+ CACIntermediate_BTetrahedralIntermediateAmine->Intermediate_B+ ECACACChloroacetylChlorideCAC->Intermediate_AECAEthylChloroacetateECA->Intermediate_BProductN-Chloroacetamide(Target)CAA->ProductDirect CondensationWaste_WaterByproduct: WaterCAA->Waste_WaterIntermediate_A->ProductWaste_HClWaste: HCl / SaltIntermediate_A->Waste_HClEliminationIntermediate_B->ProductWaste_EtOHByproduct: Ethanol(Recyclable)Intermediate_B->Waste_EtOHElimination

Figure 1: Mechanistic comparison of chloroacetamide synthesis routes. Note the distinct byproducts: HCl (corrosive) vs. Ethanol (benign/recyclable).

Comparative Environmental Analysis

This section quantifies the "Greenness" of each route using standard metrics: Atom Economy (AE) and Environmental Factor (E-Factor) .

Metric Definitions
  • Atom Economy (AE): (MW of Product / Σ MW of Reagents) × 100%. Measures how many atoms from reagents end up in the final product.[1][2]

  • E-Factor: (Mass of Waste / Mass of Product).[1][3] Lower is better. Includes solvents, acids, and bases.[4][5][6]

Data Summary Table
FeatureRoute A: Traditional (DCM) Route B: Aqueous (Green) Route C: Ester Aminolysis
Reagent Chloroacetyl ChlorideChloroacetyl ChlorideEthyl Chloroacetate
Solvent Dichloromethane (DCM)Water / Phosphate BufferNone (Solvent-Free)
Base Triethylamine (TEA)Na₂CO₃ / NaOHNone required
Atom Economy ~72% (Loss as TEA·HCl)~72% (Loss as NaCl/H₂O)82% (Loss as EtOH)
E-Factor > 15 (High solvent waste)< 5 (Water excluded*)< 1 (Near zero waste)
Reaction Time < 1 Hour< 30 Minutes2 - 12 Hours
Purification Extraction + ChromatographyFiltration (Precipitation)Distillation / Recrystallization
Hazard Profile High (Corrosive, VOCs)Medium (Corrosive reagent)Low (Irritant only)

*Note: Water is generally excluded from E-Factor calculations unless heavily contaminated.[3]

Deep Dive: Why Route B (Aqueous) Wins for Pharma

While Route C (Ester) has the best theoretical E-Factor, the kinetics are often too slow for high-throughput synthesis of complex drug intermediates. Route B utilizes the hydrophobic effect : as the reaction proceeds in water, the organic product precipitates out, driving the equilibrium forward and simplifying isolation to a single filtration step. This eliminates the massive solvent waste associated with DCM extractions in Route A.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Green Aqueous Synthesis (Recommended)

Applicability: Best for aromatic amines (anilines) and hydrophobic amines. Source Grounding: Based on methodologies optimized in Green Chemistry literature [1, 2].[7]

Materials:

  • Substituted Aniline (10 mmol)

  • Chloroacetyl Chloride (12 mmol, 1.2 eq)

  • Saturated Na₂CO₃ solution (15 mL)

  • Ice-water bath

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, suspend 10 mmol of the amine in 15 mL of saturated Na₂CO₃ solution.

  • Cooling: Place the flask in an ice bath and stir vigorously. Critical: Efficient stirring is required to maximize the interfacial surface area.

  • Addition: Add Chloroacetyl Chloride (12 mmol) dropwise over 10 minutes.

    • Observation: Evolution of CO₂ gas may occur; ensure the system is vented.

  • Reaction: Stir at 0–5 °C for 20 minutes, then allow to warm to room temperature for 10 minutes.

    • Validation: Monitor by TLC.[8] The spot for the starting amine should disappear.

  • Isolation: The product will precipitate as a white/off-white solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with 2 x 10 mL cold water to remove inorganic salts (NaCl). Dry in a vacuum oven at 40 °C.

Yield Expectation: 90–98%.

Protocol B: Solvent-Free Ester Aminolysis (Maximum Greenness)

Applicability: Best for aliphatic amines or when acid-sensitive groups are present. Source Grounding: Adapted from solvent-free protocols for amidation [3].[6]

Materials:

  • Primary Amine (10 mmol)

  • Ethyl Chloroacetate (11 mmol, 1.1 eq)

Step-by-Step Workflow:

  • Mixing: In a sealed pressure tube or round-bottom flask, mix the amine and ethyl chloroacetate. No solvent is added.

  • Reaction:

    • For Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • For Anilines: Heat to 60–80 °C for 6–12 hours.

  • Monitoring: Monitor by GC-MS or TLC. The reaction is complete when the limiting reagent (amine) is consumed.

  • Work-up:

    • The byproduct is ethanol. For high-purity applications, apply high vacuum (rotary evaporator) to remove the ethanol and excess ethyl chloroacetate.

    • The remaining residue is often pure enough for downstream use. If crystallization is needed, recrystallize from a minimal amount of ethanol/water.

Yield Expectation: 85–95%.

References

  • Taylor & Francis Online. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Synthetic Communications, 2018.[4] Link

  • BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Technical Support, 2025.[9] Link

  • Organic Syntheses. "Chloroacetamide." Org.[10][11] Synth. 1927, 7, 16; Coll. Vol. 1, 153. Link

  • ACS Publications. "Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners." Env. Sci. Technol., 2022.[12] Link

  • Royal Society of Chemistry. "Green chemistry – the atom economy." RSC Education. Link

Safety Operating Guide

Navigating the Disposal of N-(4-tert-butylphenyl)-2-chloroacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are endeavors marked by precision and innovation. Equally critical is the meticulous management of chemical waste, a process that safeguards both laboratory personnel and the environment. This guide provides a detailed protocol for the proper disposal of N-(4-tert-butylphenyl)-2-chloroacetamide (CAS No. 20330-46-5), a compound utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While specific safety data for this compound is not extensively documented, its structural similarity to other chloroacetamides necessitates a cautious and informed approach to its handling and disposal.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated exposure.[3][4][5][6]

  • Acute Toxicity (Oral): Harmful if ingested.[3][4][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[5][7][8] Discharge into sewer systems or the environment must be strictly avoided.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling N-(4-tert-butylphenyl)-2-chloroacetamide in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety, designed to minimize exposure through all potential routes.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]Prevents skin contact, which can lead to irritation and potential sensitization.
Body Protection A laboratory coat or chemical-resistant apron. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[2]Protects skin and personal clothing from contamination.
Respiratory To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[6]Minimizes the risk of respiratory tract irritation.

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and systematic response is crucial to contain the material and mitigate exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3][6]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Use a suitable solvent (e.g., acetone, ethanol) if necessary, and collect all cleaning materials for disposal as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after cleanup is complete.

Disposal Procedures: Ensuring Safe and Compliant Waste Management

The disposal of N-(4-tert-butylphenyl)-2-chloroacetamide must adhere to local, state, and federal regulations for hazardous waste. As a halogenated organic compound, specific disposal routes are mandated to prevent environmental contamination.

Waste Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of N-(4-tert-butylphenyl)-2-chloroacetamide.

Step-by-Step Disposal Protocol:

  • Waste Identification: Classify N-(4-tert-butylphenyl)-2-chloroacetamide waste as a halogenated organic solid.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Ensure the label clearly states "Hazardous Waste," the full chemical name "N-(4-tert-butylphenyl)-2-chloroacetamide," and indicates the associated hazards (e.g., "Irritant," "Skin Sensitizer").[9]

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[4]

  • Accumulation: Keep the waste container in a designated satellite accumulation area within the laboratory, in accordance with your institution's Chemical Hygiene Plan and OSHA regulations.[9][10]

  • Final Disposal:

    • Do not discharge to sewer systems. [2] This is a critical step to prevent aquatic toxicity.

    • The recommended method of disposal is through a licensed chemical destruction plant.[2]

    • Controlled incineration with flue gas scrubbing is the preferred technology for halogenated organic wastes, as it ensures complete destruction and neutralization of hazardous byproducts.[2][11][12]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a certified hazardous waste contractor.

Regulatory Compliance: Adherence to a Higher Standard

All laboratory activities, including chemical disposal, are governed by strict regulations. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[10][13][14] The Environmental Protection Agency (EPA) provides guidelines for the treatment and disposal of hazardous wastes, including halogenated organic compounds.[11] Adherence to these regulations is not only a legal requirement but also a cornerstone of responsible scientific practice.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of N-(4-tert-butylphenyl)-2-chloroacetamide, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: Thioacetamide. Carl ROTH. Retrieved from [Link]

  • N-(4-Tert-butylphenyl)-2-chloroacetamide - Kemix Pty Ltd. Retrieved from [Link]

  • N-(4-(tert-Butyl)phenyl)-2-chloroacetamide - MySkinRecipes. Retrieved from [Link]

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. Retrieved from [Link]

  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis - MDPI. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]

  • Disposal Guidance | I-WASTE DST | US EPA. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024, August 30). Retrieved from [Link]

  • N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES - StateScape. Retrieved from [Link]

  • Chapter: Appendix A: OSHA Laboratory Standard - National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • hazardous waste segregation. Retrieved from [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners - Pendidikan Kimia. (2015, September 12). Retrieved from [Link]

  • (PDF) Environmental Fate and Toxicology of Chlorothalonil - ResearchGate. Retrieved from [Link]

  • Microplastic contaminants in the aqueous environment, fate, toxicity consequences, and remediation strategies - PubMed. (2021, July 24). Retrieved from [Link]

Sources

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